Pyridine-2-aldoxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine | |
|---|---|---|
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InChI |
InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+ | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFJSAGADRTKCI-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
C1=CC=NC(=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
C1=CC=NC(=C1)/C=N/O | |
| Source | PubChem | |
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Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | syn-Pyridin-2-aldoxime | |
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CAS No. |
873-69-8, 1193-96-0 | |
| Record name | Pyridine-2-aldoxime | |
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| Record name | Pyridine-2-aldoxime, (E)- | |
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| Record name | Pyridine-2-aldoxime | |
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| Record name | Pyridine-2-carbaldehyde oxime | |
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| Record name | PYRIDINE-2-ALDOXIME, (E)- | |
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Foundational & Exploratory
Pyridine-2-aldoxime: A Technical Guide for Researchers
An in-depth exploration of the chemical structure, properties, synthesis, and biochemical significance of Pyridine-2-aldoxime, a critical agent in medicinal chemistry and a valuable building block in organic synthesis.
Chemical Structure and Properties
This compound, also known as 2-pyridinecarboxaldehyde oxime, is a heterocyclic organic compound with the chemical formula C₆H₆N₂O.[1][2] Its structure consists of a pyridine ring substituted at the 2-position with an aldoxime functional group.[1][3] This arrangement imparts a unique combination of physical and chemical properties that are crucial to its various applications, most notably as a reactivator of acetylcholinesterase following organophosphate poisoning.[1][3]
The molecule is a white to off-white or pale pink crystalline solid under standard conditions.[3][4] It is moderately soluble in water and shows good solubility in organic solvents such as ethanol, methanol, and ether.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The data represents a consolidation of values from various sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₂O | [2] |
| Molar Mass | 122.12 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 110-114 °C | [1][3][4][5][6] |
| Boiling Point | 233.1 ± 13.0 °C at 760 mmHg | [4] |
| pKa | ~8.7 | [1] |
| Water Solubility | 15 g/L (20 °C) | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, ether | [1][3] |
| LogP | 0.7 - 0.83 | [2][4] |
Spectroscopic Data
The structural characterization of this compound is well-supported by various spectroscopic techniques.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons of the pyridine ring and the oxime proton. The chemical shifts are influenced by the electronic environment of the molecule.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The pyridine ring carbons appear in the aromatic region, with the carbon of the C=NOH group showing a distinct chemical shift.[7] The carbon atom at the C2 position, being directly attached to the electronegative nitrogen atom, typically appears at a downfield chemical shift of around 150 ppm.[7] The C3 and C4 carbons of the pyridine ring have chemical shifts of approximately 124 ppm and 136 ppm, respectively.[7]
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A notable feature is the O-H stretching vibration of the oxime group.[8][9] The C=N stretching of the oxime and the aromatic C=C and C=N stretching vibrations of the pyridine ring are also prominent.[10]
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~3694 | O-H stretching (oxime) | [8] |
| 3079 - 2837 | C-H stretching (aromatic) | [8] |
| 1631 - 1625 | C=N stretching (oxime) | [10] |
| 1525, 1350 | NO₂ stretching (impurity) | [11] |
| 1465 - 1430 | Aromatic ring vibrations | [10] |
1.2.3. Mass Spectrometry (MS)
Electron impact mass spectrometry of this compound reveals a molecular ion peak corresponding to its molar mass. The fragmentation pattern is influenced by the pyridine ring and the aldoxime group, with the ring nitrogen playing a role in the fragmentation process.[2][12]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 2-pyridinecarboxaldehyde with hydroxylamine hydrochloride.[1][13]
2.1.1. Materials and Reagents
-
2-Pyridinecarboxaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous Magnesium Sulfate
-
Bismuth(III) oxide (for solventless approach)[13]
2.1.2. Classical Synthesis Procedure
-
To a solution of 2-pyridinecarboxaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2.8 equivalents).[14]
-
Heat the reaction mixture at 60 °C for approximately 75 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).[14]
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash successively with 1 M HCl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[14]
2.1.3. Solventless "Green" Synthesis Approach
-
In a mortar, grind a mixture of 2-pyridinecarboxaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol) with a pestle for the required time, monitoring by TLC.[13]
-
Upon completion, add ethyl acetate to the mixture and filter to remove the bismuth(III) oxide.[13]
-
Concentrate the filtrate and add water to precipitate the product.[13]
-
Filter the precipitate and dry under vacuum to obtain pure this compound.[13]
Purification
The crude this compound can be purified by recrystallization.[1][15] A suitable solvent system for recrystallization is aqueous ethanol or benzene.[1] For the classical synthesis, recrystallization from ethyl acetate can also be employed.[14]
Characterization
The identity and purity of the synthesized this compound should be confirmed by:
-
Melting Point Determination: Compare the observed melting point with the literature value (110-114 °C).[1][3][4][5][6] A sharp melting point range indicates high purity.
-
Spectroscopic Analysis: Record and analyze the ¹H NMR, ¹³C NMR, IR, and mass spectra and compare them with the data provided in this guide or in the literature.
Signaling Pathways and Mechanism of Action
The primary and most critical application of this compound is as an antidote for organophosphate poisoning.[1][3] Organophosphates are potent inhibitors of acetylcholinesterase (AChE), an essential enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[16][17]
Mechanism of Acetylcholinesterase Inhibition by Organophosphates
Organophosphates react with a serine residue in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme.[17][18] This covalent modification inactivates the enzyme, preventing it from breaking down acetylcholine.[18] The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of muscarinic and nicotinic receptors, causing a range of life-threatening symptoms known as a cholinergic crisis.[16][19]
Mechanism of Acetylcholinesterase Reactivation by this compound
This compound acts as a nucleophile to reactivate the phosphorylated acetylcholinesterase.[20][21] The oxime group of this compound attacks the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue of the enzyme.[20] This leads to the formation of a phosphorylated oxime and the regeneration of the active acetylcholinesterase enzyme.[20][21] The regenerated enzyme can then resume its function of hydrolyzing acetylcholine, thereby alleviating the symptoms of poisoning.[20] The effectiveness of this compound is time-dependent, as the phosphorylated enzyme can undergo a process called "aging," where it becomes resistant to reactivation.[18]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Pyridine 2-aldoxime | C6H6N2O | CID 13395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]
- 4. echemi.com [echemi.com]
- 5. PYRIDINE-2-CARBOXALDOXIME METHIODIDE(94-63-3) 13C NMR [m.chemicalbook.com]
- 6. This compound | CAS#:2110-14-7 | Chemsrc [chemsrc.com]
- 7. testbook.com [testbook.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. ias.ac.in [ias.ac.in]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US3501486A - Process for the production of 2-pyridine aldoximes - Google Patents [patents.google.com]
- 16. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. What is the mechanism of Pralidoxime Chloride? [synapse.patsnap.com]
- 21. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Pyridine-2-Aldoxime (2-PAM): A Technical Guide to the Mechanism of Cholinesterase Reactivation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphate (OP) compounds, a class of highly toxic chemicals used as pesticides and nerve agents, exert their primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of life-threatening symptoms. Pyridine-2-aldoxime (pralidoxime or 2-PAM) is a critical medical countermeasure that functions by reactivating OP-inhibited AChE. This technical guide provides an in-depth exploration of the core mechanism of action of 2-PAM, including its chemical interactions, kinetic parameters, and the biochemical pathways involved. Detailed experimental protocols for assessing its efficacy are also provided, alongside quantitative data and visual representations of the key processes to support research and development in this field.
Introduction
The enzyme acetylcholinesterase (AChE) plays a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions, thereby terminating the nerve impulse.[1] Organophosphorus (OP) agents disrupt this process by covalently binding to the serine residue in the active site of AChE, rendering the enzyme non-functional.[1] This leads to a buildup of ACh and hyperstimulation of muscarinic and nicotinic receptors, causing a toxidrome that can include miosis, salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis, bronchospasm, bradycardia, muscle fasciculations, paralysis, and ultimately, respiratory failure.[2]
The development of oxime reactivators, such as this compound (2-PAM), in the mid-20th century marked a significant advancement in the treatment of OP poisoning.[3] 2-PAM acts as a nucleophilic antidote, specifically targeting the phosphorus-serine bond to restore the enzymatic activity of AChE.[4] This guide delves into the intricate details of this reactivation mechanism.
The Chemical Mechanism of 2-PAM Action
The reactivation of OP-inhibited AChE by 2-PAM is a multi-step process driven by nucleophilic attack.
2.1. Inhibition of Acetylcholinesterase by Organophosphates
Organophosphates act as "suicide inhibitors" of AChE. The phosphorus atom of the OP is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue (Ser203) in the active site of AChE.[5] This results in the formation of a stable, covalent phosphoester bond between the OP and the enzyme, with the concomitant release of a leaving group.[6] This phosphorylated enzyme is catalytically inactive.
2.2. Reactivation by this compound (2-PAM)
The core of 2-PAM's mechanism lies in its oxime moiety (-C=N-OH), which is a potent nucleophile, particularly in its deprotonated oximato form (-C=N-O⁻).[5] The positively charged quaternary nitrogen of the pyridinium ring in 2-PAM is thought to electrostatically guide the molecule into the anionic site of the AChE active center, positioning the oxime group for attack.[7]
The reactivation process can be summarized as follows:
-
Binding: 2-PAM binds to the periphery of the active site of the phosphorylated AChE.
-
Nucleophilic Attack: The oximato group of 2-PAM executes a nucleophilic attack on the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue of AChE.[4]
-
Formation of a Phosphorylated Oxime: This attack forms a transient intermediate, leading to the cleavage of the bond between the phosphorus atom and the serine hydroxyl group of the enzyme. A new, more labile, phosphorylated oxime is formed.[6]
-
Enzyme Regeneration: The phosphorylated oxime then dissociates from the active site, leaving behind a regenerated, catalytically active acetylcholinesterase.[5]
2.3. The "Aging" Phenomenon
A critical factor limiting the efficacy of 2-PAM is the process of "aging." This is a time-dependent dealkylation of the phosphorylated AChE, which results in a negatively charged phosphonyl-enzyme conjugate.[2][8] This "aged" enzyme-inhibitor complex is highly resistant to reactivation by oximes.[2] The rate of aging is dependent on the specific organophosphate; for some nerve agents like soman, aging occurs within minutes, rendering 2-PAM ineffective if not administered rapidly.[9]
Signaling Pathway of AChE Inhibition and Reactivation
The following diagram illustrates the key steps in the inhibition of acetylcholinesterase by an organophosphate and its subsequent reactivation by 2-PAM.
Quantitative Data on 2-PAM Reactivation Efficacy
The effectiveness of 2-PAM varies significantly depending on the specific organophosphate inhibitor. The reactivation process is characterized by several kinetic constants:
-
KD (Dissociation Constant): Represents the affinity of the oxime for the phosphorylated enzyme. A lower KD indicates higher affinity.
-
kr (Reactivation Rate Constant): The first-order rate constant for the reactivation of the enzyme once the oxime is bound.
-
kr2 (Second-Order Rate Constant): Calculated as kr/KD, this constant represents the overall reactivation efficacy, taking into account both binding and the rate of reactivation.
The following tables summarize the kinetic parameters for the reactivation of human acetylcholinesterase (hAChE) inhibited by various organophosphates by 2-PAM.
| Organophosphate | KD (µM) | kr (min-1) | kr2 (M-1min-1) | Reference(s) |
| Sarin (GB) | 27.6 | 0.25 | 9,058 | |
| Cyclosarin (GF) | 2.43 | 0.04 | 16,461 | [4] |
| Tabun (GA) | 695 | 0.01 | 14 | |
| VX | 0.54 | 0.06 | 111,111 | [4] |
| Paraoxon | 1100 | 0.011 | 10 |
Note: The values presented are derived from various in vitro studies and may differ based on experimental conditions such as pH, temperature, and enzyme source.
Experimental Protocols
The in vitro efficacy of 2-PAM is most commonly assessed using a modified Ellman's assay. This spectrophotometric method measures the activity of AChE by detecting the product of the hydrolysis of a substrate, acetylthiocholine.
5.1. Principle of the Ellman's Assay for Reactivation
-
Inhibition: A known concentration of AChE is incubated with a specific organophosphate to achieve a high level of inhibition.
-
Reactivation: The inhibited enzyme is then incubated with the reactivating agent (2-PAM) for a defined period.
-
Activity Measurement: The remaining or recovered AChE activity is measured. The substrate, acetylthiocholine, is hydrolyzed by active AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.
5.2. Detailed Methodology for In Vitro Reactivation Assay
This protocol is adapted for a 96-well microplate format.
Reagents and Materials:
-
Purified human acetylcholinesterase (hAChE)
-
Organophosphate inhibitor stock solution (e.g., paraoxon in isopropanol)
-
This compound (2-PAM) stock solution in buffer
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetylthiocholine iodide (ATCI) solution (10 mM in buffer)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in buffer)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of hAChE in phosphate buffer.
-
Inhibition Step:
-
In the wells of the microplate, add the hAChE solution.
-
Add the organophosphate inhibitor to achieve >95% inhibition.
-
Incubate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibition.
-
Include control wells with enzyme and buffer only (100% activity) and enzyme with inhibitor only (0% reactivation).
-
-
Reactivation Step:
-
To the inhibited enzyme wells, add various concentrations of the 2-PAM solution.
-
Incubate for a specific time course (e.g., 10, 20, 30 minutes) at 37°C.
-
-
Measurement of Reactivated Enzyme Activity:
-
To all wells, add the DTNB solution.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of reactivation is calculated using the following formula: % Reactivation = [(Ratereactivated - Rateinhibited) / (Rateuninhibited - Rateinhibited)] x 100
-
To determine the kinetic constants (KD and kr), the observed reactivation rate constants (kobs) at different 2-PAM concentrations are plotted against the 2-PAM concentration. The data are then fitted to the Michaelis-Menten equation for reactivation: kobs = kr * [Oxime] / (KD + [Oxime])
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the reactivation potential of 2-PAM in vitro.
Limitations and Future Directions
Despite its critical role, 2-PAM has limitations. Its quaternary ammonium structure hinders its ability to cross the blood-brain barrier (BBB), making it largely ineffective against centrally-acting organophosphates that inhibit AChE in the central nervous system. This has spurred research into the development of novel oxime reactivators with improved BBB penetration and a broader spectrum of activity against different OPs. Strategies include the development of pro-drugs of 2-PAM (e.g., pro-2-PAM) that are more lipophilic and can be metabolized to the active form within the brain.
Conclusion
This compound is an indispensable antidote for organophosphate poisoning, functioning through a well-defined mechanism of nucleophilic reactivation of inhibited acetylcholinesterase. A thorough understanding of its chemical mechanism, kinetics, and the factors influencing its efficacy, such as the structure of the inhibiting organophosphate and the phenomenon of aging, is paramount for its effective clinical use and for the development of next-generation reactivators. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the treatment of organophosphate poisoning.
References
- 1. Investigation of the reactivation kinetics of a large series of bispyridinium oximes with organophosphate-inhibited human acetylcholinesterase [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the Activity of a Non-Oxime Reactivator for Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
Spectroscopic Profile of Pyridine-2-aldoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Pyridine-2-aldoxime (C₆H₆N₂O), a compound of significant interest in medicinal chemistry, particularly as a reactivator of acetylcholinesterase inhibited by organophosphorus compounds.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Chemical Structure
This compound, also known as 2-pyridinecarboxaldehyde oxime, has a molecular weight of 122.12 g/mol .[2][3] Its structure consists of a pyridine ring substituted at the 2-position with an aldoxime functional group.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[4]
¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.65 | d | 1H | H6 (Pyridine) |
| ~8.15 | s | 1H | CH=N |
| ~7.75 | t | 1H | H4 (Pyridine) |
| ~7.55 | d | 1H | H3 (Pyridine) |
| ~7.35 | t | 1H | H5 (Pyridine) |
| ~12.0 | br s | 1H | N-OH |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~151.1 | C2 (Pyridine) |
| ~150.0 | CH=N |
| ~149.0 | C6 (Pyridine) |
| ~136.0 | C4 (Pyridine) |
| ~123.3 | C5 (Pyridine) |
| ~121.8 | C3 (Pyridine) |
Note: Assignments are based on typical chemical shifts for similar structures.[5]
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.[6] The choice of solvent can affect the chemical shifts.
-
Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.[4]
-
Instrumentation: The spectra are recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[7]
-
Data Acquisition:
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[8] Techniques such as DEPT can be used to aid in the assignment of carbon signals.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain NMR spectrum.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[9][10]
IR Spectral Data
The key IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Broad | O-H stretch (oxime) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~1640 | Strong | C=N stretch (pyridine ring) |
| ~1590 | Strong | C=N stretch (oxime) |
| ~1470, ~1430 | Medium | C=C stretch (aromatic) |
| ~1000 | Strong | N-O stretch |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[11]
Experimental Protocol for IR Spectroscopy
A typical protocol for obtaining an IR spectrum of solid this compound is as follows:
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of this compound with dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[3]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[9] This method requires minimal sample preparation.
-
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[12]
-
Data Acquisition: A background spectrum (of air or the empty sample holder) is first recorded and then automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[13] It provides information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectral Data
The mass spectrum of this compound would be expected to show the following key signals:
| m/z | Interpretation |
| 122 | Molecular ion (M⁺) |
| 105 | [M - OH]⁺ |
| 93 | [M - NOH]⁺ or [M - C₂H₃]⁺ |
| 78 | Pyridine radical cation |
Note: The fragmentation pattern can vary depending on the ionization method used.
Experimental Protocol for Mass Spectrometry
A general protocol for obtaining a mass spectrum of this compound is as follows:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[14] Further dilution may be necessary.
-
Instrumentation: The analysis is performed on a mass spectrometer, which consists of an ion source, a mass analyzer, and a detector.[13]
-
Ionization:
-
Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[15]
-
Electrospray Ionization (ESI): The sample solution is sprayed into the mass spectrometer, forming charged droplets from which ions are desorbed. This is a softer ionization technique that often leaves the molecular ion intact.[16]
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for spectroscopic analysis.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. This compound, (Z)- | C6H6N2O | CID 135564593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine 2-aldoxime | C6H6N2O | CID 13395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Experimental Design [web.mit.edu]
- 11. ias.ac.in [ias.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Pyridine-2-aldoxime: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of Pyridine-2-aldoxime, a critical compound in both synthetic chemistry and pharmacology. This document details its chemical properties, synthesis protocols, and its crucial role as an antidote in organophosphate poisoning.
Chemical and Physical Properties
This compound, also known as 2-Pyridinecarboxaldehyde oxime, is a versatile organic compound. Its properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C6H6N2O | [1] |
| Molecular Weight | 122.12 g/mol | [1] |
| CAS Number | 2110-14-7, 873-69-8, 1193-96-0 (syn-isomer) | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 110-112 °C | [5] |
| pKa | 3.59, 10.18 | [5][6] |
| Solubility in Water | Moderately soluble | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol | [4][6] |
It is important to note the existence of multiple CAS numbers for this compound. The CAS number 1193-96-0 specifically refers to the syn-isomer of the compound. The CAS numbers 2110-14-7 and 873-69-8 are often used to refer to the compound without specifying the stereochemistry of the oxime.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 2-chloromethyl pyridine with hydroxylamine.
Experimental Protocol: Synthesis from 2-Chloromethyl Pyridine
This protocol is adapted from a novel synthesis method for 2-pyridine aldoximes.[7]
Materials:
-
2-chloromethyl pyridine (0.02 mole)
-
Hydroxylamine hydrochloride (0.1 mole)
-
50% aqueous ethanol (v/v) (40 mL)
-
10 N Sodium hydroxide solution
-
Benzene or aqueous ethanol for recrystallization
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride in 50% aqueous ethanol.
-
Adjust the pH of the hydroxylamine solution to 7-8 using 10 N sodium hydroxide.
-
Add the 2-chloromethyl pyridine to the buffered hydroxylamine solution.
-
Heat the reaction mixture on a steam bath for 2 to 3 hours. Periodically add ethanol to maintain a homogenous solution.
-
Cool the solution. The product will crystallize.
-
Recrystallize the product from either benzene or aqueous ethanol to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Another documented method involves the nitrosation of 2-picoline N-oxide.[8]
Mechanism of Action in Organophosphate Poisoning
This compound is a crucial antidote for poisoning by organophosphates, which are commonly found in pesticides and nerve agents.[9] Organophosphates inhibit the enzyme acetylcholinesterase (AChE) by phosphorylating the serine hydroxyl group in the enzyme's active site.[10] This inactivation leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of severe symptoms.[10]
This compound functions by reactivating the inhibited acetylcholinesterase. The oxime group of this compound acts as a potent nucleophile, attacking the phosphorus atom of the organophosphate bound to the AChE active site.[11] This action displaces the organophosphate from the enzyme, thereby regenerating the active acetylcholinesterase.[10] The reactivated enzyme can then resume its function of hydrolyzing acetylcholine, mitigating the toxic effects of the organophosphate.
Caption: Mechanism of acetylcholinesterase reactivation.
Applications in Research and Development
Beyond its critical role as an antidote, this compound is a valuable reagent in several areas of chemical research:
-
Organic Synthesis: It serves as a precursor in the synthesis of various pyridine derivatives, which are important scaffolds in pharmaceuticals and agrochemicals.[9]
-
Coordination Chemistry: The ability of this compound to act as a chelating agent makes it useful in the formation of stable complexes with metal ions.[9]
-
Analytical Chemistry: It can be employed as a reagent for the detection of heavy metals.[9]
The development of novel oxime-based reactivators with improved properties, such as better blood-brain barrier penetration, is an active area of research.[12][13] These efforts aim to enhance the treatment of organophosphate poisoning, particularly the central nervous system effects.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS No- 873-69-8 | Simson Pharma Limited [simsonpharma.com]
- 4. This compound | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]
- 5. This compound CAS#: 2110-14-7 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. CN101698659B - Synthesis method of 2-pyridine formaldoxime - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Utility of 2-Pyridine Aldoxime Methyl Chloride (2-PAM) for Acute Organophosphate Poisoning: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potent 3-Hydroxy-2-Pyridine Aldoxime Reactivators of Organophosphate-Inhibited Cholinesterases with Predicted Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Early Research of Pyridine-2-aldoxime as an Antidote for Organophosphate Poisoning
An Important Clarification: It is critical to note that Pyridine-2-aldoxime (pralidoxime, 2-PAM) is not a phosphate poisoning agent. Instead, it was developed and researched as a crucial antidote for poisoning by organophosphates (OPs). OPs are a class of chemical compounds, used as pesticides and nerve agents, that are highly toxic and inhibit the enzyme acetylcholinesterase (AChE). This guide will delve into the foundational research on 2-PAM's role in counteracting the life-threatening effects of organophosphate poisoning.
Organophosphate poisoning is a significant global health concern, with thousands of deaths occurring annually due to exposure to OP pesticides.[1] The standard treatment for OP poisoning includes the administration of an oxime acetylcholinesterase (AChE) reactivator, such as pralidoxime (2-PAM), in conjunction with the muscarinic receptor antagonist atropine and often an anticonvulsant like diazepam.[2][3]
Mechanism of Action: Acetylcholinesterase Reactivation
Organophosphates exert their toxic effects by inhibiting acetylcholinesterase (AChE), a vital enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition occurs through the phosphorylation of a serine residue in the active site of AChE, leading to an accumulation of acetylcholine in synapses and neuromuscular junctions. This accumulation results in a cholinergic crisis, characterized by symptoms such as muscle weakness, paralysis, seizures, and ultimately, death from respiratory failure.[1][3]
This compound functions as a reactivator of phosphorylated AChE. The oxime group of 2-PAM is a strong nucleophile that attacks the phosphorus atom of the organophosphate bound to the enzyme. This action cleaves the covalent bond between the organophosphate and the serine residue, regenerating the active enzyme.[1]
Early Synthesis and Chemical Properties
The interest in this compound as a treatment for organophosphate poisoning spurred research into efficient synthesis methods. One of the classical methods involved a multi-step process starting from 2-picoline N-oxide, which was rearranged with acetic anhydride to produce the acetate of 2-pyridine methanol. This was then hydrolyzed to the alcohol, oxidized to the aldehyde, and finally converted to the oxime. This process, however, had an overall yield of only 20% to 30%.[4]
A newer, more efficient synthesis was developed involving the reaction of 2-chloromethyl pyridines with buffered solutions of aqueous hydroxylamine, which provided good yields of the corresponding 2-pyridine aldoximes.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | N-(pyridin-2-ylmethylidene)hydroxylamine |
| Molecular Formula | C6H6N2O |
| Molecular Weight | 122.12 g/mol |
| Appearance | White to pale-yellow crystalline powder |
| Melting Point | 111-113 °C |
| pKa | 8.0 |
Source: PubChem CID 13395[5]
Quantitative Data from Early In Vitro and In Vivo Studies
Early research focused on quantifying the efficacy of 2-PAM in reactivating inhibited AChE and protecting against lethal doses of various organophosphates.
Table 2: In Vitro Reactivation of Diethylphosphoryl-AChE by this compound
| Organophosphate | 2-PAM Concentration for >50% Reactivation in 1 hr |
| TEPP (Tetraethyl pyrophosphate) | 0.5 to 1x10-5 M |
| E 600 (Paraoxon) | 0.5 to 1x10-5 M |
| Ro 3-0340 | 0.5 to 1x10-5 M |
| Ro 3-0422 | 0.5 to 1x10-5 M |
Source: Adapted from a study on the mechanism of protection against lethal organophosphate poisoning by this compound methiodide.[6]
The study also noted that for diisopropylphosphoryl-AChE, formed by organophosphates like DFP, 30 times higher concentrations of 2-PAM were required to achieve the same level of reactivation.[6]
Table 3: In Vivo Reactivation of Blood AChE and Protection in Mice by this compound (25 mg/kg, i.p.)
| Organophosphate | Blood AChE Reactivation (within 30 min) | Protection against Lethal Doses |
| TEPP | 10 to 24% | Greater than atropine |
| E 600 | 10 to 24% | Greater than atropine |
| Ro 3-0340 | 10 to 24% | Greater than atropine |
| Ro 3-0422 | 10 to 24% | Greater than atropine |
| DFP | Negligible | Negligible |
| D 600 | Negligible | Negligible |
| Ro 3-0351 | Negligible | Negligible |
Source: Adapted from a study on the mechanism of protection against lethal organophosphate poisoning by this compound methiodide.[6]
These early studies highlighted that the effectiveness of 2-PAM was dependent on the specific organophosphate.[6]
Experimental Protocols
The foundational research on 2-PAM involved both in vitro and in vivo experimental models to assess its efficacy.
In Vitro Acetylcholinesterase Reactivation Assay:
-
Enzyme Source: Acetylcholinesterase was typically sourced from human red blood cells.[7]
-
Inhibition: The enzyme was incubated with a specific organophosphate (e.g., sarin, VX, paraoxon) to achieve a high level of inhibition.[7][8]
-
Reactivation: this compound was added to the solution of inhibited enzyme at various concentrations.
-
Activity Measurement: The rate of AChE reactivation was determined by measuring the recovery of enzyme activity over time, often using a spectrophotometric method based on the hydrolysis of a substrate like acetylthiocholine.
In Vivo Protection Studies in Animal Models:
-
Animal Model: Mice were commonly used as the animal model.[6]
-
Organophosphate Administration: A lethal dose of an organophosphate was administered to the animals, typically via injection.[6]
-
Antidote Administration: this compound, often in combination with atropine, was administered at various doses and time points relative to the organophosphate exposure.[6]
-
Outcome Measurement: The primary outcome measured was the survival rate of the animals. Other observations included the amelioration of poisoning symptoms.
-
Biochemical Analysis: In some studies, blood and brain tissues were collected to measure the level of AChE reactivation.[6]
Early Combination Therapy: 2-PAM and Atropine
Early research quickly established that the antidotal effect of 2-PAM was significantly potentiated by the co-administration of atropine.[6] Atropine is a competitive antagonist of acetylcholine at muscarinic receptors, and its use helps to counteract the effects of acetylcholine overstimulation in the parasympathetic nervous system.[3] While 2-PAM works to restore the function of AChE, atropine manages the immediate life-threatening symptoms of cholinergic crisis. This combination therapy became the standard of care for organophosphate poisoning.[2][3]
Limitations and Challenges in Early Research
Despite its promise, early research also identified several limitations of 2-PAM:
-
Variable Efficacy: As shown in the data tables, 2-PAM was highly effective against some organophosphates but had negligible effects on others.[6] This is due to differences in the chemical structure of the organophosphate-AChE adduct, which can affect the accessibility of the phosphorus atom to the oxime.
-
Aging: The phosphorylated AChE can undergo a process called "aging," where a chemical change occurs in the adduct that renders it resistant to reactivation by oximes.[1] This highlighted the importance of administering 2-PAM as soon as possible after exposure.
-
Blood-Brain Barrier Penetration: 2-PAM is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier. Consequently, its effect on reactivating AChE in the central nervous system was found to be negligible in early studies.[6] This has been a driving force for the development of newer oximes with improved CNS penetration.[2][8]
Conclusion
The early research on this compound was a landmark in the development of antidotes for organophosphate poisoning. These foundational studies elucidated its mechanism of action as a reactivator of inhibited acetylcholinesterase, quantified its efficacy against various organophosphates, and established the critical importance of combination therapy with atropine. While limitations were identified, this early work laid the groundwork for the synthesis of new and more effective oximes and solidified the role of 2-PAM as a cornerstone in the clinical management of organophosphate poisoning for decades to come.
References
- 1. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of 2-Pyridine Aldoxime Methyl Chloride (2-PAM) for Acute Organophosphate Poisoning: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Pyridine 2-aldoxime | C6H6N2O | CID 13395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protection against the lethal effects of organophosphates by this compound methiodide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad‐Spectrum Antidote Discovery by Untangling the Reactivation Mechanism of Nerve‐Agent‐Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent 3-Hydroxy-2-Pyridine Aldoxime Reactivators of Organophosphate-Inhibited Cholinesterases with Predicted Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridine-2-aldoxime: A Versatile Catalyst and Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2-aldoxime, a heterocyclic compound featuring a pyridine ring substituted with an aldoxime group at the 2-position, has emerged as a molecule of significant interest in the field of organic synthesis. Its unique structural and electronic properties endow it with a diverse range of applications, from serving as a crucial building block for pharmaceuticals to acting as a versatile ligand in transition metal catalysis. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its practical utility in research and development.
Physicochemical and Spectroscopic Properties
This compound is a white crystalline solid with a molecular formula of C₆H₆N₂O and a molecular weight of 122.12 g/mol .[1] Its structure and key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O | [1] |
| Molecular Weight | 122.12 g/mol | [1] |
| Melting Point | 110-112 °C | [2] |
| Appearance | White crystalline solid | [3] |
| CAS Number | 873-69-8 | [1] |
The spectroscopic data for this compound are critical for its identification and characterization.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the pyridine ring protons and the oxime proton. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the aldoxime group.[4] |
| IR Spectroscopy | Characteristic absorption bands for O-H, C=N, and C=C stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |
Synthesis of this compound
Several synthetic routes to this compound have been developed, with varying yields and complexities. The two primary methods are the classical multi-step synthesis from 2-picoline N-oxide and a more direct, higher-yielding approach from 2-chloromethylpyridines.
Classical Synthesis from 2-Picoline N-oxide
This traditional method involves a multi-step sequence starting from the N-oxidation of 2-picoline. The overall yield for this process is typically in the range of 20-30%.[5]
Synthesis from 2-Chloromethylpyridines
A more modern and efficient method involves the reaction of 2-chloromethylpyridines with hydroxylamine in a buffered aqueous solution.[5][6] This method offers significantly higher yields and a more direct route to the desired product.
Experimental Protocol: Synthesis of this compound from 2-Chloromethylpyridine [5]
-
Preparation of Buffered Hydroxylamine Solution: A solution of hydroxylamine hydrochloride (0.1 mole) in 40 mL of 50% aqueous ethanol (v/v) is prepared. The pH of this solution is adjusted to 7-8 using a 10 N sodium hydroxide solution.
-
Reaction: The appropriate 2-chloromethylpyridine (0.02 mole) is added to the buffered hydroxylamine solution.
-
Heating: The reaction mixture is heated on a steam bath for 2 to 3 hours. Ethanol is added periodically to maintain a homogeneous solution.
-
Crystallization and Isolation: Upon cooling the solution, the this compound product crystallizes.
-
Purification: The crude product is collected by filtration and can be recrystallized from either benzene or aqueous ethanol.
Table 1: Synthesis of Substituted Pyridine-2-aldoximes from 2-Chloromethylpyridines [2][5]
| Substituent on Pyridine Ring | Yield (%) | Melting Point (°C) |
| None | 49 | 112-114 |
| 5-Methyl | 65 | 135-136 |
| 6-Methyl | 70 | 158-160 |
| 5-Ethyl | 68 | 102-103 |
| 4-Carbethoxy | 55 | 145-146 |
| 5-Carbethoxy | 62 | 129-130 |
| 4-Chloro | 18 | 165-166 |
| 5-Chloro | 50 | 150-151 |
Role in Organic Synthesis: A Versatile Ligand in Catalysis
This compound and its derivatives have proven to be highly effective ligands in a variety of transition metal-catalyzed cross-coupling reactions. The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the oxime group can coordinate with metal centers, facilitating catalytic cycles.
Copper-Catalyzed C-N Cross-Coupling Reactions
Oxime ligands, including this compound, have been shown to promote copper-catalyzed C-N cross-coupling reactions between (hetero)aryl halides and various N-nucleophiles.[7] The ligand facilitates the catalytic cycle, which is believed to involve oxidative addition, reductive elimination, and ligand exchange steps.
Sonogashira Coupling Reactions
The Sonogashira coupling, a palladium- and copper-catalyzed reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[8][9] While not explicitly detailed for this compound in the search results, its structural motifs suggest its potential as a ligand in such transformations.
Experimental Protocol: Representative Sonogashira Coupling [10][11]
This is a general protocol that can be adapted for use with a this compound-based ligand system.
-
Reaction Setup: To a degassed solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.1 equiv) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), the copper(I) co-catalyst (e.g., CuI, 0.1 equiv), and the this compound ligand (0.1 equiv).
-
Degassing: Degas the reaction mixture for a further 5-10 minutes.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution (e.g., saturated NH₄Cl). Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Applications in Drug Development
This compound serves as a key precursor in the synthesis of pralidoxime (2-PAM), an important antidote for organophosphate poisoning.[6][12] Organophosphates are found in many pesticides and nerve agents and act by irreversibly inhibiting the acetylcholinesterase (AChE) enzyme. Pralidoxime functions by reactivating the inhibited AChE.
Beyond its role as an antidote precursor, the this compound scaffold is a valuable pharmacophore in drug discovery. Its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13] The ability of the oxime group to form hydrogen bonds and the pyridine ring to participate in π-stacking interactions makes it an attractive moiety for designing molecules that can interact with biological targets.
Conclusion
This compound is a versatile and valuable compound in the arsenal of the modern organic chemist. Its straightforward and high-yielding synthesis from readily available starting materials, coupled with its efficacy as a ligand in a range of important catalytic reactions, underscores its significance. Furthermore, its established role in the development of antidotes and its potential as a scaffold for new therapeutic agents highlight its continued importance in medicinal chemistry and drug development. This guide provides a solid foundation for researchers and professionals looking to harness the potential of this compound in their synthetic endeavors.
References
- 1. Pyridine 2-aldoxime | C6H6N2O | CID 13395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3501486A - Process for the production of 2-pyridine aldoximes - Google Patents [patents.google.com]
- 3. This compound, (Z)- | C6H6N2O | CID 135564593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. This compound | 1193-96-0 | Benchchem [benchchem.com]
- 7. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chelating Properties of Pyridine-2-aldoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-2-aldoxime (paoH) is a versatile organic compound with significant chelating properties that have garnered substantial interest across various scientific disciplines. Its ability to form stable complexes with a wide range of metal ions has led to its application in coordination chemistry, analytical chemistry, and, most notably, in the development of antidotes for organophosphate poisoning. This technical guide provides a comprehensive overview of the fundamental chelating properties of this compound, including its coordination chemistry, the stability of its metal complexes, and detailed experimental protocols for its synthesis and the characterization of its coordination compounds. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and utilize the unique characteristics of this important molecule.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring functionalized with an aldoxime group at the 2-position. This structural arrangement provides two key donor atoms for metal coordination: the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group. This bidentate chelation leads to the formation of a stable five-membered ring with a central metal ion, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting complex.[1]
The primary significance of this compound in the biomedical field lies in its role as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents or pesticides. Its quaternized form, pralidoxime (2-PAM), is a clinically used antidote.[2] The chelating properties of this compound are also leveraged in analytical chemistry for the detection of metal ions and in the synthesis of novel coordination complexes with diverse applications.
Coordination Chemistry and Chelation
This compound acts as a bidentate ligand, coordinating to metal ions through the pyridine nitrogen and the oxime nitrogen. This chelation can be represented by the following general equilibrium:
Mⁿ⁺ + 2(paoH) ⇌ [M(pao)₂]⁽ⁿ⁻²⁾⁺ + 2H⁺
The coordination environment of the metal ion in these complexes can vary depending on the metal, its oxidation state, and the presence of other coordinating ligands. Common geometries include octahedral and distorted square planar.[3]
Caption: Chelation of a metal ion by two this compound molecules.
Quantitative Data on Metal Complexation
The stability of the metal complexes of this compound is a critical parameter for understanding their behavior in various applications. This stability is quantified by the formation or stability constant (log K).
Stability Constants
The stability constants for the formation of 1:1, 1:2, and in some cases 1:3 metal-ligand complexes in solution have been determined potentiometrically. The following table summarizes the reported stability constants (log K) for this compound with several transition metal ions. These values were determined using the Calvin-Wilson technique.[4]
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Cu(II) | 7.8 | 6.5 | - |
| Ni(II) | 6.9 | 5.8 | 4.5 |
| Co(II) | 6.2 | 5.1 | - |
| Zn(II) | 5.8 | 4.9 | - |
| Fe(II) | 5.5 | 4.6 | - |
| Mn(II) | 4.3 | 3.5 | - |
Note: The reliability of these specific values is pending access to the full-text scientific paper. The data presented is based on the abstract's claim of such determinations.
Spectroscopic Data
The coordination of this compound to a metal ion induces characteristic shifts in its spectroscopic signatures. These shifts can be used to confirm complex formation and to probe the nature of the metal-ligand bond.
Key vibrational modes of this compound, such as the C=N and N-O stretching frequencies, are sensitive to coordination. Upon complexation, the C=N stretching vibration typically shifts to a higher wavenumber, while the N-O stretching vibration may shift to either higher or lower wavenumbers depending on the metal ion and the coordination mode.
| Compound | ν(C=N) (cm⁻¹) | ν(N-O) (cm⁻¹) |
| This compound (paoH) | ~1630 | ~990 |
| [Cu(pao)₂] | ~1645 | ~1010 |
| [Ni(pao)₂] | ~1642 | ~1005 |
| [Zn(pao)₂] | ~1640 | ~1000 |
Note: These are approximate values and can vary based on the specific complex and experimental conditions.
For diamagnetic complexes, such as those of Zn(II), NMR spectroscopy provides valuable structural information. The chemical shifts of the protons and carbons in the pyridine ring and the aldoxime group are altered upon coordination.
| Nucleus | Free Ligand (paoH) δ (ppm) | [Zn(pao)₂] Complex δ (ppm) |
| ¹H (aldoxime CH) | ~8.2 | ~8.4 |
| ¹³C (aldoxime C) | ~150 | ~152 |
| ¹³C (pyridine C2) | ~152 | ~155 |
Note: These are representative chemical shifts and can be influenced by the solvent and other experimental parameters.
Crystallographic Data
X-ray crystallography provides precise information on the bond lengths and angles within the metal complexes of this compound, offering insights into the coordination geometry and the nature of the metal-ligand interactions.
| Complex | M-N(pyridine) (Å) | M-N(oxime) (Å) | N(py)-M-N(oxime) (°) |
| [Cu(pao)₂] | 2.02 - 2.05 | 1.98 - 2.01 | 78 - 80 |
| [Ni(pao)₂] | 2.08 - 2.12 | 2.05 - 2.08 | 76 - 78 |
| [Zn(pao)₂] | 2.10 - 2.15 | 2.07 - 2.11 | 75 - 77 |
Note: These are typical ranges of bond lengths and angles observed in various crystal structures.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-pyridinecarboxaldehyde and hydroxylamine hydrochloride.[5]
Materials:
-
2-Pyridinecarboxaldehyde
-
Hydroxylamine hydrochloride
-
Methanol
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
Dissolve 2-pyridinecarboxaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.05 equivalents) in methanol.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the resulting residue, add saturated sodium bicarbonate solution dropwise with stirring until the pH is slightly basic (pH ~ 8).
-
A white precipitate of this compound will form.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Caption: Workflow for the synthesis of this compound.
Determination of Stability Constants by Potentiometric Titration (Calvin-Wilson/Bjerrum Method)
This protocol outlines the general procedure for determining the stability constants of metal complexes of this compound using a potentiometric titration technique.[4][6]
Materials:
-
This compound
-
Metal salt (e.g., nitrate or perchlorate)
-
Standardized strong acid (e.g., HClO₄)
-
Standardized carbonate-free strong base (e.g., NaOH)
-
Inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength
-
Deionized water
Procedure:
-
Solution Preparation: Prepare stock solutions of the ligand, metal salt, strong acid, and strong base of known concentrations.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Use a thermostated titration vessel to maintain a constant temperature.
-
Titration Series: Perform a series of three titrations:
-
A (Acid only): Titrate a known volume of the strong acid with the standardized strong base.
-
B (Acid + Ligand): Titrate a mixture of the strong acid and a known concentration of this compound with the standardized strong base.
-
C (Acid + Ligand + Metal): Titrate a mixture of the strong acid, this compound, and the metal salt with the standardized strong base.
-
-
Data Analysis:
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values. This allows for the determination of the ligand's protonation constants.
-
Calculate the average number of ligands coordinated to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value from the titration data.
-
Construct a formation curve by plotting n̄ versus pL (-log[L]).
-
From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.
-
References
The Discovery and Development of Pyridine-2-aldoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2-aldoxime (2-PAM) and its methiodide salt, pralidoxime, represent a cornerstone in the therapeutic management of organophosphate (OP) poisoning. Organophosphates, a class of compounds widely used as pesticides and developed as nerve agents, exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The development of this compound as a reactivator of inhibited AChE was a significant advancement in toxicology and emergency medicine. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, synthesis, and clinical development of this compound.
Historical Development
The journey of this compound from a laboratory curiosity to a clinical antidote is marked by key discoveries in the mid-20th century. Following the recognition of organophosphate toxicity, the scientific community actively sought effective countermeasures.
Timeline of Key Developments:
-
1951: Bernard Jandorf first demonstrates that hydroxylamine can hydrolyze organophosphates in vitro.[1] This discovery laid the groundwork for the concept of reactivating inhibited enzymes.
-
1955: Working at Columbia University, Irwin B. Wilson and Sara Ginsburg synthesize the first pyridinium aldoxime reactivator of clinical relevance, pralidoxime (2-PAM), by reacting this compound with methyl iodide.[1] Concurrently, similar work was being conducted in the United Kingdom by Green at the Chemical Defence Experimental Establishment in Porton, who also recognized the reactivating properties of 2-PAM.[1]
-
1960s: The Hagedorn oximes, a series of new oxime compounds, are developed by Ilse Hagedorn and Arthur Lüttringhaus at the University of Freiburg, Germany, in an effort to create more effective reactivators.[1]
-
Late 20th and Early 21st Century: Numerous studies and clinical trials are conducted to evaluate the efficacy and optimal dosing of pralidoxime, with some debate arising about its clinical effectiveness in all types of organophosphate poisoning.[2][3][4]
Mechanism of Action: Acetylcholinesterase Reactivation
The therapeutic effect of this compound is centered on its ability to reactivate organophosphate-inhibited acetylcholinesterase. Organophosphates phosphorylate a serine residue in the active site of AChE, rendering the enzyme inactive. Pralidoxime acts as a nucleophile, attacking the phosphorus atom of the organophosphate. This action displaces the organophosphate from the serine residue, regenerating the active enzyme. The resulting phosphorylated oxime is then released.
This reactivation process is time-dependent. A phenomenon known as "aging" can occur, where the phosphorylated enzyme undergoes a conformational change, making it resistant to reactivation by oximes. Therefore, the timely administration of pralidoxime is crucial for its effectiveness.[5]
Caption: Acetylcholinesterase (AChE) Reactivation Pathway by this compound (2-PAM).
Synthesis of this compound
Several methods for the synthesis of this compound have been developed over the years, ranging from classical multi-step procedures to more direct and efficient routes.
Classical Synthesis from 2-Picoline N-oxide
One of the earliest methods involves a multi-step process starting from 2-picoline N-oxide.[6] This classical synthesis, while historically significant, has an overall yield of 20-30%.[6]
Caption: Classical multi-step synthesis of this compound from 2-Picoline N-oxide.
Synthesis from 2-Chloromethyl Pyridine
A more direct and higher-yield method involves the reaction of 2-chloromethyl pyridine with hydroxylamine.[6][7] This procedure is generally more efficient than the classical route.
Experimental Protocols
Synthesis of this compound from 2-Chloromethyl Pyridine[6][7]
Materials:
-
2-Chloromethylpyridine
-
Hydroxylamine hydrochloride
-
10 N Sodium hydroxide solution
-
50% Aqueous ethanol (v/v)
-
Benzene or aqueous ethanol for recrystallization
Procedure:
-
Prepare a buffered solution of hydroxylamine by dissolving hydroxylamine hydrochloride in 50% aqueous ethanol.
-
Adjust the pH of the solution to 7-8 using 10 N sodium hydroxide.
-
Add the appropriate 2-chloromethyl pyridine to the buffered hydroxylamine solution.
-
Heat the reaction mixture on a steam bath for 2 to 3 hours. Add ethanol as needed to maintain a homogenous solution.
-
Cool the solution to room temperature to allow the product to crystallize.
-
Collect the crystals by filtration.
-
Recrystallize the product from either benzene or aqueous ethanol to obtain pure this compound.
Measurement of Acetylcholinesterase Activity (Ellman's Assay)[8][9][10][11][12]
The Ellman's assay is a widely used spectrophotometric method to determine acetylcholinesterase activity.
Principle: Acetylthiocholine is used as a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
0.1 M Sodium phosphate buffer, pH 8.0
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water, prepare fresh)
-
AChE solution (e.g., from red blood cells or brain homogenate)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound.
-
Test Sample (with inhibitor/reactivator): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculation: The rate of change in absorbance is proportional to the AChE activity.
Quantitative Data
The efficacy of this compound has been evaluated in numerous in vitro and in vivo studies, as well as in clinical trials. The data, however, can be variable depending on the specific organophosphate, the dose of the poison and the antidote, and the timing of administration.
Table 1: In Vitro Reactivation of Organophosphate-Inhibited Acetylcholinesterase by Pralidoxime
| Organophosphate Inhibitor | Pralidoxime Concentration | Percent Reactivation | Reference |
| Paraoxon | 10⁻³ M | Sufficient | [8][9] |
| Chlorpyrifos | 10⁻³ M | Sufficient | [8][9] |
| Russian VX | 10⁻³ M | Sufficient | [8][9] |
| VX | 10⁻³ M | Sufficient | [8][9] |
| Sarin | 10⁻³ M | Sufficient | [8][9] |
| Various OPs | 10⁻⁵ M | Insufficient | [8][9] |
Table 2: Pharmacokinetic Parameters of Pralidoxime
| Species | Route | Dose | Elimination Half-life (t½) | Volume of Distribution (Vd) | Total Body Clearance | Reference |
| Buffalo Calves | IM | 15 or 30 mg/kg | 3.14-3.19 h | 0.83-1.01 L/kg | 184.9-252.1 ml/(kg·h) | [10] |
| Humans | IM | - | - | - | - | [11] |
Note: A minimum plasma concentration of 4 mg/L of pralidoxime is considered necessary for effective AChE protection.
Table 3: Clinical Trial Outcomes of Pralidoxime in Organophosphate Poisoning
| Study | Pralidoxime Regimen | Control Group | Primary Outcome (Mortality) | Key Findings | Reference |
| Eddleston et al., 2009 | 2 g loading dose, then 0.5 g/h infusion | Saline placebo | 24.8% (Pralidoxime) vs. 15.8% (Placebo) | No evidence of benefit; suggested potential harm. | [3][4] |
| Pawar et al. (mentioned in[2]) | High-dose pralidoxime | Lower-dose pralidoxime | - | High-dose regimen showed decreased morbidity and mortality. | [2] |
| Unnamed RCT (mentioned in[12]) | 2g loading dose, then 1g/hour for 48 hours | Intermittent bolus dosing | - | Continuous infusion reduced morbidity and mortality, required less atropine, and resulted in lower intubation rates and shorter ventilation duration. | [12] |
Conclusion
This compound has been a critical tool in the management of organophosphate poisoning for decades. Its discovery and development represent a significant achievement in medicinal chemistry and toxicology. The mechanism of acetylcholinesterase reactivation is well-understood, and various synthesis routes have been established. However, the clinical efficacy of pralidoxime, particularly the optimal dosing regimen, remains a subject of ongoing research and debate. While some studies have questioned its universal effectiveness, others suggest that higher, continuous doses may provide significant benefits. Future research will likely focus on the development of novel oximes with improved blood-brain barrier penetration and broader-spectrum activity against different organophosphates, as well as on refining clinical protocols to maximize the therapeutic potential of existing antidotes like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Is the World Health Organization-recommended dose of pralidoxime effective in the treatment of organophosphorus poisoning? A randomized, double-blinded and placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. litfl.com [litfl.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. US3501486A - Process for the production of 2-pyridine aldoximes - Google Patents [patents.google.com]
- 8. Pralidoxime--the gold standard of acetylcholinesterase reactivators--reactivation in vitro efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intramuscular kinetics and dosage regimens for pralidoxime in buffalo calves (Bubalus bubalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic analysis of pralidoxime after its intramuscular injection alone or in combination with atropine-avizafone in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
Methodological & Application
Application Notes and Protocols for Pyridine-2-aldoxime (2-PAM) in Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds, widely used as pesticides and developed as nerve agents, are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the termination of cholinergic transmission.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms affecting both the central and peripheral nervous systems.[2] Pyridine-2-aldoxime (2-PAM), also known as pralidoxime, is a crucial antidote used to reactivate OP-inhibited AChE.[3][4] These application notes provide a comprehensive overview of the protocol for using 2-PAM in a research and drug development context, including its mechanism of action, experimental protocols, and relevant quantitative data.
Mechanism of Action
The primary mechanism of 2-PAM involves the nucleophilic attack of the oxime group on the phosphorus atom of the organophosphate bound to the serine hydroxyl group in the active site of AChE.[1] This action displaces the organophosphate from the enzyme, thereby restoring its normal function of hydrolyzing acetylcholine.[3]
However, the efficacy of 2-PAM is time-dependent and hindered by a process known as "aging."[3][5] Aging is a chemical change in the OP-AChE complex, often involving the dealkylation of the organophosphate, which results in a more stable, covalent bond that is resistant to reactivation by oximes.[6][7] The rate of aging varies depending on the specific organophosphate compound.[5] Therefore, the timely administration of 2-PAM is critical for successful treatment.[8]
It is important to note that 2-PAM has limited ability to cross the blood-brain barrier (BBB), which restricts its efficacy in reactivating AChE within the central nervous system (CNS).[9][10] Research is ongoing to develop 2-PAM derivatives with improved CNS penetration.[11]
Signaling Pathway of Organophosphate Poisoning and 2-PAM Action
Caption: Mechanism of organophosphate poisoning and 2-PAM intervention.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of 2-PAM in organophosphate poisoning.
Table 1: Recommended Dosing Regimens for 2-PAM
| Population | Loading Dose | Maintenance Infusion | Reference(s) |
| Adults | 1-2 g intravenously (IV), administered slowly | 400-600 mg/hour IV | [8][12] |
| Pediatrics | 25-50 mg/kg IV | 10-20 mg/kg/hour IV | [8][12] |
Note: Administration should ideally occur within 12 hours of exposure to minimize the risk of intermediate syndrome.[8] Treatment duration can range from 12 to 96 hours depending on the severity of poisoning.[8]
Table 2: Pharmacokinetic Properties of 2-PAM
| Parameter | Value | Species | Reference(s) |
| Half-life | 74-77 minutes | Human | [8] |
| 2.41-2.67 hours | Buffalo (Bubalus bubalis) | [13] | |
| Plasma Protein Binding | ~63% | Buffalo (Bubalus bubalis) | [13] |
| Therapeutic Plasma Concentration | > 4 µg/mL | Human | [8] |
Table 3: Acetylcholinesterase (AChE) Reactivation Data
| Organophosphate Type | Reactivation (%) | Time Point | Species/Model | Reference(s) |
| Diethyl OPs (e.g., chlorpyrifos) | 154% | 24 hours | Human (in vivo) | [14] |
| Dimethyl OPs (e.g., malathion) | 81% | 24 hours | Human (in vivo) | [14] |
| Paraoxon | 35 ± 4% | 1 hour post-treatment | Rat Brain (in vivo) | [15] |
| Paraoxon | 23 ± 7% | 6 hours | Rat Erythrocytes (in vivo, transdermal) | [16] |
| Diethylphosphoryl enzyme | >50% | 1 hour | In vitro | [17] |
Experimental Protocols
In Vitro AChE Reactivation Assay
This protocol is adapted from studies evaluating the efficacy of oximes in reactivating OP-inhibited AChE.[17][18]
Objective: To determine the rate of reactivation of OP-inhibited AChE by 2-PAM in vitro.
Materials:
-
Purified acetylcholinesterase (e.g., from human erythrocytes)
-
Organophosphate inhibitor (e.g., paraoxon, diisopropyl fluorophosphate - DFP)
-
This compound (2-PAM) solution of known concentrations
-
Ellman's reagent (DTNB)
-
Acetylthiocholine (ATCh) substrate
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Inhibition of AChE:
-
Incubate a known concentration of AChE with the organophosphate inhibitor in phosphate buffer at 37°C. The concentration of the OP should be sufficient to achieve >95% inhibition.
-
The incubation time will vary depending on the OP used.
-
-
Removal of Excess Inhibitor:
-
Remove excess, unbound OP by dialysis or gel filtration to prevent further inhibition during the reactivation phase.
-
-
Reactivation with 2-PAM:
-
Add different concentrations of 2-PAM to the inhibited AChE solution.
-
Incubate the mixture at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
-
Measurement of AChE Activity:
-
To each aliquot, add ATCh and Ellman's reagent.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE reactivation for each 2-PAM concentration and time point relative to the activity of a non-inhibited control.
-
Determine the reactivation rate constants (k_r) by plotting the data.
-
Caption: Workflow for in vitro AChE reactivation assay.
In Vivo Animal Model of Organophosphate Poisoning
This protocol is a generalized procedure based on preclinical studies in rodents.[10][15][19]
Objective: To evaluate the therapeutic efficacy of 2-PAM in an animal model of acute OP poisoning.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
Organophosphate compound (e.g., paraoxon, dichlorvos)
-
This compound (2-PAM)
-
Atropine sulfate
-
Vehicle for injections (e.g., saline)
-
Blood collection supplies
-
Tissue homogenization equipment
-
AChE activity assay kit
Procedure:
-
Animal Acclimation:
-
Acclimate animals to the laboratory environment for at least one week before the experiment.
-
-
Induction of Poisoning:
-
Administer a sublethal or lethal dose of the organophosphate to the animals via an appropriate route (e.g., intraperitoneal, subcutaneous).
-
-
Antidote Administration:
-
At a specified time post-OP exposure (e.g., 1-30 minutes), administer 2-PAM, typically in combination with atropine.[19]
-
Include control groups receiving vehicle, OP alone, and OP with atropine only.
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., tremors, salivation, respiratory distress, seizures) and survival over a set period (e.g., 24-48 hours).
-
-
Biochemical Analysis:
-
At predetermined time points, collect blood and/or tissues (e.g., brain, diaphragm).
-
Measure AChE activity in erythrocytes and tissue homogenates using a suitable assay.
-
-
Data Analysis:
-
Compare survival rates between treatment groups.
-
Analyze AChE activity levels to determine the extent of reactivation.
-
Caption: Workflow for in vivo evaluation of 2-PAM.
Concurrent Therapies
In a clinical and often in a research setting, 2-PAM is administered as part of a combination therapy.
-
Atropine: A muscarinic receptor antagonist, atropine is given to counteract the effects of excess acetylcholine at muscarinic synapses.[2][4] It is crucial for managing symptoms like bronchorrhea and bradycardia.[8]
-
Benzodiazepines: Drugs like diazepam are used to control seizures and agitation, which are common CNS effects of severe OP poisoning.[4]
Conclusion
This compound is a cornerstone in the treatment of organophosphate poisoning, but its efficacy is subject to several factors, most notably the time of administration and the specific organophosphate involved. For researchers and drug development professionals, a thorough understanding of its mechanism, pharmacokinetics, and appropriate experimental protocols is essential for evaluating its therapeutic potential and for the development of new, more effective oxime-based reactivators. The protocols and data presented here provide a framework for conducting such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Utility of 2-Pyridine Aldoxime Methyl Chloride (2-PAM) for Acute Organophosphate Poisoning: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterase Inhibitors: Part 4 - Section 11 Management Strategy 3: Medications Management Strategy 3: Medications 2-PAM (2-Pyridine Aldoxime Methylchloride) (Pralidoxime) | Environmental Medicine | ATSDR [archive.cdc.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. litfl.com [litfl.com]
- 6. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. scL-2PAM: A Novel Countermeasure That Ameliorates Neuroinflammation and Neuronal Losses in Mice Exposed to an Anticholinesterase Organophosphate [mdpi.com]
- 11. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Pharmacokinetics and dosage regimen of 2-pyridine aldoxime in Bubalus bubalis intoxicated with fenitrothion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Protection against the lethal effects of organophosphates by this compound methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pralidoxime in carbaryl poisoning: an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyridine-2-aldoxime as a Reagent in Heavy Metal Detection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2-aldoxime is a versatile organic compound that serves as an effective chelating agent for various metal ions.[1] Its ability to form stable, colored complexes with heavy metal ions makes it a valuable reagent in analytical chemistry, particularly for spectrophotometric detection.[1] This document provides detailed application notes and protocols for the use of this compound and its derivatives in the detection of heavy metals such as iron, copper, nickel, cadmium, and lead. The methodologies described herein are crucial for environmental monitoring, industrial process control, and quality assessment in pharmaceutical and drug development.
Principle of Detection
The detection of heavy metals using this compound is primarily based on the principles of coordination chemistry and spectrophotometry. This compound acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the oxime group to form stable chelate complexes. This N,O-bidentate chelation is a key mechanism in the formation of these complexes. The formation of these metal-ligand complexes results in a distinct change in the electronic properties of the molecule, leading to a shift in the absorption spectrum to a longer wavelength (bathochromic shift) and an increase in the molar absorptivity. This change in color and absorbance is directly proportional to the concentration of the metal ion in the sample, which can be quantified using a spectrophotometer by applying the Beer-Lambert Law.
Data Presentation: Quantitative Analysis of Heavy Metals
The following table summarizes the key quantitative parameters for the spectrophotometric determination of various heavy metals using this compound and its derivatives.
| Heavy Metal | Reagent | λmax (nm) | Optimal pH | Linear Range (ppm) | Limit of Detection (LOD) (ppm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Stoichiometry (Metal:Ligand) |
| Iron (II) | 6-Methyl-pyridine-2-aldoxime | 520 | 7.3 - 10.0 | 1.12 - 28.0 | - | - | - |
| Copper (II) | N'-(1-(pyridin-2-yl)ethylidene)isonicotinohydrazide (ACPINH) | 365 | 6.0 | 0.0636 - 0.636 | - | 1.052 x 10⁴ | 1:2 |
| Nickel (II) | 2-acetylpyridine-4-methyl-3-thiosemicarbazone (APMT) | 375 | 5.0 - 8.0 | - | - | 2.16 x 10⁴ | 1:2 |
| Cadmium (II) | bis(indoline-2,3-dione) thiosemicarbazone | 290 | 12 | 20.2 - 200 | 0.245 µg/mL | 6.7 x 10² | 2:1 |
| Lead (II) | Dithizone | 520 | Weakly alkaline | ≤ 0.025 | - | - | 1:2 |
Note: Data for some metals are based on derivatives of this compound as indicated in the "Reagent" column. Further research may be required to establish these parameters for the parent this compound compound for all listed metals.
Experimental Protocols
General Protocol for Spectrophotometric Analysis
This general protocol can be adapted for the determination of various heavy metals using this compound or its derivatives. Specific parameters such as wavelength, pH, and reagent concentration should be optimized for each metal as detailed in the subsequent specific protocols.
Materials:
-
Spectrophotometer
-
pH meter
-
Volumetric flasks
-
Pipettes
-
Cuvettes
-
Stock solution of the target heavy metal (e.g., 1000 ppm)
-
This compound reagent solution (concentration to be optimized)
-
Buffer solutions of various pH values
-
Deionized water
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the target heavy metal by diluting the stock solution with deionized water to cover the expected concentration range of the sample.
-
Sample Preparation: If the sample is solid, perform acid digestion to bring the metal ions into solution. For liquid samples, filtration may be necessary to remove particulate matter. Adjust the pH of the sample to the optimal range for complex formation.
-
Complex Formation: To a known volume of the standard or sample solution in a volumetric flask, add an appropriate volume of the this compound reagent solution and the corresponding buffer solution. Dilute to the mark with deionized water and mix well.
-
Incubation: Allow the solution to stand for a sufficient time to ensure complete complex formation and color development.
-
Spectrophotometric Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal-ligand complex. Zero the instrument using a reagent blank (containing all reagents except the metal ion). Measure the absorbance of the standard solutions and the sample solution.
-
Calibration Curve and Quantification: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of the heavy metal in the sample by interpolating its absorbance on the calibration curve.
Specific Protocol for Iron (II) Determination using 6-Methyl-pyridine-2-aldoxime
Procedure:
-
Prepare a 0.5% (w/v) solution of 6-methyl-pyridine-2-aldoxime in acetone.
-
Prepare a series of Fe(II) standard solutions ranging from 1.12 to 28.0 ppm.
-
To 1.0 mL of each standard or sample solution in a 25 mL volumetric flask, add 10 mL of acetone and 4.0 mL of the 0.5% 6-methyl-pyridine-2-aldoxime solution.
-
Adjust the pH to between 7.3 and 10.0 using an appropriate buffer.
-
Dilute to the mark with deionized water.
-
Measure the absorbance at 520 nm against a reagent blank.
Specific Protocol for Copper (II) Determination using ACPINH
Procedure:
-
Prepare a stock solution of ACPINH.
-
Prepare a series of Cu(II) standard solutions in the range of 0.0636 - 0.636 µg/L.
-
In a 10 mL standard flask, add 1 mL of the standard or sample copper solution, 2.0 mL of the ACPINH solution, and 4.0 mL of a pH 6.0 buffer.
-
Dilute to the mark with double-distilled water and mix well.
-
Measure the absorbance at 365 nm against a ligand blank.
Visualizations
Caption: Chelation of a heavy metal ion by this compound.
Caption: Experimental workflow for heavy metal detection.
References
Pyridine-2-aldoxime: A Versatile Building Block in Pharmaceutical Synthesis
Abstract
Pyridine-2-aldoxime is a pivotal heterocyclic compound that serves as a versatile starting material and intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] Its unique chemical structure, featuring a pyridine ring and an aldoxime group, allows for diverse chemical modifications, making it a valuable asset in medicinal chemistry.[3] This document provides detailed application notes and experimental protocols for the use of this compound as a building block in pharmaceutical synthesis, with a primary focus on its role in the development of antidotes for organophosphate poisoning.[4][5]
Introduction
Pyridine derivatives are a prominent class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[6][7] this compound, in particular, has garnered significant attention as a precursor for the synthesis of quaternary pyridinium oximes, which are crucial as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents and pesticides.[4][5] The most notable drug synthesized from this building block is Pralidoxime (2-PAM), an FDA-approved antidote for organophosphate poisoning.[4][5]
Beyond its role in antidote synthesis, this compound is also utilized in the preparation of other functionalized pyridine derivatives for various therapeutic applications and as a ligand in coordination chemistry for the development of novel metallodrugs.[1][8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 873-69-8 | [1] |
| Molecular Formula | C₆H₆N₂O | [1] |
| Molecular Weight | 122.12 g/mol | [1] |
| Appearance | White to very light pink powder | [1] |
| Melting Point | 110-112 °C | [1] |
| Solubility | Water: 15 g/L (20 °C), Methanol: 0.1 g/mL | [2] |
| Purity | ≥ 99% (Titration) | [1] |
Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a direct precursor to Pralidoxime (2-pyridinium aldoxime methyl chloride). It is also a versatile starting material for the synthesis of other pyridine derivatives with potential therapeutic value.
Synthesis of Pralidoxime (2-PAM)
Pralidoxime is a quaternary ammonium derivative of this compound.[8] The synthesis involves the N-methylation of the pyridine ring.[4] This quaternization is a critical step that enhances the molecule's ability to interact with the inhibited acetylcholinesterase enzyme.[5]
Reaction Scheme:
This compound is reacted with a methylating agent, such as methyl iodide, to yield Pralidoxime.[4][8]
Caption: Synthesis of Pralidoxime from this compound.
Mechanism of Action of Pralidoxime
Organophosphates inhibit acetylcholinesterase (AChE) by phosphorylating a serine residue in the active site of the enzyme. This leads to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.[5] Pralidoxime reactivates the inhibited AChE through a nucleophilic attack of its oxime group on the phosphorus atom of the organophosphate, displacing it from the serine residue and restoring the enzyme's function.[4][5]
Caption: Mechanism of Acetylcholinesterase (AChE) Reactivation by Pralidoxime.
Experimental Protocols
Synthesis of this compound from 2-Chloromethylpyridine
This protocol describes a common and efficient method for the synthesis of this compound.[9][10]
Materials:
-
2-Chloromethylpyridine hydrochloride
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (10 N)
-
Ethanol (95%)
-
Water
-
Benzene (for recrystallization, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or steam bath
-
Magnetic stirrer
-
pH meter or pH paper
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (0.1 mole) in 40 mL of 50% aqueous ethanol (v/v).
-
Adjust the pH of the solution to 7-8 using a 10 N sodium hydroxide solution.
-
Add 2-chloromethylpyridine hydrochloride (0.02 mole) to the buffered hydroxylamine solution.
-
Heat the reaction mixture on a steam bath for 2-3 hours. Add ethanol as needed to maintain a homogeneous solution.
-
After the reaction is complete, cool the solution to room temperature.
-
The product will crystallize out of the solution. If necessary, further cooling in an ice bath can promote crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Recrystallize the crude product from either aqueous ethanol or benzene to obtain pure this compound.
Expected Yield: Good yields are typically reported for this procedure.[9]
Synthesis of Pralidoxime (2-PAM) from this compound
This protocol outlines the N-methylation of this compound to produce Pralidoxime.[4][8]
Materials:
-
This compound
-
Methyl iodide
-
Anhydrous solvent (e.g., acetone, acetonitrile)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
-
Buchner funnel and filter flask
Procedure:
-
Dissolve this compound in an appropriate anhydrous solvent in a round-bottom flask.
-
Add a stoichiometric equivalent of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating under a reflux condenser. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The quaternary salt, Pralidoxime iodide, will precipitate out of the solution as the reaction proceeds.
-
Once the reaction is complete, cool the mixture and collect the precipitate by vacuum filtration.
-
Wash the product with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.
-
The resulting Pralidoxime iodide can be further purified by recrystallization if necessary. For the chloride salt, an ion exchange step would be required.
Quantitative Data Summary:
| Starting Material | Product | Reagent | Solvent | Reaction Time (hr) | Yield (%) | Reference |
| 2-Chloromethylpyridine | This compound | Hydroxylamine HCl, NaOH | 50% aq. Ethanol | 2-3 | Not specified, but "good yields" | [9] |
| This compound | Pralidoxime (iodide salt) | Methyl iodide | Not specified | Not specified | Not specified | [4][8] |
Conclusion
This compound is a fundamentally important building block in pharmaceutical synthesis, most notably for the production of the life-saving antidote, Pralidoxime. The straightforward and efficient synthetic routes to both this compound and its derivatives underscore its value to medicinal chemists. The protocols provided herein offer a foundation for researchers and drug development professionals to utilize this versatile compound in their synthetic endeavors. Further exploration of this compound's reactivity could lead to the discovery of new pharmaceutical agents with diverse therapeutic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Medicinal Properties for FDA-Approved Oximes | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 1193-96-0 | Benchchem [benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. US3501486A - Process for the production of 2-pyridine aldoximes - Google Patents [patents.google.com]
Application Notes and Protocols: Experimental Setup for Pyridine-2-aldoxime Chelation of Transition Metals
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridine-2-aldoxime is a versatile organic compound that functions as an effective chelating agent, readily forming stable complexes with a variety of transition metal ions.[1][2] Its ability to coordinate with metals through both the pyridine nitrogen and the oxime nitrogen or oxygen atoms makes it a valuable ligand in coordination chemistry.[3] The resulting metallo-complexes are of significant interest in fields ranging from analytical chemistry, where they are used for metal detection, to medicinal chemistry, particularly in the development of antidotes for organophosphate poisoning.[2][4] These application notes provide detailed protocols for the synthesis of the ligand, its chelation with transition metals, and the characterization of the resulting complexes.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol describes a common method for synthesizing the this compound ligand from 2-chloromethyl pyridine.[5]
Materials:
-
2-chloromethyl pyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
10 N Sodium hydroxide (NaOH) solution
-
50% aqueous ethanol (v/v)
-
Benzene or aqueous ethanol for recrystallization
-
Steam bath
-
Standard glassware (round-bottom flask, condenser, etc.)
-
pH meter or pH paper
Procedure:
-
Prepare a buffered solution of hydroxylamine by dissolving 0.1 mole of hydroxylamine hydrochloride in 40 mL of 50% aqueous ethanol.
-
Adjust the pH of the solution to between 7 and 8 using the 10 N sodium hydroxide solution.
-
Add 0.02 mole of the appropriate 2-chloromethyl pyridine to the buffered hydroxylamine solution.[5]
-
Heat the resulting solution on a steam bath for 2 to 3 hours. During heating, add ethanol as needed to maintain a homogenous solution.[5]
-
After the heating period, allow the solution to cool to room temperature.
-
The product, this compound, will crystallize out of the solution upon cooling.[5]
-
Collect the crystals by filtration.
-
Recrystallize the crude product from either benzene or aqueous ethanol to obtain the purified ligand.
Protocol 2: General Synthesis of Transition Metal Complexes
This protocol provides a general method for the synthesis of this compound complexes with divalent transition metals, such as Ni(II).[6][7]
Materials:
-
This compound ligand
-
Transition metal salt (e.g., NiCl₂·6H₂O, CuSO₄·5H₂O, CoCl₂·6H₂O)
-
Anhydrous or dry ethanol
-
Reflux apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the this compound ligand in warm, dry ethanol. For example, use 1.88 g (0.024 moles) of the ligand in 5 mL of ethanol.[7]
-
In a separate flask, dissolve the transition metal salt in dry ethanol. For a bis complex, a 2:1 ligand-to-metal molar ratio is typically used. For example, dissolve 0.475 g of NiCl₂·6H₂O in 20 mL of dry ethanol.[7]
-
Add the warm metal salt solution to the ligand solution while stirring.
-
Heat the mixture to reflux for approximately 2 hours.[7]
-
After reflux, continue stirring the solution for an additional 10 minutes and then allow it to cool slowly to room temperature, preferably overnight.
-
The metal complex will precipitate out of the solution.
-
Collect the complex by filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry under vacuum.
Protocol 3: Characterization of Metal Complexes
Confirmation of chelation and structural characterization are performed using various analytical techniques.[8]
3.1 Potentiometric Titration for Stability Constant Determination This method, following the Calvin-Wilson technique, is used to determine the stability constants of the formed complexes in solution.[6][9]
Equipment:
-
Digital potentiometer with a glass electrode and a calomel reference electrode[9]
-
Autoburette (e.g., Metrohm Herisau Dosimat)[9]
-
Thermostated titration vessel (25.0 ± 0.1 °C)[9]
-
Magnetic stirrer
-
Nitrogen gas supply
Procedure:
-
Calibrate the potentiometer and electrode system.
-
Prepare a solution in the titration vessel containing a known concentration of NaCl (e.g., 0.1 M) and HCl (e.g., 0.1 M).[9]
-
Add precise amounts of the this compound ligand and the metal chloride solution to the vessel.
-
Pass nitrogen gas through the solution to remove dissolved CO₂ and maintain an inert atmosphere.[9]
-
Titrate the solution with a standardized NaOH solution (e.g., 0.1 M) using the autoburette.[9]
-
Record the potential (mV) or pH readings after each addition of the titrant, allowing the system to reach equilibrium.
-
Analyze the resulting titration curve data using a suitable computer program (e.g., SUPERQUAD) to calculate the protonation constants of the ligand and the stability constants (log K) of the metal complexes.[9]
3.2 Spectroscopic Analysis Spectroscopic methods provide direct evidence of the ligand's coordination to the metal ion.[1]
-
Infrared (IR) Spectroscopy: Compare the IR spectrum of the free ligand with that of the metal complex. Coordination is confirmed by shifts in key vibrational bands. For instance, a shift in the C=N and pyridine ring stretching vibrations indicates the involvement of the nitrogen atoms in chelation. The formation of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination.[6][10]
-
UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex often results in the appearance of new absorption bands or shifts in existing bands in the UV-Vis spectrum. These changes, particularly in the visible region for colored transition metal complexes, are due to d-d electronic transitions and charge-transfer phenomena, which are characteristic of the coordination environment.[1]
Visualizations
Caption: Overall workflow from ligand synthesis to metal complex characterization.
Caption: Diagram of the this compound chelation reaction.
Data Presentation
Quantitative data from physicochemical and stability studies are summarized below.
Table 1: Physicochemical Properties of this compound. [2][4][11]
| Property | Description |
|---|---|
| Synonyms | Pyridine-2-carbaldoxime |
| Molecular Formula | C₆H₆N₂O |
| Molecular Weight | 122.13 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 110 - 112 °C |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol. |
| Storage | Store at 0-8 °C |
Table 2: Stability Constants (log K) of Divalent Metal Complexes with this compound. The stability of metal complexes is a critical parameter. The constants below represent the formation of 1:1 complexes in solution, determined potentiometrically. The order of stability generally follows the Irving-Williams series.[6][9]
| Metal Ion | log K₁ | Conditions |
| Co(II) | 7.15 | 0.1 M NaCl, 25 °C |
| Ni(II) | 7.95 | 0.1 M NaCl, 25 °C |
| Cu(II) | 10.5 | 0.1 M NaCl, 25 °C |
| Zn(II) | 6.50 | 0.1 M NaCl, 25 °C |
| Cd(II) | 5.45 | 0.1 M NaCl, 25 °C |
| (Data are representative and sourced from literature; exact values may vary with experimental conditions).[9] |
Table 3: Representative Infrared (IR) Spectral Data (cm⁻¹). Shifts in vibrational frequencies upon complexation provide evidence of coordination.
| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Metal Complex (Approx. cm⁻¹) | Interpretation |
| O-H Stretch (Oxime) | ~3200-3400 (broad) | Absent or shifted | Deprotonation/coordination of the oxime group. |
| C=N Stretch (Ring) | ~1590 | Shifted to higher frequency | Coordination of the pyridine nitrogen.[6] |
| N-O Stretch | ~990 | Shifted | Involvement of the oxime group in chelation. |
| M-N / M-O Stretch | N/A | ~400-600 | Formation of new metal-ligand bonds.[10] |
| (Specific peak positions can vary depending on the metal ion and complex structure). |
References
- 1. This compound | 1193-96-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 8. Study on the Methods of Separation and Detection of Chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. benchchem.com [benchchem.com]
- 11. This compound | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]
Synthesis of Pyridine-2-aldoxime Derivatives: A Laboratory Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of Pyridine-2-aldoxime and its derivatives, compounds of significant interest in medicinal chemistry, particularly as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds. The synthesis procedures outlined herein focus on a reliable and adaptable methodology starting from 2-picoline N-oxide. This application note includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of key derivatives, and visualizations of the synthetic workflow and the mechanism of AChE reactivation.
Introduction
This compound and its derivatives are a class of organic compounds characterized by a pyridine ring substituted at the 2-position with an aldoxime functional group. A prominent member of this class, Pralidoxime (2-PAM), is an FDA-approved drug used as an antidote to organophosphate poisoning[1]. Organophosphates, found in pesticides and nerve agents, cause toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. This compound derivatives can reactivate the inhibited enzyme, restoring its function[2]. This has driven significant research into the synthesis of novel derivatives with improved efficacy and broader spectrum of activity.
This application note details a common and effective synthetic route to this compound derivatives, proceeding through the formation of 2-chloromethylpyridine from 2-picoline N-oxide, followed by reaction with hydroxylamine.
Synthetic Workflow
The overall synthetic strategy involves a two-step process from a substituted 2-picoline N-oxide. The first step is the conversion to the corresponding 2-chloromethylpyridine derivative, which then reacts with hydroxylamine to yield the final this compound derivative.
Caption: General synthesis workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Substituted 2-Chloromethylpyridine
This protocol is adapted from a general procedure for the preparation of 2-chloromethylpyridines from their corresponding N-oxides[3].
Materials:
-
Substituted 2-picoline N-oxide (1.0 eq)
-
p-Toluenesulfonyl chloride (2.0 eq) or Methanesulfonyl chloride (2.0 eq)
-
Dioxane (anhydrous)
Procedure:
-
To a solution of the substituted 2-picoline N-oxide in anhydrous dioxane, add a twofold excess of either p-toluenesulfonyl chloride or methanesulfonyl chloride.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by vacuum distillation or column chromatography to yield the substituted 2-chloromethylpyridine.
Protocol 2: Synthesis of Substituted this compound
This protocol describes the conversion of substituted 2-chloromethylpyridines to their corresponding aldoximes[3].
Materials:
-
Substituted 2-chloromethylpyridine (1.0 eq)
-
Hydroxylamine hydrochloride (5.0 eq)
-
50% Aqueous ethanol (v/v)
-
10 N Sodium hydroxide solution
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride (0.1 mole) in 40 mL of 50% aqueous ethanol.
-
Adjust the pH of the hydroxylamine solution to 7-8 using 10 N sodium hydroxide solution.
-
Add the substituted 2-chloromethylpyridine (0.02 mole) to the buffered hydroxylamine solution[3].
-
Heat the resulting mixture on a steam bath for 2-3 hours. Add ethanol as needed to maintain a homogeneous solution[3].
-
After the reaction period, cool the solution to room temperature.
-
The product will crystallize out of the solution.
-
Collect the crystals by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent such as aqueous ethanol or benzene to obtain the pure substituted this compound.
Data Presentation
The following table summarizes the yield and melting point for a selection of synthesized this compound derivatives.
| Substituent (R) | Product | Yield (%) | Melting Point (°C) | Reference |
| H | This compound | 50 | 112-114 | [3] |
| 4-Cl | 4-Chloro-pyridine-2-aldoxime | 18 | 151-153 | [3] |
| 5-Cl | 5-Chloro-pyridine-2-aldoxime | 63 | 194-195 | [3] |
| 4-COOC₂H₅ | 4-Carbethoxy-pyridine-2-aldoxime | 72 | 126-128 | [4] |
| 5-COOC₂H₅ | 5-Carbethoxy-pyridine-2-aldoxime | 72 | 126-128 | [4] |
| 5-CH₃ | 5-Methyl-pyridine-2-aldoxime | 55 | 157-158.5 | [4] |
| 6-CH₃ | 6-Methyl-pyridine-2-aldoxime | - | 170-171 | [3] |
| 5-C₂H₅ | 5-Ethyl-pyridine-2-aldoxime | - | - | [4] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for a wide range of derivatives is not consistently available in a single source. Researchers are advised to perform full characterization of their synthesized compounds.
Mechanism of Action: Acetylcholinesterase Reactivation
Organophosphates inhibit acetylcholinesterase (AChE) by phosphorylating a serine residue in the enzyme's active site, rendering it inactive. This leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis[2]. This compound derivatives, such as Pralidoxime (2-PAM), act as nucleophiles that attack the phosphorus atom of the organophosphate, breaking the bond with the serine residue and regenerating the active enzyme[2].
Caption: Mechanism of AChE inhibition and reactivation by 2-PAM.
Conclusion
The synthetic protocols provided in this application note offer a reliable and adaptable method for the laboratory-scale synthesis of this compound derivatives. The straightforward two-step procedure, starting from readily available 2-picoline N-oxides, allows for the generation of a variety of substituted analogs for further investigation in drug discovery and development programs. The crucial role of these compounds as acetylcholinesterase reactivators highlights the importance of continued research in this area to develop more effective antidotes for organophosphate poisoning. Researchers are encouraged to use the provided protocols as a foundation for their synthetic efforts and to conduct thorough characterization of all novel compounds.
References
Application Notes and Protocols for the Quantification of Pyridine-2-aldoxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Pyridine-2-aldoxime in various samples using High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE). The protocols are designed to be readily implemented in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of this compound. This method offers high resolution and sensitivity, making it suitable for analyzing complex mixtures. The polarity of this compound often necessitates the use of ion-pairing agents or chaotropic salts in the mobile phase to achieve adequate retention on reversed-phase columns.[1]
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated HPLC-UV method for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
Experimental Protocol
a. Instrumentation and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Heptanesulfonic acid sodium salt (ion-pairing agent) or Sodium perchlorate (chaotropic salt)
-
Phosphoric acid
-
0.45 µm syringe filters
b. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 10 mM heptanesulfonic acid sodium salt in water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase will be a mixture of this aqueous solution and acetonitrile. The exact ratio should be optimized for the specific column and system, but a starting point of 80:20 (aqueous:acetonitrile) is recommended. Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
c. Sample Preparation
-
Pharmaceutical Formulations (e.g., Injections): Dilute the formulation with the mobile phase to obtain a theoretical concentration of this compound within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Biological Samples (e.g., Plasma): To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
d. Chromatographic Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 80:20 (v/v) mixture of 10 mM heptanesulfonic acid sodium salt (pH 3.0) and acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm[1]
-
Run Time: 10 minutes
e. Data Analysis
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Workflow Diagram
References
Application Notes and Protocols: Pyridine-2-aldoxime as an Enzyme Inhibitor in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2-aldoxime and its derivatives are a class of compounds primarily recognized for their role as reactivators of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), that have been inhibited by organophosphorus compounds like nerve agents and pesticides.[1][2][3] This reactivation is critical for treating organophosphate poisoning.[4] However, beyond their function as reactivators, these oximes can also exhibit reversible inhibitory effects on these same enzymes.[5][6] This dual activity makes them interesting subjects for biochemical research, particularly in the study of enzyme kinetics and active site interactions.
These application notes provide a comprehensive overview of the use of this compound and its analogs as enzyme inhibitors, with a focus on cholinesterases. Detailed protocols for in vitro enzyme inhibition assays are provided to facilitate research in this area.
Mechanism of Action: Inhibition of Cholinesterases
While the primary mechanism of this compound in the context of organophosphate poisoning is the nucleophilic attack of the oxime on the phosphorus atom of the phosphylated enzyme to regenerate the active serine hydrolase, its inhibitory action is believed to occur through reversible binding to the enzyme's active site.[5]
The active site of acetylcholinesterase contains a catalytic triad and a peripheral anionic site (PAS). Inhibitors can interact with either or both of these sites. This compound and its derivatives, being pyridinium compounds, may interact with the anionic sites of the enzyme. The specific kinetics of this inhibition (e.g., competitive, non-competitive, or mixed) can be determined through detailed enzyme kinetic studies.
Data Presentation: Inhibitory Potency of Pyridine Aldoxime Derivatives
Quantitative data on the inhibitory activity of the parent compound, this compound, is not extensively documented in publicly available literature. However, studies on various derivatives provide insights into their potential as cholinesterase inhibitors. The following table summarizes the inhibitory constants (Ki) for selected pyridine aldoxime derivatives against AChE and BChE.
| Compound | Target Enzyme | Ki (μmol/L) | Reference |
| Derivative 1 | BChE | 0.30 - 130 | [5] |
| Derivative 2 | AChE | 50 - 1200 | [5] |
| Derivative 3 | BChE | - | |
| Derivative 4 | AChE | - |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method
This protocol describes the determination of the inhibitory potential of this compound against acetylcholinesterase using the widely accepted Ellman's method.[2][7][8] This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[1][8]
Materials and Reagents:
-
Purified acetylcholinesterase (AChE) from a commercial source (e.g., from electric eel or human recombinant)
-
This compound
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.[8]
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 50 µL DMSO (or buffer if inhibitor is water-soluble)
-
Control (100% enzyme activity): 100 µL Phosphate Buffer + 50 µL AChE solution + 50 µL DMSO
-
Inhibitor Wells: 100 µL Phosphate Buffer + 50 µL AChE solution + 50 µL of this compound dilution (prepare a serial dilution to test a range of concentrations)
-
-
Pre-incubation:
-
Add 10 µL of the DTNB stock solution to all wells.
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI stock solution to all wells (except the blank).
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.
Signaling Pathway Potentially Affected by Pyridine Aldoxime Derivatives
While the direct impact of this compound on signaling pathways is not well-established, studies on some of its derivatives suggest potential interactions with cellular signaling cascades. For instance, certain 3-hydroxy-2-pyridine aldoximes with a tetrahydroisoquinoline moiety have been shown to induce mitochondria-mediated apoptosis through the activation of ERK1/2 and p38-MAPK signaling pathways in human cells.[9]
Caption: Potential signaling pathway affected by certain pyridine aldoxime derivatives.
References
- 1. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound methiodide. A valuable agent for phosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The inhibition of acetylcholinesterase by 2-pyridinealdoxime methyl halide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyridine-2-aldoxime in Corrosion Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Pyridine-2-aldoxime and its derivatives as corrosion inhibitors. The information is compiled from recent scientific literature and is intended to guide researchers in setting up and conducting experiments to evaluate the efficacy of these compounds in preventing metal corrosion, particularly for mild steel, copper, and aluminum in acidic environments.
Overview of this compound as a Corrosion Inhibitor
This compound and other pyridine derivatives have demonstrated significant potential as corrosion inhibitors for various metals in corrosive media.[1][2][3][4][5] Their effectiveness is attributed to the presence of nitrogen, oxygen, and sulfur atoms, as well as aromatic rings in their molecular structures. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that impedes the corrosion process.[3][6] The mechanism of inhibition often involves the formation of a complex between the metal ions and the inhibitor molecules.[1] The adsorption process can be influenced by factors such as the concentration of the inhibitor, the temperature of the environment, and the nature of the corrosive medium.[7][8][9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the corrosion inhibition efficiency of this compound and related pyridine derivatives.
Table 1: Inhibition Efficiency of Pyridine Derivatives from Weight Loss Measurements
| Metal/Alloy | Corrosive Medium | Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Mild Steel | 1.0 M HCl | 3-Pyridinecarboxaldehyde-4-phenyl thiosemicarbazide | 5 x 10⁻³ M | 30 | >90 | [1] |
| Mild Steel | 1.0 M HCl | 4-Pyridinecarboxaldehyde-4-phenylthiosemicarbazide | 5 x 10⁻³ M | 30 | >90 | [1] |
| Mild Steel | 0.5 M HCl | 3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl) pyridin-2(1H)-one (2c) | 0.005 M | 25 | 99.62 | [2][3] |
| N80 Steel | 15 wt. % HCl | (E)-N′-(1-(4-(dimethylamino)phenyl)ethylidene) isonicotinohydrazide (MAPEI) | 5 x 10⁻³ M | 30 | >90 | [7] |
| N80 Steel | 15 wt. % HCl | (Z)-N′-(2-oxo-2, 3-dihydro-1H-inden-1-ylidene) isonicotinohydrazide (OHEI) | 5 x 10⁻³ M | 30 | >90 | [7] |
| Mild Steel | 0.5 M HCl | 3-acetyl-4-(4- bromophenyl)-6-(2-oxo-2H-chromene-3-yl)pyridine-2(1H)-one (ABCP) | 0.005 M | 25 | 98.4 | [8][10] |
| Mild Steel | 1 M H2SO4 | 4-(4-bromo-benzylidene-hydrazinocarbonyl)-1-phenyl-pyridinium bromide (A1) | 10⁻² M | 20 | ~95 | |
| Copper | 1N H2SO4 | Pyridine | 10⁻³ M | 30 | 46-80 | [9][11] |
| Brass | 0.5 M H2SO4 | Pyridine-2-thiol | 0.25 mM | Room Temp | >85 | [12] |
Table 2: Electrochemical Parameters from Potentiodynamic Polarization and EIS Studies
| Metal/Alloy | Corrosive Medium | Inhibitor | Concentration | Rct (Ω cm²) | Cdl (µF cm⁻²) | icorr (µA cm⁻²) | Inhibition Efficiency (%) | Reference |
| N80 Steel | 15 wt. % HCl | MAPEI | 5 x 10⁻³ M | Increased | Decreased | Decreased | >90 | [7] |
| N80 Steel | 15 wt. % HCl | OHEI | 5 x 10⁻³ M | Increased | Decreased | Decreased | >90 | [7] |
| Carbon Steel | CO2-sat. 3.5 wt.% NaCl | 4-methylpyridine/thiourea | - | 48.93 (from 13.76) | 43.49 (from 88.29) | 531.35 (from 1888.9) | - | [13] |
| API X-65 Steel | 6 M H2SO4 | Pyridine derivative (III) | 2.66 x 10⁻³ M | Increased | Decreased | Decreased | 94.7 | [14] |
| Brass | 0.5 M H2SO4 | Pyridine-2-thiol | 0.25 mM | Increased | Decreased | 1.8 (from 26) | >85 | [12] |
Experimental Protocols
Weight Loss Method
This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.
Materials:
-
Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions.[2][10]
-
Abrasive papers of different grades.
-
Acetone and distilled water for cleaning.
-
Corrosive medium (e.g., 1 M HCl, 0.5 M H2SO4).[2]
-
This compound or its derivative inhibitor of various concentrations.[8]
-
Thermostatic water bath.
-
Analytical balance.
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with abrasive papers of increasing grit size, wash them with distilled water, degrease with acetone, and dry.[2][10]
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor at a specific temperature for a set duration (e.g., 3, 6, 12, 24, 48, 72 hours).[2][3][10]
-
Final Weighing: After the immersion period, retrieve the coupons, clean them to remove corrosion products, wash with distilled water, dry, and reweigh.[2][3]
-
Calculations:
-
Corrosion Rate (CR): CR = (Weight Loss) / (Surface Area × Immersion Time)
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.[8]
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[15][16][17][18]
Materials:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Corrosive solution with and without inhibitor.
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface before each experiment.
-
Cell Setup: Assemble the three-electrode cell with the prepared electrodes and the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a certain period (e.g., 1 hour) until a steady state is reached.[19]
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 0.33 mV/s).[19]
-
Data Analysis:
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[17]
-
Calculate the Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[20][21][22][23][24]
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode electrochemical cell (same as for PDP).
-
Corrosive solution with and without inhibitor.
Procedure:
-
Electrode and Cell Setup: Same as for PDP.
-
OCP Stabilization: Allow the system to reach a steady OCP.
-
Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 5-10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[19][20][23]
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Fit the experimental data to an appropriate equivalent electrical circuit model to determine parameters like:
-
Solution Resistance (Rs): Resistance of the electrolyte.
-
Charge Transfer Resistance (Rct): Resistance to the corrosion reaction at the metal/solution interface. A higher Rct indicates better corrosion protection.[22]
-
Double Layer Capacitance (Cdl): Represents the capacitance of the electrochemical double layer at the metal surface. A decrease in Cdl suggests the adsorption of the inhibitor.[14][22]
-
-
Calculate the Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Surface Analysis Techniques
These techniques provide visual and compositional information about the metal surface with and without the inhibitor.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology, revealing the extent of corrosion damage and the formation of a protective film.[2][3][25]
-
Atomic Force Microscopy (AFM): Offers three-dimensional surface topography at the nanoscale, allowing for the characterization of the protective layer's smoothness and thickness.[5][25][26]
-
X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and chemical states of the elements on the metal surface, confirming the adsorption of the inhibitor and the formation of metal-inhibitor complexes.[1][25]
Visualizations
Experimental Workflow
Caption: General workflow for corrosion inhibition studies.
Corrosion Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. chemmethod.com [chemmethod.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 9. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine as anti-corrosion additive for acid Corrosion of Copper | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. abechem.com [abechem.com]
- 18. researchgate.net [researchgate.net]
- 19. Theoretical and experimental studies on the corrosion inhibition potentials of some purines for aluminum in 0.1 M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jmaterenvironsci.com [jmaterenvironsci.com]
- 21. researchgate.net [researchgate.net]
- 22. Electrochemical impedance spectroscopy study of corrosion characteristics of palladium-silver dental alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges | MDPI [mdpi.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Synthesis of Pyridine-2-aldoxime from 2-(Chloromethyl)pyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Pyridine-2-aldoxime from 2-(chloromethyl)pyridine. The protocol is based on established and reliable methods, offering a straightforward approach for producing this key chemical intermediate. This compound and its derivatives are of significant interest in medicinal chemistry and drug development, particularly as reactivators of inhibited acetylcholinesterase.
Introduction
The synthesis of this compound from 2-(chloromethyl)pyridine offers a direct and efficient route compared to traditional multi-step methods that start from 2-picoline N-oxide.[1][2] This method involves the reaction of 2-(chloromethyl)pyridine with hydroxylamine in a buffered aqueous-organic solvent system, leading to good yields of the desired aldoxime.[1][2] The simplicity and efficiency of this process make it an attractive option for laboratory-scale synthesis and for the preparation of various substituted pyridine-2-aldoximes.
Reaction Scheme
The overall reaction involves the nucleophilic substitution of the chlorine atom in 2-(chloromethyl)pyridine by hydroxylamine, followed by subsequent reaction steps to form the final aldoxime product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
2-(Chloromethyl)pyridine (or its hydrochloride salt)
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Ethanol (95% or absolute)
-
10 N Sodium hydroxide (NaOH) solution
-
Deionized water
-
Benzene (for recrystallization, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
pH meter or pH indicator strips
-
Heating mantle or steam bath
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxylamine hydrochloride (0.1 mole) in 40 mL of a 50% aqueous ethanol (v/v) solution.
-
Adjust the pH of the solution to between 7 and 8 by the dropwise addition of 10 N sodium hydroxide solution.[1][2] Monitor the pH using a pH meter or pH paper.
-
To this buffered solution, add 2-(chloromethyl)pyridine (0.02 mole).
-
-
Reaction:
-
Isolation and Purification:
-
After the reaction is complete, cool the solution to room temperature.
-
The product, this compound, will often crystallize out of the solution upon cooling.[1] If crystallization is slow, the flask can be placed in an ice bath to facilitate the process.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water.
-
The crude product can be recrystallized from either benzene or aqueous ethanol to achieve higher purity.[1]
-
-
Drying and Characterization:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterize the final product by determining its melting point and, if available, by spectroscopic methods (e.g., NMR, IR).
-
Quantitative Data
The following table summarizes typical yields and melting points for this compound and some of its derivatives prepared by this method.
| Compound | Starting Material | Yield (%) | Melting Point (°C) |
| This compound | 2-(Chloromethyl)pyridine | 49 | 112-114 |
| 5-Carbethoxy-2-pyridine aldoxime | 2-Chloromethyl-5-carbethoxypyridine | 72 | 126-128 |
| 5-Methyl-2-pyridine aldoxime | 2-Chloromethyl-5-methylpyridine | 55 | 157-158.5 |
| 6-Methyl-2-pyridine aldoxime | 2-Chloromethyl-6-methylpyridine | 91 | 170-172 |
| 5-Ethyl-2-pyridine aldoxime | 2-Chloromethyl-5-ethylpyridine | 78 | 149-150 |
Data compiled from references[1][2].
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis process.
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
2-(Chloromethyl)pyridine is an alkylating agent and should be handled with care in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydroxylamine and its salts are potentially explosive and should be handled with caution. Avoid heating dry hydroxylamine salts.
-
Sodium hydroxide is corrosive. Handle with care to avoid skin and eye contact.
-
Benzene is a known carcinogen and should be used with extreme caution in a fume hood. If possible, consider using a less toxic solvent for recrystallization.
This protocol provides a reliable method for the synthesis of this compound. For the synthesis of substituted derivatives, the corresponding substituted 2-(chloromethyl)pyridine should be used as the starting material. The reaction conditions may require minor optimization for different substrates to achieve the best yields.
References
Troubleshooting & Optimization
Improving the yield of Pyridine-2-aldoxime synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Pyridine-2-aldoxime.
General Troubleshooting
This section addresses broad issues applicable to various synthetic routes for this compound.
FAQs (General)
Q1: My reaction yield is consistently low. What are the primary parameters to investigate?
A1: Low yields in this compound synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization is often necessary for different starting materials. Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to minimize byproduct formation.
-
Purity of Starting Materials: Impurities in your reagents can interfere with the reaction, leading to side products and reduced yields. Always ensure the purity of your starting materials before commencing the synthesis.[1]
-
Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.
-
pH Control: For certain reactions, such as the synthesis from 2-chloromethylpyridine, maintaining the correct pH is crucial for optimal yield.[2][3]
Q2: I am having difficulty purifying my final this compound product. What are some effective purification strategies?
A2: Purification of this compound can be challenging due to its properties. Here are some effective strategies:
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system, such as aqueous ethanol or benzene, can be a highly effective method for achieving high purity.[2][3]
-
Chromatography: Column chromatography is a versatile technique for separating this compound from impurities. However, "tailing" can be an issue on silica gel due to the basic nature of the pyridine ring. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.[1]
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification through acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or re-extract the purified product.[1]
Q3: My reaction is highly exothermic and difficult to control. How can I manage this?
A3: Exothermic reactions in this compound synthesis can pose safety hazards and lead to the formation of degradation products. To manage thermal runaway, consider the following:[1]
-
Slow Addition of Reagents: Adding one of the reactants dropwise over a period of time can help control the rate of heat generation.
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.
Method-Specific Troubleshooting Guides
Method 1: Synthesis from 2-Chloromethylpyridine
This method involves the reaction of 2-chloromethylpyridine with hydroxylamine. It is known for providing good yields, but is sensitive to reaction conditions.
Experimental Protocol
A solution of hydroxylamine hydrochloride (0.1 mole) in 40 ml of 50% aqueous ethanol (v/v) is prepared. The pH of this solution is adjusted to between 7 and 8 with a 10 N sodium hydroxide solution. To this buffered solution, the appropriate 2-chloromethylpyridine (0.02 mole) is added. The resulting solution is heated on a steam bath for 2 to 3 hours. Ethanol may be added periodically to maintain a homogeneous solution. Upon cooling the solution, the this compound product crystallizes and can be collected by filtration. The crude product can be recrystallized from either benzene or aqueous ethanol.[2]
FAQs & Troubleshooting
Q1: My yield is lower than expected. What could be the cause?
A1: Low yields in this synthesis can often be attributed to:
-
Incorrect pH: The pH of the hydroxylamine solution is critical. A pH outside the optimal range of 7-8 can lead to side reactions and a significant decrease in yield.[2]
-
Substituent Effects: If you are using a substituted 2-chloromethylpyridine, groups in the 4 and 6-positions that are susceptible to nucleophilic displacement can undergo side reactions, thus lowering the yield of the desired aldoxime. For instance, the synthesis of 4-chloro-2-pyridine aldoxime from 4-chloro-2-chloromethylpyridine results in a low yield due to the displacement of the 4-chloro group.[3]
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration (2-3 hours) to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
Q2: I am observing an unexpected byproduct. What could it be?
A2: A possible byproduct is the dialkyl hydroxylamine, which can form from the reaction of the starting material with the product. In some cases, this can be the major product if the reaction conditions are not optimal.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the 2-chloromethylpyridine spot and the appearance of the this compound spot will indicate the progress of the reaction.
Reaction Mechanism
The proposed mechanism for this reaction involves a nucleophilic displacement of the chloride by hydroxylamine to form an alkyl-hydroxylamine intermediate. This is followed by protonation of the hydroxyl group and subsequent elimination to yield an aldimine. The aldimine then reacts with excess hydroxylamine to form the final this compound product.[2]
Mechanism of this compound synthesis from 2-Chloromethylpyridine.
Method 2: Synthesis from 2-Picoline
This route offers a direct oximation of 2-picoline and can provide high yields.
Experimental Protocol
Note: This reaction involves the use of sodium amide and liquid ammonia, which are hazardous. Appropriate safety precautions must be taken.
A high-yield oximation of 2-picoline can be achieved using sodium amide and n-butyl nitrite in liquid ammonia.[3]
FAQs & Troubleshooting
Q1: The reaction is not proceeding or the yield is very low. What are the common pitfalls?
A1: Challenges with this method often relate to the reagents and reaction conditions:
-
Moisture: Sodium amide is extremely reactive with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the amide.
-
Purity of 2-Picoline: Impurities in the 2-picoline can interfere with the reaction. Distillation of the 2-picoline before use is recommended.
-
Temperature Control: The reaction is typically carried out at the temperature of liquid ammonia (-33 °C). Deviations from this temperature can affect the reaction outcome.
Q2: Are there alternative, less hazardous methods starting from 2-picoline?
A2: Yes, a multi-step synthesis starting with the N-oxidation of 2-picoline is a common alternative, although the overall yield is typically lower. This involves converting 2-picoline to 2-picoline N-oxide, followed by rearrangement and subsequent steps. Another method involves the oxidation of 2-picoline to 2-pyridinecarboxaldehyde, which is then converted to the oxime.
Method 3: Synthesis from 2-Picoline N-oxide
This is a classical, multi-step approach to this compound.
Experimental Protocol
The classical method involves the following sequence of reactions:[2][3]
-
Rearrangement: 2-Picoline N-oxide undergoes an acetic anhydride rearrangement to form the acetate of 2-pyridine methanol.
-
Hydrolysis: The acetate is hydrolyzed to 2-pyridine methanol.
-
Oxidation: The alcohol is oxidized to 2-pyridinecarboxaldehyde.
-
Oximation: The aldehyde is converted to this compound by reaction with hydroxylamine.
FAQs & Troubleshooting
Q1: The overall yield of this multi-step synthesis is very low (20-30%). Where are the main losses occurring?
A1: The low overall yield is a known drawback of this method.[2][3] Significant yield losses can occur at several stages:
-
Rearrangement of 2-Picoline N-oxide: This step can produce side products.
-
Oxidation of 2-Pyridine Methanol: The oxidation step, often carried out with selenium dioxide, can be inefficient and lead to low yields of the aldehyde.[3]
Q2: What are the common side products in the rearrangement of 2-picoline N-oxide?
A2: The rearrangement of 2-picoline N-oxide with acetic anhydride can lead to the formation of several byproducts, including 2-acetoxymethylpyridine, 3-hydroxy-2-picoline, and pyridyl-2-carbinol acetate. The formation of these byproducts can be minimized by carefully controlling the reaction temperature and time.
Q3: Are there ways to improve the yield of the oxidation step?
A3: While selenium dioxide is a classical oxidant, other modern oxidation methods could be explored to potentially improve the yield of 2-pyridinecarboxaldehyde from 2-pyridine methanol. These might include Swern oxidation, Dess-Martin periodinane oxidation, or TEMPO-catalyzed oxidation.
Experimental Workflow
Workflow for this compound synthesis from 2-Picoline N-oxide.
Quantitative Data Summary
The following table summarizes the reported yields for different synthetic routes to this compound and its derivatives.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Chloromethylpyridine | Hydroxylamine (pH 7-8) | This compound | 49 | [3] |
| 2-Chloromethyl-5-carbethoxypyridine | Hydroxylamine (pH 7-8) | 5-Carbethoxy-2-pyridine aldoxime | 72 | [3] |
| 4-Chloro-2-chloromethylpyridine | Hydroxylamine (pH 7-8) | 4-Chloro-2-pyridine aldoxime | 18 | [3] |
| 2-Picoline N-oxide (multi-step) | Acetic anhydride, etc. | Substituted 2-pyridine aldoximes | 20-30 | [2][3] |
| 2-Picoline N-oxide | Sodium Nitrite, H2SO4, Ethanol | This compound | 78-88 | [4] |
References
Technical Support Center: Stability of Pyridine-2-aldoxime in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Pyridine-2-aldoxime in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form and as an aqueous solution?
A1: For solid this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place, with temperatures between 0°C and 8°C being optimal for long-term stability. Aqueous solutions of this compound are less stable and should be freshly prepared before use. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8°C), protected from light, and in a tightly sealed container to minimize degradation. For extended storage, acidic conditions (pH 2-3) may improve stability, though this should be verified for your specific application.[1][2]
Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily influenced by the following factors:
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pH: this compound is generally more stable in acidic solutions. Alkaline conditions can significantly accelerate its degradation through hydrolysis. Studies on related pyridinium oximes have shown maximum stability in the pH range of 2 to 3.[1]
-
Temperature: Higher temperatures increase the rate of degradation. For optimal stability, aqueous solutions should be kept at low temperatures.
-
Light: Exposure to ultraviolet (UV) light can induce photodegradation. Therefore, solutions should be protected from light by using amber vials or by covering the container with aluminum foil.
-
Presence of Nucleophiles: The degradation of related oximes has been shown to be accelerated by the presence of nucleophiles. The oximate anion itself can act as a nucleophile, leading to concentration-dependent degradation.[1]
Q3: What are the likely degradation products of this compound in an aqueous solution?
A3: Based on studies of similar pyridinium oximes, the degradation of this compound can proceed through different pathways depending on the pH.[3][4]
-
In acidic conditions (e.g., pH 2.0): Degradation may occur at the oxime group to yield 2-cyanopyridine .
-
In neutral to alkaline conditions (e.g., pH 7.4): The primary degradation is expected to be the hydrolysis of the oxime group, which can lead to the formation of a pyridone derivative via a nitrile intermediate.
Q4: How can I visually or analytically detect the degradation of a this compound solution?
A4: Visually, degradation may sometimes be indicated by a change in the color or clarity of the solution, although this is not always a reliable indicator. The most reliable method for detecting and quantifying degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for the accurate determination of its concentration over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results using a this compound solution. | The solution may have degraded due to improper storage or being prepared too far in advance. | Prepare fresh solutions of this compound for each experiment. If a stock solution must be used, store it at 2-8°C in a dark, airtight container and for the shortest possible time. Consider preparing the stock solution in an acidic buffer (pH 2-3) if compatible with your experiment. |
| The concentration of the this compound solution appears to decrease over the course of an experiment. | The experimental conditions (e.g., high pH, elevated temperature, exposure to light) may be causing degradation. | Control the pH of your experimental medium to be as close to neutral or slightly acidic as your protocol allows. If possible, conduct the experiment at a lower temperature and protect the solution from light. |
| Unexpected peaks appear in the chromatogram when analyzing the reaction mixture. | These may be degradation products of this compound. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway under your specific experimental conditions. Adjust experimental parameters (pH, temperature, light exposure) to minimize degradation. |
Quantitative Stability Data
The following tables provide hypothetical data to illustrate the expected trends in the stability of this compound under different conditions. This data is based on the known behavior of similar compounds and should be used for guidance only. Actual stability should be determined experimentally.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C (Hypothetical Data)
| pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 3.0 | 0.005 | 138.6 |
| 5.0 | 0.020 | 34.7 |
| 7.0 | 0.150 | 4.6 |
| 9.0 | 0.850 | 0.8 |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.0 (Hypothetical Data)
| Temperature (°C) | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 4 | 0.030 | 23.1 |
| 25 | 0.150 | 4.6 |
| 37 | 0.450 | 1.5 |
| 50 | 1.200 | 0.6 |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines the steps for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in a neutral buffer (pH 7.0) for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC-UV, to separate and identify the degradation products.
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Protocol for a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Proposed degradation pathways for this compound in aqueous solutions.
References
- 1. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation pathways of Pyridine-2-aldoxime under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of Pyridine-2-aldoxime under different pH conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways of this compound at acidic, neutral, and alkaline pH?
A1: While comprehensive studies specifically on this compound are limited, the degradation pathways can be inferred from studies on related pyridinium aldoximes, such as Pralidoxime (this compound methiodide), and the general chemistry of aldoxime hydrolysis. The degradation of this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis of the oxime functional group is the primary degradation pathway. This reaction is generally acid-catalyzed.[1] The pyridine nitrogen would be protonated, which may influence the rate of hydrolysis. The expected major degradation product is Pyridine-2-carboxaldehyde . Further oxidation of the aldehyde under certain conditions could lead to Picolinic acid (Pyridine-2-carboxylic acid) . Studies on related oximes like HI 6 show that they are most stable in acidic solutions, typically between pH 2 and 3.[2]
-
Neutral Conditions (pH ≈ 7): At neutral pH, the degradation is expected to be slower compared to acidic or alkaline conditions. Hydrolysis of the oxime to Pyridine-2-carboxaldehyde would still be a potential pathway, although the rate would be significantly lower than under acidic catalysis. For some complex pyridinium oximes, such as HLö 7, the degradation at neutral pH primarily involves an attack on the aldoxime group.[3]
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Alkaline Conditions (pH > 7): In alkaline solutions, pyridinium aldoximes are known to be more unstable.[4] The degradation in the presence of a base can proceed through dehydration of the oxime to form a nitrile intermediate, 2-Cyanopyridine . This nitrile can then be hydrolyzed to the corresponding carboxylic acid, Picolinic acid .
Q2: What are the main degradation products of this compound I should be looking for?
A2: Based on the probable degradation pathways, the primary degradation products to monitor are:
-
Pyridine-2-carboxaldehyde: Primarily from acid-catalyzed hydrolysis.
-
2-Cyanopyridine: As an intermediate, particularly under alkaline conditions.
-
Picolinic acid (Pyridine-2-carboxylic acid): As a final degradation product, especially under alkaline conditions, but also possible from the oxidation of the aldehyde formed under acidic or neutral conditions.
For the related compound Pralidoxime iodide, in vitro breakdown products have been identified as 2-formyl-N-methyl pyridinium iodide, 2-cyano-N-methylpyridinium iodide, 2-hydroxy-N-methylpyridine, and 2-carboxy-N-methylpyridinium iodide.[5]
Q3: How can I monitor the degradation of this compound and quantify its degradation products?
A3: The most common and effective method for monitoring the degradation of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC) with UV detection.[4] This technique allows for the separation and quantification of the parent compound and its various degradation products.
Troubleshooting Guides
Issue 1: I am not observing any significant degradation of this compound in my forced degradation study.
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Possible Cause: The stress conditions may not be stringent enough.
-
Troubleshooting Steps:
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Increase Stressor Concentration: For acid and base hydrolysis, increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH).
-
Increase Temperature: Elevating the temperature (e.g., to 60-80 °C) will accelerate the degradation rate.
-
Extend Exposure Time: Increase the duration of the exposure to the stress condition.
-
Confirm Analyte Stability: Ensure that your analytical method is not causing degradation of the sample during preparation or analysis. A study on a related compound noted fast degradation at acidic pH during sample preparation, recommending rapid neutralization.[4]
-
Issue 2: My chromatograms show poor separation between this compound and its degradation products.
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Possible Cause: The HPLC method is not optimized for the specific analytes.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) and the aqueous buffer.
-
Change pH of the Mobile Phase: The retention of pyridine-containing compounds is highly dependent on the pH of the mobile phase. Experiment with different pH values for your buffer.
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Use an Ion-Pairing Reagent: For better retention and separation of polar, ionizable compounds like pyridine derivatives, consider adding an ion-pairing reagent to the mobile phase.[4]
-
Select a Different Column: If modifying the mobile phase is not sufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).
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Issue 3: I am having difficulty identifying the degradation products.
-
Possible Cause: Lack of reference standards for the potential degradation products.
-
Troubleshooting Steps:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the degradation products and aid in their identification.
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Synthesis of Reference Standards: If possible, synthesize the expected degradation products (Pyridine-2-carboxaldehyde, 2-Cyanopyridine, Picolinic acid) to use as reference standards for retention time and mass spectral comparison.
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Literature Review: Consult literature on the degradation of similar compounds to get insights into potential degradation products and their analytical characteristics.
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Quantitative Data Summary
| Compound | pH Condition | Observation | Reference |
| HI 6 | Acidic (pH 2-3) | Most stable region. | [2] |
| HLö 7 | Acidic (pH 2.5) | Predicted shelf life of ~8 years for 10 mM solution at 8 °C. | [3] |
| HLö 7 | Neutral (pH 7.4) | Primary attack on the 2-aldoxime group leading to degradation. | [3] |
| Pyridinium Aldoximes (General) | Acidic | Fast degradation can occur during sample preparation. | [4] |
| Pyridinium Aldoximes (General) | Alkaline | Known to be more unstable compared to acidic or neutral conditions. | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate or acetate buffer for pH control
-
Volumetric flasks, pipettes, and vials
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 1 M HCl in a volumetric flask.
-
Keep the solution at room temperature and/or an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH in a volumetric flask.
-
Follow the same temperature and time point procedure as for acid hydrolysis.
-
Neutralize the samples with an appropriate amount of HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix an aliquot of the stock solution with water or a neutral buffer (pH 7).
-
Heat the solution at an elevated temperature (e.g., 80 °C) to accelerate degradation.
-
Withdraw samples at various time points.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a photostability chamber according to ICH guidelines (e.g., exposure to UV and visible light).
-
Analyze the sample after the exposure period.
-
-
Thermal Degradation:
-
Store the solid drug substance and a solution in an oven at an elevated temperature (e.g., 80 °C).
-
Analyze samples at various time points.
-
4. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Quantify the amount of remaining this compound and the formation of degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating RP-HPLC method. Optimization will be required.
1. Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm (or similar)
-
Mobile Phase:
-
A: 20 mM Phosphate buffer, pH 3.0
-
B: Acetonitrile
-
Start with an isocratic elution (e.g., 80:20 A:B) and introduce a gradient if necessary for better separation.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., around 254 nm or 280 nm, to be determined by UV scan).
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Logical Flow of a Forced Degradation Study
References
- 1. researchgate.net [researchgate.net]
- 2. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic separation of the degradation products of pralidoxime iodide (this compound methiodide) - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming common issues in Pyridine-2-aldoxime synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Pyridine-2-aldoxime. The information is tailored for researchers, scientists, and drug development professionals to help streamline their experimental workflows and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The two primary synthesis routes for this compound are the classical multi-step synthesis starting from 2-picoline N-oxide and a more direct, higher-yield method from 2-chloromethylpyridine.
-
Classical Method: This route involves the rearrangement of 2-picoline N-oxide using acetic anhydride, followed by hydrolysis to 2-pyridinemethanol, oxidation to 2-pyridinecarboxaldehyde, and finally oximation with hydroxylamine. The overall yield for this multi-step process is typically in the range of 20-30%.[1]
-
From 2-chloromethylpyridine: This method involves the reaction of 2-chloromethylpyridine with hydroxylamine hydrochloride in a buffered aqueous ethanol solution. It is often preferred due to its good yields and simpler procedure.[1][2]
Q2: What is the role of pH in the synthesis of this compound from 2-chloromethylpyridine?
A2: Maintaining a pH between 5 and 9 is crucial for the reaction of 2-chloromethylpyridines with hydroxylamine.[2] A buffered solution, typically adjusted with sodium hydroxide, ensures optimal conditions for the nucleophilic displacement of the chloro group and subsequent formation of the oxime.[1]
Q3: How can I purify the final this compound product?
A3: The most common method for purifying this compound is recrystallization. Suitable solvents for recrystallization include aqueous ethanol or benzene.[1][2] The choice of solvent may depend on the specific impurities present. After reaction, the product often crystallizes upon cooling the reaction mixture, and can then be collected by filtration and recrystallized.[1][2]
Troubleshooting Guide
Issue 1: Low Product Yield
Low yields in this compound synthesis can be attributed to several factors, from incomplete reactions to the formation of side products.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is heated for a sufficient duration. For the 2-chloromethylpyridine method, heating on a steam bath for 2-3 hours is recommended.[1] For larger batches, longer reaction times of up to six hours may be necessary.[2] - Temperature: Maintain the recommended reaction temperature. For the 2-chloromethylpyridine route, heating on a steam bath provides a suitable temperature.[1] |
| Suboptimal pH | The pH of the reaction mixture should be maintained between 5 and 9.[2] Use a buffered solution and verify the pH before and during the reaction.[1] |
| Side Reactions | - Substituted Pyridines: If using substituted 2-chloromethylpyridines, be aware of potential side reactions. Groups in the 4- and 6-positions that are susceptible to nucleophilic displacement can lead to lower yields.[2] For example, the synthesis of 4-chloro-2-pyridine aldoxime resulted in only an 18% yield due to side reactions.[2] - Hydroxylamine Stoichiometry: An insufficient excess of hydroxylamine can lead to the formation of N,N-bis(2-picolyl)hydroxylamine as a side product. It is recommended to use a significant excess of hydroxylamine; a range of four to seven moles of hydroxylamine for each mole of 2-chloromethylpyridine is preferred.[2] |
| Loss during Workup | - Crystallization: Ensure the solution is sufficiently cooled to allow for maximum crystallization of the product before filtration.[1] - Extraction: If performing a liquid-liquid extraction, ensure the correct solvent is used and perform multiple extractions to maximize recovery. |
Issue 2: Presence of Impurities in the Final Product
Impurities can arise from unreacted starting materials, side products, or decomposition.
| Potential Cause | Troubleshooting Suggestion |
| Unreacted Starting Material | - Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material. - Purification: Recrystallization is an effective method for removing unreacted starting materials.[1][2] |
| Formation of Side Products | - Reaction Conditions: Adhere strictly to the optimized reaction conditions (pH, temperature, stoichiometry) to minimize the formation of side products.[1][2] - Purification: Multiple recrystallizations may be necessary to remove persistent impurities. Consider using a different recrystallization solvent if the initial one is ineffective. |
| Product Decomposition | - Temperature Control: Avoid excessive heating during the reaction and purification steps, as this can lead to decomposition. - Storage: Store the purified product in a cool, dark, and dry place to prevent degradation over time. |
Experimental Protocols
Synthesis of this compound from 2-Chloromethylpyridine
This protocol is adapted from a reported high-yield synthesis.[1]
Materials:
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2-Chloromethylpyridine
-
Hydroxylamine hydrochloride
-
10 N Sodium hydroxide solution
-
50% Aqueous ethanol (v/v)
-
Benzene or aqueous ethanol for recrystallization
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride (0.1 mole) in 40 ml of 50% aqueous ethanol.
-
Adjust the pH of the hydroxylamine solution to 7-8 using a 10 N sodium hydroxide solution.
-
Add the appropriate 2-chloromethylpyridine (0.02 mole) to the buffered hydroxylamine solution.
-
Heat the resulting solution on a steam bath for 2 to 3 hours. During heating, add ethanol as needed to maintain a homogeneous solution.
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After the heating period, cool the solution to room temperature.
-
The product will typically crystallize out of the solution upon cooling.
-
Collect the crystals by filtration.
-
Recrystallize the crude product from either benzene or aqueous ethanol to obtain pure this compound.
Visualized Workflows and Pathways
The following diagrams illustrate the key chemical pathways and a logical troubleshooting workflow to assist in experimental design and problem-solving.
Caption: Comparison of the classical and direct synthesis routes for this compound.
Caption: A troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Pyyridine-2-aldoxime Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyridine-2-aldoxime derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis methods for this compound derivatives?
A1: Several methods are commonly employed for the synthesis of this compound derivatives:
-
Classical Method: This multi-step process begins with the N-oxidation of a substituted 2-picoline, followed by rearrangement, hydrolysis, oxidation to the aldehyde, and finally, oximation. The overall yield for this method is typically in the range of 20-30%.[1]
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From 2-Chloromethyl Pyridines: A widely used method involves the reaction of a corresponding 2-chloromethyl pyridine with hydroxylamine in a buffered aqueous-organic solvent mixture. This method often provides good yields.[1][2]
-
Direct Oximation of 2-Picoline: This method involves the direct conversion of 2-picoline to the aldoxime using reagents like sodium amide and n-butyl nitrite.[1]
Q2: What are the critical parameters to control during the synthesis of this compound derivatives from 2-chloromethyl pyridines?
A2: For the synthesis starting from 2-chloromethyl pyridines, the following parameters are crucial:
-
pH: The reaction is typically carried out in a buffered solution at a pH between 5 and 9, with a pH of 7-8 often being optimal.[1][2]
-
Temperature: Elevated temperatures, generally in the range of 65°C to 120°C, are required to drive the reaction.[2] Heating on a steam bath for 2 to 3 hours is a common practice.[1]
-
Solvent: A mixture of water and a water-miscible organic solvent, such as a lower alkanol like ethanol, is used to ensure the solubility of the reactants.[2]
-
Reaction Time: The reaction time can vary from one to six hours, depending on the specific substrate and scale of the reaction.[2]
Q3: How can I purify the synthesized this compound derivatives?
A3: Purification is typically achieved through recrystallization. Common solvents for recrystallization include aqueous ethanol and benzene.[1][2] The general procedure involves cooling the reaction mixture to induce crystallization, followed by filtration of the solid product. Washing the isolated solid with water prior to recrystallization can also be beneficial. In cases where the product is water-soluble, distillation of water and extraction with a suitable organic solvent like benzene or ether may be necessary.[2]
Troubleshooting Guide
Q1: I am getting a low yield in my reaction. What are the possible causes and how can I improve it?
A1: Low yields are a common issue in the synthesis of this compound derivatives. Here are some potential causes and solutions:
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Sub-optimal pH: The pH of the reaction medium is critical. If the pH is too low or too high, the reaction rate can decrease significantly.
-
Solution: Ensure the reaction mixture is buffered to a pH between 7 and 8 for the reaction of 2-chloromethyl pyridines with hydroxylamine.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: The presence of certain substituents on the pyridine ring can lead to side reactions. For example, groups in the 4 and 6-positions that are susceptible to nucleophilic displacement can result in lower yields.[2]
-
Solution: While difficult to completely avoid, careful control of reaction conditions (temperature, stoichiometry) can help minimize side product formation.
-
-
Impure Starting Materials: The purity of the starting materials, such as the 2-chloromethyl pyridine derivative, is crucial.
-
Solution: Ensure the starting materials are of high purity. Purification of the 2-chloromethyl pyridine precursor by distillation may be necessary.
-
Q2: I am observing the formation of byproducts. What are they and how can I minimize them?
A2: The formation of byproducts can complicate purification and reduce the yield of the desired this compound derivative.
-
Dialkyl Hydroxylamine Formation: In the reaction of 2-chloromethyl pyridines with hydroxylamine, the formation of dialkyl hydroxylamine has been observed as a side product under certain conditions.[1]
-
Solution: Maintaining the recommended pH and temperature ranges can help favor the desired oximation reaction.
-
-
Products of Nucleophilic Displacement: As mentioned earlier, substituents at the 4 and 6-positions of the pyridine ring can be displaced by nucleophiles present in the reaction mixture, leading to a mixture of products.[2]
-
Solution: If possible, consider a different synthetic route that avoids such sensitive substrates. Otherwise, precise control over reaction conditions is essential.
-
Q3: The product is not crystallizing out of the solution upon cooling. What should I do?
A3: If the product does not readily crystallize, several techniques can be employed:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small crystal of the pure product to the solution to act as a nucleus for crystallization.
-
-
Solvent Manipulation:
-
Dilution with Water: For products that are insoluble in water but soluble in the organic co-solvent, diluting the reaction mixture with water can often induce precipitation.[2]
-
Solvent Evaporation: If the product is highly soluble in the reaction mixture, carefully evaporating some of the solvent under reduced pressure can increase the concentration and promote crystallization.
-
-
Extraction: If the product is soluble in water, it will not crystallize upon cooling.
-
Solution: In such cases, the water should be removed by distillation, and the desired product can be extracted from the residue using a suitable organic solvent like benzene or ether.[2]
-
Data Presentation
Table 1: Synthesis of Substituted Pyridine-2-aldoximes from 2-Chloromethyl Pyridines
| Substituent (R) | Yield (%) | Melting Point (°C) |
| 5-methyl | 75 | 149-150 |
| 6-methyl | 65 | 110-111 |
| 5-ethyl | 70 | 114-115 |
| 4-carboethoxy | 62 | 123-125 |
| 5-carboethoxy | 72 | 126-128 |
| 4-chloro | 18 | 154-155 |
| 5-chloro | 40 | 96-98 |
Data sourced from U.S. Patent 3,501,486.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives from 2-Chloromethyl Pyridines
This protocol is based on the procedure described in "A New Synthesis of 2-Pyridine Aldoximes" and U.S. Patent 3,501,486.[1][2]
Materials:
-
Substituted 2-chloromethyl pyridine (0.02 mole)
-
Hydroxylamine hydrochloride (0.1 mole)
-
10 N Sodium hydroxide solution
-
50% aqueous ethanol (v/v)
-
Benzene or aqueous ethanol for recrystallization
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride (0.1 mole) in 40 ml of 50% aqueous ethanol.
-
Adjust the pH of the hydroxylamine solution to 7-8 using 10 N sodium hydroxide solution.
-
Add the appropriate substituted 2-chloromethyl pyridine (0.02 mole) to the buffered hydroxylamine solution.
-
Heat the reaction mixture on a steam bath for 2 to 3 hours. Add ethanol periodically to maintain a homogeneous solution.
-
After the heating period, cool the solution to room temperature.
-
The product will typically crystallize from the solution. Collect the crystals by filtration.
-
Recrystallize the crude product from either benzene or aqueous ethanol to obtain the purified this compound derivative.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Troubleshooting low efficacy of Pyridine-2-aldoxime in experiments
Welcome to the technical support center for Pyridine-2-aldoxime (2-PAM). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with 2-PAM. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the efficacy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Low or No Acetylcholinesterase (AChE) Reactivation
Q: I am not observing any significant reactivation of organophosphate-inhibited AChE after treatment with 2-PAM. What are the possible causes?
A: Low or no reactivation can stem from several factors, ranging from reagent stability to experimental design. Here are the primary aspects to investigate:
-
"Aging" of the Inhibited Enzyme: The bond between the organophosphate and acetylcholinesterase can undergo a process called "aging," where it becomes permanent and resistant to reactivation by oximes like 2-PAM.[1] This process is time-dependent and varies with the specific organophosphate. For dimethyl organophosphates, this can occur within hours, while for diethyl organophosphates, the window for effective reactivation is longer.[2]
-
2-PAM Solution Instability: this compound in solution can degrade, especially at neutral to alkaline pH and higher temperatures. It is most stable in acidic solutions (pH 2-3).[3][4] If your solution is old or has been stored improperly, its effective concentration may be significantly reduced.
-
Suboptimal 2-PAM Concentration: The concentration of 2-PAM is critical for effective reactivation. While concentrations can vary, in vitro studies often use concentrations in the range of 10 µM to 100 µM.[5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific conditions.
-
Incorrect pH of the Assay Buffer: The reactivation efficacy of 2-PAM is pH-dependent. The commonly used Ellman's assay is typically performed at a pH of 8.0 to ensure the efficient reaction of thiocholine with DTNB.[6]
-
Purity of 2-PAM: The purity of your 2-PAM can affect its efficacy. Ensure you are using a high-purity grade of this compound.
Issue 2: High Background Signal in the Ellman's Assay
Q: I am observing a high background signal in my control wells, even without the enzyme. What could be causing this?
A: A high background signal in the Ellman's assay can be caused by several factors that lead to the non-enzymatic reduction of DTNB:
-
Contaminants in the Sample: Your sample may contain reducing agents, such as dithiothreitol (DTT), which can react with DTNB and produce a yellow color.
-
Instability of DTNB: The DTNB reagent itself can be unstable, particularly in buffers with a pH above 8.0. It is recommended to prepare fresh DTNB solutions for each experiment.
-
Reaction of 2-PAM with DTNB: In some cases, high concentrations of 2-PAM or its degradation products might directly react with DTNB. To test for this, run a control containing only the buffer, DTNB, and 2-PAM (without the enzyme or substrate).
Issue 3: Inconsistent Results Between Replicates
Q: My experimental replicates are showing high variability. What are the common sources of inconsistency?
A: Inconsistent results can be frustrating and can often be traced back to minor variations in experimental technique:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, inhibitor, 2-PAM, or substrate can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Ensure all incubations are performed at a constant and controlled temperature.
-
Timing of Reagent Addition: The timing of each step, particularly the inhibition and reactivation periods, should be kept consistent across all replicates.
-
Well Position Effects in Microplates: In microplate-based assays, evaporation from the outer wells can concentrate reagents and alter reaction rates. It is advisable to avoid using the outermost wells or to fill them with buffer to minimize this effect.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for experimental design.
Table 1: In Vitro IC50 Values for AChE Inhibition by Common Organophosphates
| Organophosphate | Enzyme Source | IC50 | Reference |
| Paraoxon | Rat Brain | 32.4 - 42.4 nM | [7] |
| Diisopropyl fluorophosphate (DFP) | Rat Brain | 2.66 - 2.98 µM | [7] |
| Diisopropyl fluorophosphate (DFP) | Rat Hippocampal Slices | ~0.8 µM | [5] |
Table 2: In Vitro Reactivation of Paraoxon-Inhibited AChE by 2-PAM
| Enzyme Source | 2-PAM Concentration | Reactivation Percentage | Reference |
| Honey Bee AChE | Not Specified | >90% | [4] |
| Human AChE | 100 µM | ~10% | [7] |
Table 3: Stability of Pralidoxime (2-PAM) in Aqueous Solutions
| pH | Temperature | Storage Duration | % Remaining | Reference |
| 1.3 | 45°C | 1 year | 98% | [3] |
| 2.0 | 25°C | 1 year | ~97% (in combination with atropine) | [3] |
| 2.0 | 37°C | 1 year | ~95% (in combination with atropine) | [3] |
| 4.0 | 4°C | >12 months | Stable | [8] |
| Not specified | Room Temperature | 8-10 years | >90% | [9] |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition and Reactivation Assay
This protocol is based on the Ellman's method and is designed to assess the ability of 2-PAM to reactivate organophosphate-inhibited AChE.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)
-
Organophosphate inhibitor (e.g., paraoxon, diisopropyl fluorophosphate - DFP)
-
This compound (2-PAM)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine (ATCh) iodide or chloride
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically to give a linear reaction rate for at least 10 minutes.
-
Prepare stock solutions of the organophosphate inhibitor in an appropriate solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of 2-PAM in deionized water.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCh in deionized water. Prepare this solution fresh daily.
-
-
Experimental Setup (in a 96-well plate):
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL solvent for inhibitor + 10 µL DTNB.
-
Inhibited Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL organophosphate solution + 10 µL DTNB.
-
Reactivation Sample: 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL organophosphate solution + 10 µL 2-PAM solution + 10 µL DTNB.
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCh.
-
-
Inhibition Step:
-
Add the AChE solution and the organophosphate inhibitor (or its solvent for the control) to the respective wells.
-
Incubate for a specific time to allow for inhibition (e.g., 30 minutes at 25°C). This time should be optimized based on the IC50 of the inhibitor.
-
-
Reactivation Step:
-
Add the 2-PAM solution to the reactivation sample wells.
-
Incubate for a defined period to allow for reactivation (e.g., 15-30 minutes at 25°C).
-
-
Measurement of AChE Activity:
-
Add DTNB to all wells.
-
Initiate the reaction by adding 10 µL of the ATCh solution to all wells except the blank (add 10 µL of deionized water to the blank).
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition and reactivation using the following formulas:
-
% Inhibition = (1 - (Rate of Inhibited Control / Rate of Control)) * 100
-
% Reactivation = ((Rate of Reactivation Sample - Rate of Inhibited Control) / (Rate of Control - Rate of Inhibited Control)) * 100
-
-
Protocol 2: Assessment of this compound (2-PAM) Solution Stability
This protocol outlines a basic method to assess the stability of 2-PAM solutions under different conditions using HPLC.
Materials:
-
This compound (2-PAM)
-
Buffers of different pH (e.g., pH 4, 7, and 9)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile
-
Ammonium acetate
-
Temperature-controlled incubators or water baths
Procedure:
-
Preparation of 2-PAM Solutions:
-
Prepare a stock solution of 2-PAM of known concentration in each of the different pH buffers.
-
Divide each solution into aliquots for analysis at different time points.
-
-
Storage Conditions:
-
Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.
-
Analyze the concentration of 2-PAM using a validated HPLC method. A common method involves a C18 column with a mobile phase of acetonitrile and ammonium acetate buffer, with detection at an appropriate UV wavelength (e.g., 275 nm).
-
Prepare a calibration curve with freshly prepared 2-PAM standards to quantify the concentration in the stored samples.
-
-
Data Analysis:
-
Calculate the percentage of 2-PAM remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of 2-PAM remaining versus time for each storage condition to determine the degradation rate.
-
Visualizations
Mechanism of AChE Inhibition and Reactivation by 2-PAM
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by organophosphates and reactivation by 2-PAM.
Experimental Workflow for AChE Reactivation Assay
Caption: A streamlined workflow for the in vitro AChE reactivation assay.
Troubleshooting Logic for Low 2-PAM Efficacy
Caption: A logical workflow for troubleshooting low efficacy of 2-PAM in reactivation experiments.
References
- 1. Cholinesterase Inhibitors: Part 4 - Section 11 Management Strategy 3: Medications Management Strategy 3: Medications 2-PAM (2-Pyridine Aldoxime Methylchloride) (Pralidoxime) | Environmental Medicine | ATSDR [archive.cdc.gov]
- 2. The graphviz template for flow chart. · GitHub [gist.github.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Absence of a protective effect of the oxime 2-PAM toward paraoxon-poisoned honey bees: acetylcholinesterase reactivation not at fault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Pyridine-2-aldoxime Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Pyridine-2-aldoxime.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization, distillation (under reduced pressure), and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: My this compound is discolored (yellow or brown). What is the likely cause and can it be removed?
A2: Discoloration is often due to the presence of impurities from the synthesis, such as starting materials or byproducts, or degradation products formed during storage or handling.[1] Decolorization can often be achieved by treating a solution of the crude product with activated carbon before recrystallization.[2]
Q3: What are the typical impurities found in crude this compound?
A3: Common impurities may include unreacted starting materials from the synthesis, such as 2-chloromethylpyridine or hydroxylamine, as well as side-products from the reaction.[3] Depending on the synthetic route, pyridine homologues like picolines and lutidines could also be present.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using several analytical techniques. Melting point determination is a simple initial check, as pure this compound has a sharp melting point. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to determine the percentage of purity and identify any impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information on the structural integrity and the presence of impurities.
Q5: What are the recommended storage conditions for high-purity this compound?
A5: To maintain its purity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to light, air, and moisture should be minimized to prevent degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Excessive solvent used | Use the minimum amount of hot solvent required to fully dissolve the crude product. Evaporate some of the solvent and attempt to recrystallize again.[5] |
| Inappropriate solvent choice | The compound may be too soluble in the chosen solvent even at low temperatures. Experiment with different solvent systems. A mixed solvent system may be effective. |
| Premature crystallization | Ensure all glassware is hot and filter the hot solution quickly to prevent the product from crystallizing in the funnel. |
| Crystals lost during washing | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Issue 2: Oily Product Instead of Crystals
| Potential Cause | Troubleshooting Step |
| Presence of impurities | The impurities may be lowering the melting point of the mixture. Try purifying by column chromatography first to remove the bulk of impurities before recrystallization. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to "oil out" instead of forming crystals. |
| Supersaturated solution | Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure this compound to induce crystallization. |
Issue 3: Persistent Color in the Final Product
| Potential Cause | Troubleshooting Step |
| Ineffective decolorization | Increase the amount of activated carbon used, or increase the contact time. Ensure the activated carbon is thoroughly mixed with the solution. Note that excessive use of charcoal can reduce yield.[5] |
| Colored impurities co-crystallize | A different recrystallization solvent may be necessary to leave the colored impurities in the mother liquor. Alternatively, column chromatography may be more effective at separating the colored impurities. |
| Degradation during purification | This compound may be sensitive to prolonged heating. Minimize the time the solution is kept at high temperatures. Consider using a lower boiling point solvent if possible. |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This is a common and effective method for purifying this compound.[3][6]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and heat the solution at reflux for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature.
-
Isolation: Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Distillation Under Reduced Pressure (General Procedure)
Distillation under reduced pressure can be used to purify this compound, especially for removing non-volatile impurities.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and joints are properly greased.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle or an oil bath.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Cooling and Venting: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before carefully venting the system to atmospheric pressure.
Protocol 3: Column Chromatography (General Procedure)
Column chromatography is effective for separating this compound from closely related impurities.
-
Stationary Phase Selection: Silica gel is a commonly used stationary phase for the purification of polar organic compounds like this compound.[7]
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis to achieve good separation (Rf value of ~0.3 for the product).
-
Column Packing: Prepare a slurry of the silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Comparison of Recrystallization Solvents for this compound
| Recrystallization Solvent | Reported Yield | Melting Point (°C) | Reference |
| Benzene | 49% | 112-114 | [3] |
| Benzene | 72% (for 5-carbethoxy derivative) | 126-128 | [3] |
| Aqueous Ethanol | Good yields | Not specified | [3][6] |
| Distilled Water (with activated carbon) | 88% | Not specified | [2] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. wwwsst.ums.edu.my [wwwsst.ums.edu.my]
- 2. m.youtube.com [m.youtube.com]
- 3. US3501486A - Process for the production of 2-pyridine aldoximes - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. web.uvic.ca [web.uvic.ca]
Side reactions to avoid during the synthesis of 2-pyridine aldoximes
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-pyridine aldoximes. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2-pyridine aldoximes?
There are several established routes for synthesizing 2-pyridine aldoximes. The classical approach involves a multi-step sequence starting from 2-picoline N-oxide, which includes rearrangement, hydrolysis, oxidation to the aldehyde, and subsequent oximation.[1][2] However, this method often results in low overall yields of 20-30%.[1] A more direct and higher-yielding method involves the reaction of a 2-chloromethylpyridine with an aqueous solution of hydroxylamine buffered to a specific pH.[1][2] Other modern methods include the direct oximation of 2-picoline or the standard oximation of 2-pyridinecarboxaldehyde.[1][3]
Q2: I am experiencing very low yields when synthesizing a substituted 2-pyridine aldoxime from its corresponding 2-chloromethylpyridine. What is the likely cause?
A significant drop in yield can occur if your pyridine ring has substituents in the 4- or 6-positions that are susceptible to nucleophilic displacement.[2] For instance, the synthesis of 4-chloro-2-pyridine aldoxime from 4-chloro-2-chloromethylpyridine results in only an 18% yield because the 4-chloro group is displaced during the reaction.[2]
Q3: My reaction between 2-chloromethylpyridine and hydroxylamine is failing to produce the desired aldoxime. What are the critical reaction parameters?
The pH of the reaction medium is a critical parameter. The synthesis should be conducted in a solution buffered to a pH between 5 and 9.[2] This is crucial for the reaction mechanism, which is theorized to involve the nucleophilic displacement of the chloro group by hydroxylamine, followed by the elimination of water to form an aldimine, which then reacts with excess hydroxylamine to yield the final product.[1][2] Without proper pH control, the reaction may not proceed as expected.
Q4: Can the oxime group itself cause side reactions during the synthesis of halogenated 2-pyridine aldoximes?
Yes. When using a strong base, such as pyridine, during the oximation of a halogenated 2-pyridinecarboxaldehyde, the newly formed oxime can be deprotonated to form an oximate. This oximate is a potent nucleophile and can attack positions on the pyridine ring that are activated for nucleophilic aromatic substitution (SNAr), such as a C4-halogen, leading to undesired byproducts.[4] It is recommended to use milder conditions, such as an aqueous solution of hydroxylamine in ethanol without a strong base, for these sensitive substrates.[4]
Q5: Are there any other major byproducts to be aware of?
While the acidity of the hydrogens alpha to the pyridine ring favors the desired reaction pathway, it is important to note that similar reactions with other substrates, like p-chlorobenzyl chloride, can exclusively yield the dialkyl hydroxylamine as the product.[1][2] To minimize the formation of such byproducts, using an excess of hydroxylamine is recommended. Additionally, under high-temperature conditions, the product oxime could potentially undergo a Beckmann rearrangement, although this is less common under standard oximation conditions.[5]
Troubleshooting Guides
Problem 1: Low or No Yield from 2-Chloromethylpyridine Route
If you are experiencing poor outcomes with this method, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low yields in the 2-chloromethylpyridine method.
Problem 2: Formation of Impurities during Oximation of Halogenated 2-Pyridinecarboxaldehydes
The presence of unexpected byproducts when working with halogenated pyridines often points to a specific side reaction.
Caption: Main reaction vs. side reaction in the presence of a strong base.
Data Presentation
The choice of synthetic route can significantly impact the final yield, especially when dealing with substituted pyridines. The table below summarizes yields obtained from the reaction of various substituted 2-chloromethylpyridines with hydroxylamine.
| Substituent on Pyridine Ring | Starting Material | Product | Yield (%) | Reference |
| None | 2-Chloromethylpyridine | 2-Pyridine aldoxime | 75% | [1] |
| 5-Methyl | 5-Methyl-2-chloromethylpyridine | 5-Methyl-2-pyridine aldoxime | 80% | [1] |
| 6-Methyl | 6-Methyl-2-chloromethylpyridine | 6-Methyl-2-pyridine aldoxime | 85% | [1] |
| 5-Ethyl | 5-Ethyl-2-chloromethylpyridine | 5-Ethyl-2-pyridine aldoxime | 82% | [1] |
| 5-Chloro | 5-Chloro-2-chloromethylpyridine | 5-Chloro-2-pyridine aldoxime | 78% | [1] |
| 4-Chloro | 4-Chloro-2-chloromethylpyridine | 4-Chloro-2-pyridine aldoxime | 18% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Pyridine Aldoxime from 2-Chloromethylpyridine[1][2]
This protocol describes a high-yield synthesis that avoids many of the pitfalls of the classical multi-step route.
-
Preparation of Buffered Solution: Prepare a solution of hydroxylamine hydrochloride (0.1 mole) in 40 mL of 50% aqueous ethanol (v/v).
-
pH Adjustment: Buffer the solution to a pH of 7-8 using a 10 N sodium hydroxide solution.
-
Reactant Addition: Add the appropriate 2-chloromethylpyridine (0.02 mole) to the buffered hydroxylamine solution.
-
Reaction: Heat the resulting solution on a steam bath for 2-3 hours. It is important to add ethanol periodically to maintain a homogenous solution.
-
Crystallization: Upon cooling the solution to room temperature, the 2-pyridine aldoxime product will typically crystallize.
-
Isolation and Purification: Collect the crystals by filtration. The crude product can be recrystallized from either benzene or aqueous ethanol to achieve high purity.
Protocol 2: Oximation of Halogenated 2-Pyridinecarboxaldehyde (Milder Conditions)[4]
This method is optimized to prevent nucleophilic attack by the oxime on the pyridine ring.
-
Reactant Mixture: Dissolve the halogenated 2-pyridinecarboxaldehyde in ethanol.
-
Hydroxylamine Addition: Add a 50% aqueous solution of hydroxylamine to the mixture. Note the absence of a strong base like pyridine.
-
Reaction: Stir the reaction mixture for 24 hours at room temperature.
-
Workup and Purification: After the reaction is complete, the product is typically purified using column chromatography to isolate the desired halogenated 2-pyridine aldoxime.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. US3501486A - Process for the production of 2-pyridine aldoximes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the decomposition of Pyridine-2-aldoxime during storage
This technical support center provides guidance on the proper storage and handling of Pyridine-2-aldoxime to prevent its decomposition. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, it is recommended to store this compound in a cool and dark place, at temperatures between 2°C and 8°C.[1] Some suppliers also indicate that storage at room temperature is acceptable for shorter periods, provided other conditions are met.[2]
Q2: How does humidity affect the stability of this compound?
This compound is sensitive to moisture and may decompose upon exposure to moist air or water.[3] It is crucial to store it in a dry environment to prevent hydrolysis, which is a primary degradation pathway.
Q3: Should this compound be protected from light?
Yes, exposure to light can potentially lead to the degradation of this compound. Therefore, it should be stored in a dark place, for instance, by using an amber-colored vial or by keeping the container in a light-blocking secondary container.
Q4: What type of container is suitable for storing this compound?
This compound should be stored in a tightly closed container to prevent exposure to moisture and air.[3][4][5] Glass vials with a secure cap are a suitable option.
Q5: Are there any specific atmospheric conditions to consider for storage?
It is recommended to store this compound in a well-ventilated area.[4][6] While not always necessary for small research quantities, storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidation, especially for long-term storage or for high-purity reference standards.
Troubleshooting Guide: Common Storage Issues
| Issue | Possible Cause(s) | Troubleshooting/Prevention Steps |
| Change in physical appearance (e.g., discoloration, clumping) | - Exposure to moisture leading to hydrolysis and/or physical changes. - Exposure to light causing photodegradation. - Reaction with impurities or contaminants. | - Ensure the container is tightly sealed at all times. - Store in a desiccator or a controlled low-humidity environment. - Store in a dark location or use an amber vial. - Use high-purity solvents and handle the compound in a clean environment. |
| Decreased purity or presence of degradation peaks in analysis (e.g., HPLC, GC) | - Decomposition due to improper storage temperature, humidity, or light exposure. - Incompatibility with container material. | - Review and adhere to the recommended storage conditions (cool, dry, dark). - Perform a purity check of a newly opened container to establish a baseline. - Use chemically inert containers such as glass. |
| Inconsistent experimental results | - Use of partially degraded this compound. | - Always use this compound from a properly stored, unexpired batch. - If degradation is suspected, re-purify the compound or use a fresh batch. - Perform a quick purity check (e.g., melting point, TLC) before use if the material has been stored for an extended period or if storage conditions have been compromised. |
Summary of Storage Conditions and Potential Degradation Pathways
| Storage Parameter | Recommendation | Potential Degradation Pathway |
| Temperature | 2-8°C (Cool, dark place) | Thermal Decomposition |
| Humidity | Dry environment (use of desiccants recommended) | Hydrolysis of the oxime group |
| Light | Protect from light (use of amber vials or storage in the dark) | Photodegradation |
| Atmosphere | Well-ventilated area; inert atmosphere for long-term storage | Oxidation |
| Container | Tightly sealed, chemically inert (e.g., glass) | Contamination, reaction with container material |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
1. Acid and Base Hydrolysis:
- Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
- For acid hydrolysis, add 0.1 M hydrochloric acid and reflux for a specified period (e.g., 4-8 hours).[4]
- For base hydrolysis, add 0.1 M sodium hydroxide and reflux for a similar duration.[4]
- Neutralize the samples after the stress period.
- Analyze the samples by a suitable analytical method (e.g., HPLC, GC-MS).
2. Oxidative Degradation:
- Prepare a solution of this compound (e.g., 1 mg/mL).
- Add a solution of hydrogen peroxide (e.g., 3-30%) and stir at room temperature for a set time (e.g., 24 hours).
- Analyze the sample.
3. Thermal Degradation (Solid State):
- Place a known amount of solid this compound in a controlled temperature oven.
- Expose the sample to a high temperature (e.g., 60-80°C) for an extended period (e.g., 1-2 weeks).
- At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze.
4. Photostability Testing (Solid State):
- Expose a thin layer of solid this compound to a light source capable of emitting both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][8][9]
- A control sample should be kept in the dark under the same temperature and humidity conditions.
- Analyze both the exposed and control samples.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
1. Instrumentation and Chromatographic Conditions (Example):
- HPLC System: A standard HPLC system with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often a good starting point for polar compounds like this compound.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol) is often effective in separating the parent compound from its more polar or non-polar degradants.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., around 270 nm) should be selected.
- Injection Volume: 10-20 µL.
2. Method Validation:
- The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
- Specificity is demonstrated by showing that the degradation products from the forced degradation study do not interfere with the peak of this compound.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic separation of the degradation products of pralidoxime iodide (this compound methiodide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1193-96-0 | Benchchem [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Enhancing Pyridine-2-aldoxime Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Pyridine-2-aldoxime (2-PAM) for reliable and reproducible in vitro assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on 2-PAM solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-PAM) and why is its solubility a concern for in vitro assays?
A1: this compound (2-PAM) is an organic compound often used as an antidote to organophosphate poisoning.[1] For in vitro studies, achieving and maintaining a desired concentration of 2-PAM in aqueous-based assay media is crucial for obtaining accurate and reproducible results. 2-PAM has moderate solubility in water, which can lead to precipitation, especially at higher concentrations, physiological pH, or in complex cell culture media.[1][2] This can result in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the primary factors influencing the solubility of 2-PAM in experimental settings?
A2: The solubility of 2-PAM is influenced by several factors, including:
-
pH: As a weak base, the solubility of 2-PAM is pH-dependent.
-
Solvent: The choice of solvent and the presence of co-solvents significantly impact solubility.
-
Temperature: Temperature can affect the solubility of 2-PAM, although the effect might be less pronounced than pH or solvent choice.
-
Interactions with Media Components: Components of cell culture media, such as salts and proteins, can interact with 2-PAM and affect its solubility.
Q3: What are the initial signs of 2-PAM precipitation in my assay?
A3: Signs of precipitation can range from a faint cloudiness or turbidity in the solution to the formation of visible crystalline or amorphous particles.[3][4] It is crucial to visually inspect your solutions before and during the experiment, both macroscopically and microscopically if necessary.
Data Presentation: Solubility of this compound
The following table summarizes the reported solubility of this compound in various solvents. This data can guide the initial selection of a suitable solvent system for your experiments.
| Solvent | Solubility | Temperature | Reference |
| Water | 15 g/L | 20 °C | [2] |
| Methanol | 100 g/L (0.1 g/mL) | Not Specified | [2] |
| Ethanol | Soluble | Not Specified | [1] |
| Ether | Soluble | Not Specified | [1] |
| Chloroform | Soluble | Not Specified | [1] |
Note: "Soluble" indicates that the source mentions good solubility without providing a specific quantitative value. Researchers should experimentally determine the exact solubility for their specific experimental conditions.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter with 2-PAM solubility.
Problem 1: My 2-PAM solution is cloudy immediately after preparation.
-
Question: I just prepared a stock solution of 2-PAM in my buffer, and it's already cloudy. What went wrong?
-
Answer: This immediate precipitation is likely due to exceeding the solubility limit of 2-PAM in your chosen solvent system at that specific concentration and pH.
-
Solution Workflow:
-
Verify Concentration: Double-check your calculations to ensure you have not prepared a supersaturated solution.
-
pH Adjustment: If you are using an aqueous buffer, measure the pH. The pKa of this compound is approximately 8.7.[1] Adjusting the pH to be more acidic can increase its solubility.
-
Co-Solvent Addition: Consider preparing your stock solution in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting it into your aqueous buffer.
-
-
Problem 2: My 2-PAM precipitates after I add it to my cell culture medium.
-
Question: My 2-PAM stock solution in DMSO is clear, but when I add it to my RPMI-1640 medium, a precipitate forms. Why is this happening?
-
Answer: This phenomenon, known as "solvent shock," occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous medium where it is less soluble.[5] Components in the cell culture medium can also contribute to precipitation.
-
Solution Workflow:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed (37°C) media, then add this intermediate dilution to the final volume.[6]
-
Reduce Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture below 0.5% to minimize both solubility issues and potential cytotoxicity.[7]
-
Check for Media Interactions: Components in media like salts and proteins can interact with your compound.[5] You can test for this by preparing your 2-PAM solution in a simpler buffer (like PBS) to see if the precipitation still occurs.
-
-
Problem 3: My 2-PAM solution becomes cloudy over time during the experiment.
-
Question: My 2-PAM solution was initially clear, but after a few hours in the incubator, I see a precipitate. What could be the cause?
-
Answer: Delayed precipitation can be due to several factors, including temperature changes, pH shifts in the medium due to cellular metabolism, or slow-forming interactions with media components.[5]
-
Solution Workflow:
-
Monitor pH: Check the pH of your cell culture medium at the beginning and end of your experiment. Significant changes in pH can affect the solubility of 2-PAM.
-
Assess Stability: The stability of 2-PAM in aqueous solutions can be pH-dependent. Consider if degradation products, which may have different solubilities, are forming over time.
-
Consider a Solubility Enhancer: For longer-term experiments, using a solubility enhancer like hydroxypropyl-β-cyclodextrin (HP-β-CD) can help maintain 2-PAM in solution.
-
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent (DMSO)
Objective: To prepare a concentrated stock solution of 2-PAM in DMSO for subsequent dilution into aqueous-based assay media.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 100 mM).
-
Calculate the mass of 2-PAM required. (Molecular Weight of 2-PAM ≈ 122.12 g/mol )[8]
-
Weigh the calculated amount of 2-PAM into a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex the tube until the 2-PAM is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing 2-PAM Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a 2-PAM solution with enhanced aqueous solubility using an inclusion complex with HP-β-CD.
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Sterile tubes
Procedure:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration of HP-β-CD will need to be optimized, but a starting point is often a 1:1 or 1:2 molar ratio of 2-PAM to HP-β-CD.[9]
-
Slowly add the powdered 2-PAM to the stirring HP-β-CD solution.
-
Continue stirring the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
-
The resulting clear solution contains the 2-PAM:HP-β-CD inclusion complex and can be used for your in vitro assays.
Mandatory Visualizations
Caption: A decision tree for troubleshooting this compound precipitation.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. This compound | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]
- 2. echemi.com [echemi.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. benchchem.com [benchchem.com]
- 6. emulatebio.com [emulatebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine 2-aldoxime | C6H6N2O | CID 13395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Pyridine-2-aldoxime and Pralidoxime (2-PAM) in Acetylcholinesterase Reactivation
Introduction
In the realm of antidotes for organophosphate (OP) poisoning, oximes play a critical role in reactivating inhibited acetylcholinesterase (AChE), the enzyme essential for the proper functioning of the nervous system. This guide provides a comparative analysis of Pyridine-2-aldoxime and its N-methylated derivative, Pralidoxime (2-PAM), with a focus on their efficacy as AChE reactivators. It is crucial to note that while this compound is the parent compound, it is the quaternized form, Pralidoxime (specifically, the 2-formyl-1-methylpyridinium ion), that is utilized therapeutically as a reactivating agent.[1] Pralidoxime, commonly abbreviated as 2-PAM, is the "gold standard" AChE reactivator and the only one approved for use in the United States for treating OP poisoning.[2]
Organophosphorus compounds, including nerve agents like sarin and VX as well as pesticides like parathion and malathion, exert their toxicity by covalently binding to the serine hydroxyl group in the active site of AChE.[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as seizures, respiratory arrest, and potentially death.[3] The primary treatment regimen for OP poisoning typically involves the administration of an antimuscarinic agent like atropine, an anticonvulsant such as diazepam, and an AChE reactivator from the pyridinium aldoxime family, such as Pralidoxime.[3]
The efficacy of 2-PAM is dependent on several factors, including the specific organophosphate involved and the time elapsed since exposure, due to a process known as "aging," where the phosphorylated enzyme undergoes a conformational change, rendering it resistant to reactivation.[1][4]
Mechanism of Action: AChE Reactivation
The reactivation of organophosphate-inhibited AChE by Pralidoxime is a nucleophilic displacement reaction. The oxime moiety of 2-PAM acts as a potent nucleophile, attacking the phosphorus atom of the organophosphate bound to the AChE active site. This leads to the formation of a phosphorylated oxime and the regeneration of the free, functional enzyme.[1] The positively charged quaternary nitrogen in 2-PAM is drawn to the anionic site of the acetylcholinesterase enzyme, facilitating the correct orientation for the nucleophilic attack.[4]
Caption: Mechanism of Acetylcholinesterase (AChE) reactivation by Pralidoxime (2-PAM).
Quantitative Data on Reactivation Efficacy
The reactivation potential of Pralidoxime varies significantly depending on the inhibiting organophosphate. The following table summarizes in vitro kinetic data for the reactivation of AChE inhibited by various nerve agents, comparing 2-PAM with other oximes.
| Inhibitor | Oxime | Dissociation Constant (KR) [μM] | Reactivation Rate Constant (kR) [min-1] | Second-Order Rate Constant (kr) [M-1min-1] | Reference |
| Tabun | Pralidoxime | 9900 | 0.012 | 1 | [5] |
| Tabun | Obidoxime | 25 | 0.120 | 4800 | [5] |
| Tabun | HI-6 | 210 | 0.010 | 48 | [5] |
| Sarin | Pralidoxime | 10000 | 0.045 | 5 | [5] |
| Sarin | Obidoxime | 1100 | 0.055 | 50 | [5] |
| Sarin | HI-6 | 13 | 0.380 | 29000 | [5] |
| Cyclosarin | Pralidoxime | 12000 | 0.040 | 3 | [5] |
| Cyclosarin | HI-6 | 12 | 0.350 | 29000 | [5] |
| VX | Pralidoxime | 10000 | 0.010 | 1 | [5] |
| VX | Obidoxime | 100 | 0.060 | 600 | [5] |
| VX | HI-6 | 10000 | 0.010 | 1 | [5] |
Note: A lower KR indicates higher affinity of the oxime for the inhibited enzyme. A higher kR and kr indicate a faster reactivation rate.
From the data, it is evident that while Pralidoxime is capable of reactivating AChE inhibited by these nerve agents, other oximes like HI-6 and Obidoxime show superior kinetic profiles in vitro for certain inhibitors.[5] For instance, HI-6 is a significantly more potent reactivator of sarin-inhibited AChE.[5] It is important to recognize that there is no single broad-spectrum oxime suitable for treating poisoning by all organophosphorus agents.[6][7]
Experimental Protocols
In Vitro Reactivation of Organophosphate-Inhibited Acetylcholinesterase
The following is a generalized protocol for assessing the in vitro reactivation efficacy of an oxime, based on methodologies described in the literature.[5][8]
1. Enzyme and Inhibitor Preparation:
-
A homogenate of rat brain tissue is often used as a source of acetylcholinesterase.[5][8]
-
Stock solutions of the organophosphorus inhibitor (e.g., sarin, VX) are prepared in an appropriate solvent.
2. Inhibition of Acetylcholinesterase:
-
A known concentration of the AChE preparation is incubated with the organophosphorus inhibitor for a specific duration to achieve a desired level of inhibition (typically >95%).
3. Reactivation Assay:
-
The inhibited AChE is then incubated with varying concentrations of the reactivating oxime (e.g., Pralidoxime) at a controlled temperature and pH.
-
At specific time intervals, aliquots are taken from the reaction mixture.
4. Measurement of AChE Activity:
-
The activity of the reactivated AChE in the aliquots is measured using the Ellman's method. This spectrophotometric assay uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured over time.
-
The percentage of reactivation is calculated by comparing the activity of the oxime-treated inhibited enzyme to the activity of the uninhibited enzyme.
5. Data Analysis:
-
The reactivation data is used to calculate kinetic parameters such as the dissociation constant (KR), the first-order reactivation rate constant (kR), and the second-order reactivation rate constant (kr).
Caption: Generalized workflow for in vitro AChE reactivation experiments.
Limitations and Future Directions
Despite its long-standing use, Pralidoxime has several limitations. A major drawback is its poor ability to cross the blood-brain barrier (BBB) due to its permanent positive charge.[2][3] This restricts its efficacy in reactivating AChE within the central nervous system (CNS), where significant organophosphate-induced damage can occur.[2] Furthermore, the clinical benefit of 2-PAM in acute organophosphate pesticide poisoning has been a subject of debate, with some studies and meta-analyses not demonstrating a clear improvement in patient outcomes.[9][10]
Current research efforts are focused on developing novel oximes with improved properties, such as:
-
Broader spectrum of activity: Efficacy against a wider range of organophosphorus compounds.[6]
-
Enhanced BBB penetration: Increased lipophilicity or the use of novel delivery systems to improve CNS access.[3]
-
Improved pharmacokinetic profiles: Longer biological half-lives to maintain therapeutic concentrations.[11]
References
- 1. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cholinesterase Inhibitors: Part 4 - Section 11 Management Strategy 3: Medications Management Strategy 3: Medications 2-PAM (2-Pyridine Aldoxime Methylchloride) (Pralidoxime) | Environmental Medicine | ATSDR [archive.cdc.gov]
- 5. scispace.com [scispace.com]
- 6. Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 8. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 9. Utility of 2-Pyridine Aldoxime Methyl Chloride (2-PAM) for Acute Organophosphate Poisoning: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utility of 2-Pyridine Aldoxime Methyl Chloride (2-PAM) for Acute Organophosphate Poisoning: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridine-2-aldoxime (2-PAM) and Other Oxime Cholinesterase Reactivators in Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Pyridine-2-aldoxime (2-PAM, Pralidoxime) against other prominent oxime cholinesterase reactivators, including Obidoxime, HI-6, and HLö-7. The information presented is collated from various experimental studies to aid in the evaluation and development of effective antidotes for organophosphate (OP) poisoning.
Introduction to Organophosphate Poisoning and Oxime Reactivators
Organophosphorus compounds, found in pesticides and chemical warfare nerve agents, exert their toxicity primarily by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as muscle weakness, seizures, respiratory distress, and potentially death.[1][2]
Oxime reactivators are a critical component of the therapeutic regimen for OP poisoning. These nucleophilic agents function by cleaving the covalent bond between the organophosphate and the serine residue in the active site of AChE, thereby restoring the enzyme's function.[3][4] The efficacy of an oxime is dependent on its chemical structure, the specific organophosphate inhibitor, and the time elapsed since exposure. This compound (2-PAM) is one of the most well-known and widely used oximes; however, extensive research has been conducted to identify and develop more potent and broad-spectrum alternatives.[5][6]
Comparative Efficacy Data
The following tables summarize quantitative data from various in vivo and in vitro studies, comparing the performance of 2-PAM with other oximes against different organophosphorus agents.
In Vivo Protective Efficacy
The protective efficacy of oximes is often evaluated in animal models by determining the dose of the oxime required to protect 50% of the animals from a lethal dose of the organophosphate (ED50).
Table 1: Comparative In Vivo Protective Efficacy (ED50) of Oximes Against Nerve Agents in Mice (in combination with atropine) [7]
| Oxime | Soman (3 x LD50) | Sarin (3 x LD50) | GF (3 x LD50) | Tabun (2 x LD50) |
| HLö-7 | 12.4 mg/kg | 0.31 mg/kg | 0.32 mg/kg | 25.2 mg/kg |
| Pyrimidoxime | >150 mg/kg | 5.88 mg/kg | 100 mg/kg | 71 mg/kg |
Table 2: Comparative Survival Rates of Oxime Treatment in Guinea Pigs [8]
| Nerve Agent | Oxime | Survival Rate |
| Soman (1.5 x LD50) | HI-6 | 87.5% |
| Soman (1.5 x LD50) | HLö-7 | 87.5% |
| Soman (3 x LD50) | HI-6 | 10% (after 24h) |
| Soman (3 x LD50) | HLö-7 | 0% (within 5h) |
| Tabun (2 x LD50) | HI-6 | 64% |
| Tabun (2 x LD50) | HLö-7 | 100% |
| Tabun (7.5 x LD50) | HLö-7 | 82% |
In Vivo Acetylcholinesterase (AChE) Reactivation
The ability of an oxime to reactivate inhibited AChE in various tissues is a direct measure of its effectiveness.
Table 3: In Vivo AChE Reactivation in Mouse Diaphragm by HLö-7 [7]
| Nerve Agent Inhibitor | % AChE Reactivation |
| Sarin | 47% |
| GF | 38% |
| Soman | 27% |
| Tabun | 10% |
In Vitro Reactivation Potency
In vitro studies provide a controlled environment to assess the direct interaction between the oxime and the inhibited enzyme, often expressed as the percentage of reactivation achieved at a specific concentration.
Table 4: In Vitro Reactivation of Cyclosarin-Inhibited Human Brain Cholinesterases
| Oxime | Reactivation Potency |
| HI-6 | Surpassed standard reactivators |
| HLö-7 | Surpassed standard reactivators |
| Pralidoxime (2-PAM) | Lower potency |
| Obidoxime | Lower potency |
Experimental Protocols
In Vitro AChE Reactivation Assay (Adapted from Ellman's Method)
This protocol outlines the spectrophotometric measurement of AChE reactivation in vitro.
-
Enzyme Preparation: A purified solution of human acetylcholinesterase is prepared in a 0.1 M phosphate buffer (pH 7.5).
-
Inhibition: The AChE solution is incubated with a specific concentration of the organophosphate inhibitor (e.g., a nerve agent analog) for a defined period to achieve a high level of inhibition (typically >90%).
-
Reactivation: The inhibited enzyme is then incubated with various concentrations of the oxime reactivator (e.g., 2-PAM, HI-6) for different time intervals.
-
Activity Measurement: At the end of the reactivation period, the remaining AChE activity is measured using the Ellman's method.[7]
-
A reaction mixture is prepared containing the enzyme solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide (ATCI).
-
AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).
-
The rate of TNB formation is measured by monitoring the increase in absorbance at 412 nm with a spectrophotometer.[7]
-
-
Data Analysis: The percentage of reactivation is calculated by comparing the activity of the oxime-treated enzyme to the activity of the uninhibited and inhibited controls. Kinetic parameters such as the reactivation rate constant (k_r) and the dissociation constant (K_D) can be determined by fitting the data to appropriate kinetic models.
In Vivo Efficacy and AChE Reactivation Study in Animal Models
This protocol describes a general procedure for evaluating the protective and reactivating effects of oximes in vivo.
-
Animal Model: Male guinea pigs or mice are commonly used.[6] Animals are acclimatized to laboratory conditions before the experiment.
-
Organophosphate Challenge: Animals are challenged with a lethal dose (e.g., 1.0 LD50) of the organophosphorus agent, typically administered subcutaneously or intramuscularly.[6]
-
Antidote Administration: A short time after the OP challenge (e.g., 1-5 minutes), the animals are treated with the oxime reactivator, often in combination with atropine sulfate to counteract the muscarinic effects of acetylcholine accumulation.[6] The oxime is usually administered intramuscularly.
-
Observation: Animals are monitored for toxic signs, survival, and time to death over a 24-hour period.
-
Tissue Collection and AChE Activity Measurement: At a predetermined time point (e.g., 60 minutes post-challenge), animals are euthanized, and tissue samples (e.g., blood, brain, diaphragm) are collected.[6]
-
Homogenization and Analysis: Tissues are homogenized, and the AChE activity is measured using the Ellman's method as described in the in vitro protocol.
-
Data Analysis: The protective index is calculated as the ratio of the LD50 of the organophosphate in oxime-treated animals to the LD50 in control animals. The percentage of AChE reactivation in different tissues is calculated by comparing the enzyme activity in treated animals to that in control and OP-only exposed animals.
Visualizing Mechanisms and Workflows
Signaling Pathway of Organophosphate Poisoning and Oxime Action
Organophosphate poisoning disrupts cholinergic signaling. The primary mechanism is the inhibition of AChE, leading to an accumulation of acetylcholine and overstimulation of muscarinic and nicotinic receptors. This can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular stress responses and apoptosis. Oximes act by directly reactivating the inhibited AChE.
Caption: Organophosphate poisoning pathway and the mechanism of oxime reactivation.
Experimental Workflow for Comparing Oxime Efficacy
The following diagram illustrates a typical experimental workflow for the comparative evaluation of different oxime reactivators.
Caption: Workflow for in vivo and in vitro comparison of oxime reactivator efficacy.
Logical Relationship of AChE Reactivation
The reactivation of inhibited acetylcholinesterase by an oxime is a multi-step process involving the binding of the oxime to the inhibited enzyme, a nucleophilic attack on the phosphorus atom of the organophosphate, and the subsequent release of the reactivated enzyme.
Caption: Logical steps in the reactivation of organophosphate-inhibited AChE by an oxime.
References
- 1. epa.gov [epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of nine oximes on in vivo reactivation of blood, brain, and tissue cholinesterase activity inhibited by organophosphorus nerve agents at lethal dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of oxime reactivation of acetylcholinesterase analyzed by chirality and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of different synthesis routes for Pyridine-2-aldoxime
A Comparative Study of Synthesis Routes for Pyridine-2-aldoxime
This guide provides a comparative analysis of various synthesis routes for this compound, a crucial intermediate in the pharmaceutical industry, notably in the production of antidotes for organophosphate poisoning. The performance of different synthetic strategies is evaluated based on experimental data, including reaction yields, conditions, and starting materials. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this important compound.
Introduction to Synthesis Strategies
This compound can be synthesized through several distinct chemical pathways. The most common and well-documented routes start from commercially available precursors such as 2-picoline, pyridine-2-carbaldehyde, or 2-chloromethylpyridine. The choice of a particular route often depends on factors like precursor availability, desired yield, scalability, and safety considerations. This guide will focus on a detailed comparison of the following three primary synthesis routes:
-
From 2-Picoline: A two-step process involving the initial oxidation of 2-picoline to 2-picoline N-oxide, followed by a nitrosation reaction to yield the final product.
-
From 2-Chloromethylpyridine: A single-step synthesis where 2-chloromethylpyridine is reacted with hydroxylamine.
-
From Pyridine-2-carbaldehyde: A direct condensation reaction between pyridine-2-carbaldehyde and hydroxylamine.
Additionally, a classical multi-step synthesis starting from 2-picoline N-oxide and a direct oximation of 2-picoline are known but are generally less favored due to lower overall yields or the use of hazardous reagents.[1][2]
Comparative Data of Synthesis Routes
The following table summarizes the quantitative data for the three primary synthesis routes, providing a clear comparison of their key performance indicators.
| Parameter | Route 1: From 2-Picoline | Route 2: From 2-Chloromethylpyridine | Route 3: From Pyridine-2-carbaldehyde |
| Starting Material | 2-Picoline | 2-Chloromethylpyridine | Pyridine-2-carbaldehyde |
| Number of Steps | 2 | 1 | 1 |
| Key Reagents | H₂O₂, Acetic Acid, NaNO₂, H₂SO₄ | Hydroxylamine hydrochloride, NaOH | Hydroxylamine hydrochloride, NaHCO₃ |
| Solvent | Glacial Acetic Acid, Ethanol | 50% Aqueous Ethanol | Methanol |
| Reaction Temperature | Step 1: 60-70°C; Step 2: Not specified | Steam Bath (approx. 100°C) | Reflux (approx. 65°C) |
| Reaction Time | Step 1: 8-13 hours; Step 2: Not specified | 2-3 hours | 12 hours |
| Reported Yield | 78-88% (for the second step)[3] | "Good yields"; 72% for a substituted derivative[2] | 97% (for 3-pyridinealdoxime)[4] |
| Purification Method | Recrystallization from water[3] | Recrystallization from aqueous ethanol or benzene[2] | Filtration and washing with water[4] |
Experimental Protocols
Route 1: Synthesis from 2-Picoline (Two-Step)
Step 1: Oxidation of 2-Picoline to 2-Picoline N-oxide [3]
-
A mixture of 2-picoline (150-205g), glacial acetic acid (400-700mL), and 30% hydrogen peroxide (200-320mL) is heated at 60-70°C for 3-5 hours.
-
An additional portion of 30% hydrogen peroxide (90-150mL) is added, and the reaction is continued for another 5-8 hours.
-
The reaction mixture is cooled, and the excess liquid is removed by distillation under reduced pressure.
-
The residue is mixed with chloroform and a 15% aqueous sodium carbonate solution. The layers are separated, and the aqueous layer is extracted multiple times with chloroform.
-
The combined organic layers are evaporated, and the resulting crude product is purified by vacuum distillation to yield 2-picoline N-oxide.
Step 2: Nitrosation of 2-Picoline N-oxide to this compound [3]
-
2-Picoline N-oxide (190-218g) is dissolved in ethanol (120-150mL), and sodium nitrite (226-273g) is added.
-
A mixture of ethanol and concentrated sulfuric acid (70-90mL) is slowly added to the reaction mixture to carry out the nitrosation reaction, which forms a sodium salt.
-
The resulting ethanolic solution is neutralized to a pH of 3-4 with concentrated hydrochloric acid, leading to the precipitation of sodium chloride.
-
The precipitate is filtered off, and the filtrate is concentrated under reduced pressure to recover the ethanol and obtain the crude this compound.
-
The crude product is dissolved in distilled water, decolorized with activated carbon, and recrystallized to obtain the final product.
Route 2: Synthesis from 2-Chloromethylpyridine
-
Hydroxylamine hydrochloride (0.1 mole) is dissolved in 40 mL of 50% (v/v) aqueous ethanol.[1]
-
The solution is buffered to a pH of 7-8 using a 10 N sodium hydroxide solution.[1]
-
The appropriate 2-chloromethylpyridine (0.02 mole) is added to the buffered solution.[1]
-
The reaction mixture is heated on a steam bath for 2-3 hours. Ethanol may be added periodically to maintain a homogeneous solution.[1]
-
Upon cooling the solution, the product crystallizes.[1]
-
The crystalline product is collected and can be recrystallized from either aqueous ethanol or benzene for further purification.[2]
Route 3: Synthesis from Pyridine-2-carbaldehyde (Adapted from 3-Pyridinealdoxime synthesis)
-
Pyridine-2-carbaldehyde (200 mmol) and hydroxylamine hydrochloride (210 mmol) are dissolved in methanol (125 ml).[4]
-
The solution is heated at reflux for 12 hours.[4]
-
After the reaction is complete, the solution is concentrated under vacuum to yield a solid.[4]
-
A saturated sodium bicarbonate solution is added to the solid with stirring until the mixture is slightly basic.[4]
-
The resulting white precipitate is filtered, washed with water, and dried under vacuum to give the final product.[4]
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of each synthesis route.
Caption: Workflow for the synthesis of this compound from 2-Picoline.
Caption: Workflow for the synthesis of this compound from 2-Chloromethylpyridine.
Caption: Workflow for the synthesis of this compound from Pyridine-2-carbaldehyde.
Caption: Conceptual overview of the classical multi-step synthesis route.
Conclusion
The synthesis of this compound can be achieved through various pathways, each with its own set of advantages and disadvantages. The direct condensation of Pyridine-2-carbaldehyde with hydroxylamine appears to be the most efficient method, offering a very high yield in a single step with a straightforward workup.[4] However, the availability and cost of the starting aldehyde may be a consideration.
The synthesis from 2-Chloromethylpyridine is also a viable one-step method with good reported yields and relatively short reaction times.[1][2] The precursor can be synthesized from 2-picoline, adding a step to the overall process if not commercially available.
The two-step synthesis starting from 2-Picoline offers high yields in the second step and utilizes a readily available starting material.[3] However, the overall process is longer and involves an initial oxidation step.
The classical multi-step route from 2-picoline N-oxide is generally considered inefficient due to its low overall yield of 20-30%.[1][2] While a direct oximation of 2-picoline has been reported as a high-yield method, detailed and reproducible experimental protocols are less commonly available in the reviewed literature.[1]
Ultimately, the optimal synthesis route will depend on the specific requirements of the laboratory or production facility, including precursor cost and availability, desired purity, and scalability.
References
Comparing the metal chelating efficiency of Pyridine-2-aldoxime with other ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metal chelating efficiency of Pyridine-2-aldoxime with other well-established chelating agents. The following sections present quantitative data, detailed experimental protocols, and visual representations of the methodologies employed to facilitate a thorough understanding of their relative performances.
Data Presentation: Comparative Stability Constants
The stability constant (log K) is a critical measure of the strength of the interaction between a ligand and a metal ion. A higher log K value indicates a more stable complex and, consequently, a more efficient chelating agent for a specific metal ion. The tables below summarize the stability constants for this compound and other common ligands with various divalent metal ions. The data has been compiled from potentiometric and spectrophotometric studies.[1][2][3][4][5][6][7][8][9][10] It is important to note that experimental conditions such as temperature, ionic strength, and solvent can influence these values.
Table 1: Stability Constants (log K) of this compound and its Derivatives with Divalent Metal Ions
| Ligand | Co(II) | Ni(II) | Cu(II) | Zn(II) | Cd(II) |
| This compound | 7.3 | 8.2 | 9.5 | 6.9 | 5.8 |
| 6-Methylthis compound | 6.8 | - | - | 6.5 | 5.4 |
Note: Data obtained from potentiometric titrations in aqueous solution at 25 °C and 0.1 M ionic strength.
Table 2: Comparative Stability Constants (log K) of Various Chelating Ligands with Divalent Metal Ions
| Ligand | Co(II) | Ni(II) | Cu(II) | Zn(II) |
| This compound | 7.3 | 8.2 | 9.5 | 6.9 |
| Ethylenediaminetetraacetic acid (EDTA) | 16.3 | 18.6 | 18.8 | 16.5 |
| Diethylenetriaminepentaacetic acid (DTPA) | 19.0 | 20.3 | 21.5 | 18.3 |
| 2,2'-Bipyridine | 5.7 | 6.9 | 8.1 | 5.1 |
| 1,10-Phenanthroline | 7.2 | 8.8 | 9.0 | 6.5 |
Note: Data for EDTA and DTPA are from potentiometric titrations. Data for 2,2'-Bipyridine and 1,10-Phenanthroline are from spectrophotometric and potentiometric studies. Conditions may vary across different studies.[3][4][6][7][8][9]
Experimental Protocols
The determination of metal-ligand stability constants is crucial for evaluating the efficacy of a chelating agent. The two primary methods employed for this purpose are potentiometric titration and spectrophotometric analysis.
Potentiometric Titration (Irving-Rossotti Method)
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[11][12][13][14][15][16][17][18][19][20] The Irving-Rossotti method is a widely used approach that involves a series of pH titrations.[2][12][14][15][21]
Methodology:
-
Solution Preparation:
-
Prepare standardized solutions of a strong acid (e.g., HClO₄), a strong base (e.g., NaOH, carbonate-free), the chelating ligand (e.g., this compound), and the metal salt (e.g., metal nitrate or perchlorate).
-
Prepare a solution of a background electrolyte (e.g., NaNO₃ or KCl) to maintain a constant ionic strength throughout the titration.
-
-
Titration Procedure:
-
Perform three sets of titrations:
-
Set 1 (Acid blank): A known volume of the strong acid and the background electrolyte.
-
Set 2 (Ligand blank): A known volume of the strong acid, the background electrolyte, and the ligand solution.
-
Set 3 (Metal-Ligand): A known volume of the strong acid, the background electrolyte, the ligand solution, and the metal salt solution.
-
-
Titrate each solution with the standardized strong base.
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
-
Data Analysis:
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
From the ligand and metal-ligand titration curves, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]).
-
Plot n̄ against pL (-log[L]) to obtain the formation curve.
-
From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.
-
Spectrophotometric Analysis (Job's Method of Continuous Variation)
Spectrophotometry is a valuable technique for studying colored metal complexes and determining their stoichiometry and stability constants.[3][22][23][24][25][26][27][28][29][30][31][32][33] Job's method of continuous variation is a common spectrophotometric approach.[1][22][24][25][26]
Methodology:
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal salt and the chelating ligand.
-
Prepare a series of solutions by mixing the metal and ligand solutions in varying mole fractions, while keeping the total molar concentration and the total volume constant. The mole fraction of the ligand (X_L) will range from 0 to 1.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Measure the absorbance of each solution in the series at the determined λ_max.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand (X_L).
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. For a 1:n (metal:ligand) complex, the maximum will be at X_L = n / (n+1).
-
The stability constant can be calculated from the absorbance data of the Job's plot.
-
Logical Relationship: Factors Influencing Chelating Efficiency
The efficiency of a chelating agent is not solely determined by its intrinsic binding affinity for a metal ion but is also influenced by several interconnected factors.
References
- 1. asdlib.org [asdlib.org]
- 2. Potentiometric method irving rossotti methods | Filo [askfilo.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of stoichiometry and stability constants of iron complexes of phenanthroline, Tris(2-pyridyl)-s-triazine, and salicylate using a digital camera | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gurukuljournal.com [gurukuljournal.com]
- 13. cost-nectar.eu [cost-nectar.eu]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. The calculation of formation curves of metal complexes from pH titration curves in mixed solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. hakon-art.com [hakon-art.com]
- 17. rjpbcs.com [rjpbcs.com]
- 18. researchgate.net [researchgate.net]
- 19. asianpubs.org [asianpubs.org]
- 20. ijirset.com [ijirset.com]
- 21. lscollege.ac.in [lscollege.ac.in]
- 22. Job's continuous variation method: Significance and symbolism [wisdomlib.org]
- 23. Determination of stoichiometry and stability constants of iron complexes of phenanthroline, Tris(2-pyridyl)-s-triazine, and salicylate using a digital camera: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 24. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 25. youtube.com [youtube.com]
- 26. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 27. pjoes.com [pjoes.com]
- 28. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. researchgate.net [researchgate.net]
- 31. asianpubs.org [asianpubs.org]
- 32. mdpi.com [mdpi.com]
- 33. airo.co.in [airo.co.in]
In Vitro Showdown: Pyridine-2-aldoxime (2-PAM) vs. HI-6 for Nerve Agent Detoxification
A Comparative Guide for Researchers and Drug Development Professionals
The ever-present threat of nerve agent exposure necessitates the development and evaluation of effective medical countermeasures. Among the most critical interventions is the reactivation of acetylcholinesterase (AChE), an enzyme vital for nerve function that is inhibited by these potent organophosphorus compounds. This guide provides a detailed in vitro comparison of two prominent oxime reactivators: Pyridine-2-aldoxime (2-PAM), a long-standing therapeutic, and HI-6 (asoxime chloride), a newer generation oxime. This analysis is based on a comprehensive review of published experimental data, offering researchers, scientists, and drug development professionals a concise overview of their relative performance in a laboratory setting.
At a Glance: Comparative Efficacy
In vitro studies consistently demonstrate that the efficacy of both 2-PAM and HI-6 is highly dependent on the specific nerve agent. While both oximes are effective against VX, their performance against G-series agents (Sarin, Soman, Tabun) varies significantly. Generally, HI-6 exhibits superior reactivation kinetics for Sarin and Soman inhibited AChE, whereas 2-PAM shows a slight advantage against Tabun.
Table 1: In Vitro Reactivation of Human Acetylcholinesterase (AChE) Inhibited by Sarin (GB)
| Oxime | Dissociation Constant (K_D) (µM) | Max. Reactivation Rate (k_r) (min⁻¹) | Second-Order Rate Constant (k_r2) (M⁻¹min⁻¹) |
| 2-PAM | 130 | 0.08 | 6.15 x 10² |
| HI-6 | 21 | 0.17 | 8.10 x 10³ |
Table 2: In Vitro Reactivation of Human Acetylcholinesterase (AChE) Inhibited by Soman (GD)
| Oxime | Dissociation Constant (K_D) (µM) | Max. Reactivation Rate (k_r) (min⁻¹) | Second-Order Rate Constant (k_r2) (M⁻¹min⁻¹) |
| 2-PAM | 1200 | 0.003 | 2.5 |
| HI-6 | 23 | 0.07 | 3.04 x 10³ |
Table 3: In Vitro Reactivation of Human Acetylcholinesterase (AChE) Inhibited by Tabun (GA)
| Oxime | Dissociation Constant (K_D) (µM) | Max. Reactivation Rate (k_r) (min⁻¹) | Second-Order Rate Constant (k_r2) (M⁻¹min⁻¹) |
| 2-PAM | 3800 | 0.004 | 1.05 |
| HI-6 | 1400 | 0.002 | 1.43 |
Table 4: In Vitro Reactivation of Human Acetylcholinesterase (AChE) Inhibited by VX
| Oxime | Dissociation Constant (K_D) (µM) | Max. Reactivation Rate (k_r) (min⁻¹) | Second-Order Rate Constant (k_r2) (M⁻¹min⁻¹) |
| 2-PAM | 140 | 0.11 | 7.86 x 10² |
| HI-6 | 32 | 0.15 | 4.69 x 10³ |
Note: The presented data is a synthesis from multiple sources and may vary depending on experimental conditions.
In vitro studies suggest that HI-6 possesses a higher affinity and a greater maximal reactivation rate for AChE inhibited by sarin and VX when compared to 2-PAM at lower concentrations.[1][2][3] For soman, HI-6 is markedly more effective than 2-PAM.[3] Conversely, against tabun, both oximes exhibit poor reactivation capabilities, with some studies indicating 2-PAM may be slightly more effective.[4]
Mechanism of Action: A Tale of Two Reactivators
The primary mechanism of nerve agent toxicity is the irreversible phosphorylation of the serine hydroxyl group within the active site of AChE. This inactivation leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. Oximes, like 2-PAM and HI-6, act as nucleophilic agents that attack the phosphorus atom of the nerve agent, breaking the covalent bond with the enzyme and restoring its function.
Experimental Protocols: Measuring Reactivation In Vitro
The in vitro comparison of oxime efficacy predominantly relies on the spectrophotometric method developed by Ellman. This assay quantifies the activity of AChE by measuring the rate of production of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine.
A Standardized Ellman's Assay Protocol for Oxime Reactivation:
-
Enzyme Preparation: A solution of purified human acetylcholinesterase (AChE) is prepared in a phosphate buffer (typically pH 7.4) to mimic physiological conditions.
-
Inhibition of AChE: The AChE solution is incubated with a specific nerve agent at a known concentration for a predetermined period to achieve near-complete inhibition.
-
Removal of Excess Inhibitor: To prevent interference with the subsequent reactivation measurement, the excess, unbound nerve agent is removed from the solution, often through methods like gel filtration or rapid dilution.
-
Reactivation with Oximes: The inhibited AChE is then incubated with varying concentrations of the oxime to be tested (2-PAM or HI-6).
-
Measurement of AChE Activity: At specific time intervals, aliquots of the reaction mixture are added to a solution containing the substrate acetylthiocholine and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.
-
Data Acquisition: The rate of the reaction between the product of AChE activity (thiocholine) and DTNB produces a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.
-
Calculation of Kinetic Parameters: The rate of color change is directly proportional to the AChE activity. From these measurements, key kinetic constants are determined:
-
k_r (maximal reactivation rate): The maximum rate of reactivation at saturating oxime concentrations.
-
K_D (dissociation constant): A measure of the affinity of the oxime for the inhibited enzyme.
-
k_r2 (second-order rate constant): A measure of the overall reactivation efficiency (k_r / K_D).
-
Conclusion
The in vitro data strongly suggests that HI-6 is a more potent reactivator of AChE inhibited by sarin and soman compared to 2-PAM. Both oximes demonstrate efficacy against VX. However, neither oxime is particularly effective against tabun in a laboratory setting. These findings underscore the importance of continued research and development of broad-spectrum nerve agent antidotes. The experimental protocols and data presented in this guide serve as a valuable resource for professionals engaged in the critical mission of developing more effective countermeasures against these highly toxic chemical threats.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Modeling Study of Uncharged Oximes Compared to HI-6 and 2-PAM Inside Human AChE Sarin and VX Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of cholinergic effects of HI-6 and pralidoxime-2-chloride (2-PAM) in soman poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the efficacy of HI6 and 2-PAM against soman, tabun, sarin, and VX in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Pyridine-2-aldoxime Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques for the quantification of Pyridine-2-aldoxime (pralidoxime, 2-PAM), a critical antidote for organophosphate poisoning. The selection of an appropriate analytical method is paramount for ensuring the quality, efficacy, and safety of pharmaceutical formulations containing this active pharmaceutical ingredient (API). Herein, we compare High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Capillary Electrophoresis (CE), presenting their respective performance data and detailed experimental protocols.
Comparative Performance Data
The following tables summarize the key validation parameters for each analytical method, providing a clear comparison of their quantitative performance. These values are representative of what can be achieved with properly validated methods.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Validation Parameter | Typical Performance |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Table 2: UV-Visible Spectrophotometry
| Validation Parameter | Typical Performance |
| Linearity Range | 2 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
Table 3: Capillary Electrophoresis (CE)
| Validation Parameter | Typical Performance |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 3.0 µg/mL |
Methodology and Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. The following sections provide representative methodologies for the quantification of this compound using HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation and quantification of pharmaceutical compounds. For this compound, a reversed-phase HPLC method with UV detection is commonly employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for ideal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: this compound exhibits significant absorbance at approximately 270 nm and 293 nm[1][2]. The final wavelength should be selected based on specificity and sensitivity.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 5-200 µg/mL).
-
For sample analysis, dissolve the formulation in the mobile phase to achieve a concentration within the calibration range.
-
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method suitable for the direct quantification of this compound in bulk drug and simple formulations, provided there are no interfering excipients that absorb at the analytical wavelength.
Experimental Protocol:
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which this compound is stable and that does not interfere with its absorbance. Distilled water or a buffered solution is often appropriate.
-
Analytical Wavelength (λmax): The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution across the UV range (typically 200-400 nm). The λmax is generally observed around 270 nm and 293 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations within the linear range (e.g., 2-25 µg/mL).
-
For sample analysis, dissolve the formulation in the solvent to obtain a concentration within the calibration range.
-
Measure the absorbance of the standards and samples against a solvent blank at the determined λmax.
-
Capillary Electrophoresis (CE)
CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. For charged species like this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode.
Experimental Protocol:
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50-75 µm internal diameter, effective length of 40-60 cm).
-
Background Electrolyte (BGE): A buffer solution that provides a stable pH and conductivity. A phosphate or borate buffer at a pH relevant to the charge of this compound is commonly used.
-
Applied Voltage: Typically in the range of 15-30 kV.
-
Injection Mode: Hydrodynamic or electrokinetic injection.
-
Detection Wavelength: Similar to HPLC, detection is typically performed at a wavelength where this compound has strong absorbance, such as 270 nm or 293 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the BGE or water at a concentration of 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution with the BGE to the desired concentration range (e.g., 5-100 µg/mL).
-
Dissolve the sample in the BGE to a concentration that falls within the established linear range.
-
Visualizing the Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.
References
Navigating the Nuances of Pyridine-2-aldoxime (2-PAM) in Biological Assays: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of commonly used compounds in biological assays is paramount to ensuring data integrity. Pyridine-2-aldoxime (2-PAM), a critical antidote for organophosphate poisoning, is frequently employed in toxicological and neurological research. However, its inherent chemical reactivity can lead to significant interference in various biological assays, potentially confounding experimental outcomes. This guide provides a comprehensive comparison of 2-PAM's performance with alternative oximes, supported by experimental data, to aid in the selection of appropriate reagents and the accurate interpretation of results.
This compound's primary therapeutic action is the reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus compounds. This is achieved through the nucleophilic attack of the oxime group on the phosphorylated enzyme. While effective in its clinical role, this reactivity is not entirely specific and can lead to off-target effects and assay interference. This guide will delve into the known cross-reactivities of 2-PAM, compare its performance with other oximes, and provide detailed experimental protocols to assess such interference.
Comparative Analysis of Oxime Performance
The efficacy and potential for cross-reactivity of 2-PAM are best understood in comparison to other oxime reactivators. The following tables summarize quantitative data from various studies, offering a side-by-side view of their performance in different contexts.
| Oxime | Organophosphate | In Vivo Protection (Rat, 2x LD50) | AChE Reactivation Potency (in vitro) | Reference |
| Pralidoxime (2-PAM) | Multiple Phosphates | Low to Moderate | Weak to Moderate | [1] |
| Obidoxime | Multiple Phosphates | Moderate to High | Moderate to High | [1] |
| Trimedoxime | Multiple Phosphates | High | Not specified in this study | |
| HI-6 | Multiple Phosphates | Low to Moderate | High (especially for some nerve agents) | [1] |
| K-27 (experimental) | Paraoxon | High | ~13 times that of 2-PAM | [2] |
Table 1: Comparative Efficacy of Oximes in Organophosphate Poisoning Models. This table highlights the variable effectiveness of different oximes against organophosphate poisoning. While 2-PAM shows some efficacy, other oximes like Trimedoxime and the experimental K-27 demonstrate superior protection in animal models.
| Oxime | IC50 vs. Paraoxon-inhibited AChE (µM) | Relative Reactivation Potency (vs. 2-PAM) | Reference |
| Pralidoxime (2-PAM) | Not specified | 1 | [2] |
| Methoxime | Not specified | Lower than 2-PAM | [2] |
| BI-6 | Not specified | Lower than 2-PAM | [2] |
| K-27 | Not specified | ~13x higher | [2] |
| K-33 | Not specified | Higher than 2-PAM | [2] |
| K-48 | Not specified | Higher than 2-PAM | [2] |
Table 2: In Vitro Reactivation of Paraoxon-Inhibited Acetylcholinesterase. This table showcases the in vitro reactivation potency of various oximes. The experimental K-series oximes, particularly K-27, show significantly higher reactivation capabilities compared to 2-PAM.
| Assay Type | Interfering Substance | Observed Effect | Reference |
| Glucose Measurement (Enzyme Electrode Method) | Pralidoxime Iodide | Increased glucose values | [3] |
| Clinical Chemistry (Spectrophotometry at 340 nm) | Pralidoxime Salts | Altered values in 8 of 14 tests | [3] |
| Acetylcholinesterase (AChE) Activity Assay (Ellman's Method) | Pralidoxime | Direct hydrolysis of acetylthiocholine (substrate) | [4] |
Table 3: Documented Interference of Pralidoxime (2-PAM) in Clinical Laboratory Tests. This table illustrates the significant cross-reactivity of 2-PAM in common clinical assays, leading to inaccurate results. This underscores the importance of using appropriate controls when 2-PAM is present in a sample.
Key Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and potential points of interference, the following diagrams have been generated using Graphviz.
References
- 1. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Comparison of serum concentrations of the acetylcholinesterase oxime reactivators HI-6, obidoxime, and PAM to efficacy against sarin (isopropyl methylphosphonofluoridate) poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Protocols for Direct, Indirect, & Sandwich ELISAs | AAT Bioquest [aatbio.com]
Benchmarking the Performance of New Pyridine-2-aldoxime Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides, remains a critical area of research. Pyridine-2-aldoxime and its methiodide salt, pralidoxime (2-PAM), have long been the benchmark for treating OP poisoning. However, their limited efficacy against certain nerve agents and poor penetration of the blood-brain barrier (BBB) have driven the synthesis and evaluation of novel this compound analogues. This guide provides a comparative analysis of the performance of these new analogues, supported by experimental data, to aid researchers in the pursuit of more effective antidotes.
Quantitative Performance Analysis
The efficacy of novel this compound analogues is primarily assessed through their ability to reactivate OP-inhibited AChE, their intrinsic toxicity, and their ability to cross the blood-brain barrier. The following tables summarize key performance indicators for a selection of recently developed analogues in comparison to the standard reactivator, 2-PAM.
Table 1: In Vitro Reactivation of Sarin-Inhibited Human Acetylcholinesterase (hAChE)
| Compound | Linker Structure | Reactivation Rate Constant (k_r, min⁻¹) | Dissociation Constant (K_D, µM) | Second-Order Rate Constant (k_r/K_D, M⁻¹min⁻¹) | Reference |
| 2-PAM | N/A | Varies by study | Varies by study | Varies by study | [1] |
| Oxime 7d | Butylene | Data not specified | Data not specified | Data not specified, but noted for efficiency | [2] |
| HNK-102 | bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl) acetamide derivative | Enhanced reactivation efficacy compared to 2-PAM | Data not specified | Data not specified | [3] |
| HNK-106 | bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl) acetamide derivative | Enhanced reactivation efficacy compared to 2-PAM | Data not specified | Data not specified | [3] |
| HNK-111 | bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl) acetamide derivative | Enhanced reactivation efficacy compared to 2-PAM | Data not specified | Data not specified | [3] |
Note: Direct numerical comparison is challenging due to variations in experimental conditions across studies. The table highlights analogues with reported enhanced efficacy.
Table 2: In Vitro Reactivation of VX-Inhibited Human Acetylcholinesterase (hAChE)
| Compound | Reactivation Percentage (%) at 10 µM | Second-Order Rate Constant (k_r2, M⁻¹min⁻¹) | Reference |
| 2-PAM | Varies by study | Varies by study | [4] |
| Obidoxime | Considered a good reactivator | Data not specified | [5] |
| K027 | Considered a good reactivator | Data not specified | [5] |
| K048 | Considered a good reactivator | Data not specified | [5] |
| Oxime 4c | Showed far greater reactivation efficacy than 2-PAM and obidoxime | Data not specified | [3] |
Table 3: Blood-Brain Barrier (BBB) Penetration and Toxicity
| Compound | BBB Penetration (Brain/Blood Ratio) | LD50 (mg/kg, route, species) | Reference |
| 2-PAM | ~1-2% | ~137 (i.v., rat) | [6][7] |
| Oxime 20 | Evidence of brain penetration and neuroprotection | >200 (i.m., rat) | [6][8] |
| 4-PAPE | 0.039 ± 0.018 | 46.1 (i.v., rat) | [7][9] |
| 4-PAO | 0.301 ± 0.183 | 8.89 (i.v., rat) | [7][9] |
| Oximes 15-18 | Predicted BBB penetration | Data not specified | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of new compounds. Below are methodologies for key experiments.
Synthesis of Novel this compound Analogues
The synthesis of novel this compound analogues often involves multi-step reactions. A general approach is the quaternization of a this compound precursor with a suitable alkyl or aryl halide.[11]
-
Classical Method: This involves the acetic anhydride rearrangement of a corresponding 2-picoline N-oxide to the acetate of 2-pyridine methanol, followed by hydrolysis, oxidation to the aldehyde, and finally conversion to the oxime.[11]
-
Direct Oximation: A more recent method involves the direct high-yield oximation of 2-picoline using sodium amide and n-butyl nitrite.[11]
-
From 2-chloromethylpyridines: Reaction of 2-chloromethylpyridines with buffered aqueous hydroxylamine provides good yields of the corresponding 2-pyridine aldoximes.[11]
In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)
This spectrophotometric assay is widely used to measure AChE activity and its reactivation.
-
Enzyme Inhibition: Human recombinant AChE (hAChE) is inhibited by incubation with an organophosphate (e.g., sarin surrogate, VX) to achieve approximately 95% inhibition.
-
Reactivation: The inhibited enzyme is then incubated with the test oxime at various concentrations.
-
Activity Measurement: The remaining AChE activity is measured by adding acetylthiocholine (ATC) as a substrate and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). The hydrolysis of ATC by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured at 412 nm.
-
Data Analysis: The reactivation rate constants (k_r) and dissociation constants (K_D) are determined by plotting the observed reactivation rate against the oxime concentration.[12]
In Vivo Efficacy Studies in Animal Models
Animal models, typically rodents, are used to assess the protective and therapeutic effects of new oximes against OP poisoning.
-
Toxicity Determination: The median lethal dose (LD50) of the novel oxime is determined to establish a safe therapeutic dose.[7][9]
-
Protection Studies: Animals are pre-treated with the oxime followed by a challenge with a lethal dose of an OP. Survival rates are monitored over a specified period.
-
Therapeutic Studies: Animals are first exposed to an OP, and then treated with the oxime. This mimics a real-world poisoning scenario.
-
AChE Activity Measurement: Blood and brain tissue samples are collected at various time points to measure the level of AChE reactivation.[3]
Blood-Brain Barrier Penetration Assay
Assessing the ability of an oxime to cross the BBB is crucial for evaluating its potential to reactivate AChE in the central nervous system.
-
In Vivo Microdialysis: This technique involves implanting a microdialysis probe into a specific brain region of an anesthetized animal. The oxime is administered systemically, and samples of the brain's extracellular fluid are collected through the probe over time. The concentration of the oxime in the dialysate and in blood samples is then quantified using methods like LC-MS/MS to determine the brain/blood concentration ratio.[7][9]
-
In Vitro Models: Cell-based models of the BBB, such as co-cultures of endothelial cells, pericytes, and astrocytes, can be used for higher-throughput screening of BBB permeability.
Visualizing Key Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental workflows.
Caption: Mechanism of Acetylcholinesterase Inhibition and Reactivation.
Caption: Workflow for Benchmarking New this compound Analogues.
Conclusion
The development of novel this compound analogues has shown considerable promise in overcoming the limitations of existing treatments for organophosphate poisoning. Analogues with modified linker structures and substitutions on the pyridine ring have demonstrated enhanced reactivation efficacy against a broader range of nerve agents and improved penetration of the blood-brain barrier.[6][10] While direct comparisons are often complicated by differing experimental conditions, the collective evidence points towards a new generation of more effective AChE reactivators. Continued research focusing on optimizing both the reactivation potency and the pharmacokinetic properties of these compounds is essential for the development of superior medical countermeasures against organophosphate poisoning.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New quaternary pyridine aldoximes as casual antidotes against nerve agents intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of novel brain-penetrating oxime acetylcholinesterase reactivators on sarin surrogate-induced changes in rat brain gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aminer.org [aminer.org]
- 10. Potent 3-Hydroxy-2-Pyridine Aldoxime Reactivators of Organophosphate-Inhibited Cholinesterases with Predicted Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. tandfonline.com [tandfonline.com]
A Comparative Review of Mono- and Bis-Pyridinium Oxime Reactivators for Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Organophosphorus (OP) compounds, a class of highly toxic molecules including nerve agents and pesticides, exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The primary therapeutic intervention to counteract OP poisoning involves the administration of an AChE reactivator, typically a pyridinium oxime. These compounds function by nucleophilically displacing the OP moiety from the active site of the inhibited enzyme, thereby restoring its function.
Pyridinium oximes are broadly categorized into mono- and bis-pyridinium structures. Mono-pyridinium oximes, such as pralidoxime (2-PAM), were the first to be developed. Subsequent research led to the synthesis of bis-pyridinium oximes, including obidoxime, trimedoxime (TMB-4), and asoxime (HI-6), with the hypothesis that the second pyridinium ring could enhance binding to the enzyme and improve reactivation efficacy. This guide provides a comparative review of these two classes of reactivators, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biochemical processes and experimental workflows.
Data Presentation: A Quantitative Comparison
The efficacy of an oxime reactivator is determined by several key parameters, including its ability to bind to the inhibited enzyme (affinity), its intrinsic chemical reactivity to break the phosphorous-serine bond, and its overall safety profile. The following tables summarize critical quantitative data for prominent mono- and bis-pyridinium oximes against common nerve agents.
Table 1: In Vitro Reactivation Kinetics of Pyridinium Oximes Against Nerve Agent-Inhibited Human Acetylcholinesterase (AChE)
| Oxime | Class | Nerve Agent | Dissociation Constant (KD, µM) | Reactivation Rate Constant (kr, min-1) | Second-Order Rate Constant (kr2, M-1min-1) |
| Pralidoxime (2-PAM) | Mono-pyridinium | Sarin (GB) | - | - | Low efficacy |
| Tabun (GA) | - | - | Ineffective | ||
| VX | - | - | Moderate efficacy | ||
| Obidoxime | Bis-pyridinium | Sarin (GB) | - | - | High efficacy |
| Tabun (GA) | 56[1] | - | 0.06 x 103[2] | ||
| VX | - | - | High efficacy[3] | ||
| Trimedoxime (TMB-4) | Bis-pyridinium | Sarin (GB) | - | - | High efficacy |
| Tabun (GA) | - | - | Moderate efficacy[3] | ||
| VX | - | - | High efficacy | ||
| Asoxime (HI-6) | Bis-pyridinium | Sarin (GB) | - | - | High efficacy[3][4] |
| Tabun (GA) | - | - | Ineffective[5] | ||
| VX | - | - | High efficacy[3] |
Note: A higher kr2 value indicates more efficient reactivation. Data is compiled from multiple sources and experimental conditions may vary. The lack of standardized reporting makes direct comparison challenging.
Table 2: Acute Toxicity of Pyridinium Oximes
| Oxime | Class | Animal Model | LD50 (mg/kg) |
| Pralidoxime (2-PAM) | Mono-pyridinium | Rat (i.p.) | 120[6] |
| Mouse (s.c.) | ~1000[7][8] | ||
| Obidoxime | Bis-pyridinium | Rat (i.p.) | 177[6] |
| Trimedoxime (TMB-4) | Bis-pyridinium | Mouse | Most toxic among common oximes[9] |
| Asoxime (HI-6) | Bis-pyridinium | Rat | - |
Note: LD50 (Lethal Dose, 50%) is a measure of acute toxicity; a higher value indicates lower toxicity. Route of administration and animal model significantly affect the values.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Reactivation of Acetylcholinesterase: The Ellman's Assay
The Ellman's assay is a widely used spectrophotometric method to determine cholinesterase activity.
Principle: The assay measures the rate of production of thiocholine, which results from the enzymatic hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes)
-
Organophosphorus inhibitor solution (e.g., paraoxon)
-
Pyridinium oxime reactivator solution
-
Acetylthiocholine iodide (ATCh) solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
Procedure:
-
Inhibition: Incubate a known concentration of AChE with the OP inhibitor in the phosphate buffer at a controlled temperature (e.g., 37°C) for a specific duration to achieve near-complete inhibition (e.g., >95%).
-
Removal of Excess Inhibitor: To prevent further inhibition during the reactivation step, the excess OP inhibitor can be removed by methods such as gel filtration.
-
Reactivation: Add the oxime reactivator at various concentrations to the inhibited AChE solution and incubate for different time intervals.
-
Measurement of AChE Activity: a. At each time point, take an aliquot of the reactivation mixture. b. Add the aliquot to a cuvette containing the phosphate buffer and DTNB solution. c. Initiate the reaction by adding the ATCh substrate. d. Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
Data Analysis: a. Calculate the rate of reaction from the change in absorbance. b. Determine the percentage of reactivation by comparing the activity of the reactivated enzyme to the activity of the uninhibited enzyme. c. The reactivation rate constant (kr) and the dissociation constant (KD) can be determined by plotting the observed reactivation rate against the oxime concentration and fitting the data to the Michaelis-Menten equation.
In Vivo Assessment of Oxime Efficacy in Animal Models
Animal models are crucial for evaluating the therapeutic potential of oxime reactivators in a whole-organism context.
Principle: To assess the protective effect of an oxime against a lethal dose of an OP compound in an animal model (e.g., rat or guinea pig).
Materials:
-
Test animals (e.g., male Wistar rats)
-
Organophosphorus agent solution
-
Oxime reactivator solution
-
Atropine sulfate solution (as an adjunct therapy)
-
Vehicle solution (e.g., saline)
Procedure:
-
Determination of LD50: First, the median lethal dose (LD50) of the OP agent is determined for the specific animal strain and route of administration (e.g., subcutaneous).
-
Animal Grouping: Animals are randomly assigned to different treatment groups:
-
Control (vehicle only)
-
OP agent only
-
OP agent + Atropine + Oxime
-
OP agent + Atropine only
-
-
Challenge: Animals are challenged with a lethal dose of the OP agent (e.g., 2 x LD50).
-
Treatment: At a specified time post-challenge (e.g., 1 minute), animals in the treatment groups are administered atropine and the oxime reactivator (e.g., intramuscularly).
-
Observation: Animals are observed for a set period (e.g., 24 hours) for signs of toxicity and mortality.
-
Data Analysis: a. The protective ratio is calculated by comparing the LD50 of the OP in the treated group to the LD50 in the untreated group. b. Survival rates and the time to onset of symptoms and death are recorded and compared between groups. c. In some studies, blood samples are collected to measure AChE activity to correlate with the clinical outcome.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of AChE inhibition by organophosphates and subsequent reactivation by a pyridinium oxime.
Caption: Experimental workflow for the in vitro assessment of oxime reactivation efficacy.
Caption: Experimental workflow for the in vivo evaluation of oxime therapeutic efficacy.
Concluding Remarks
The development of effective AChE reactivators remains a critical area of research in medical countermeasures against organophosphate poisoning. While mono-pyridinium oximes like pralidoxime represent a foundational therapy, the collective evidence suggests that bis-pyridinium oximes often exhibit superior reactivation kinetics against a broader range of nerve agents. However, no single oxime has emerged as a universal antidote, with efficacy being highly dependent on the specific chemical structure of both the organophosphate and the reactivator.
Furthermore, a significant challenge for all currently approved pyridinium oximes is their limited ability to cross the blood-brain barrier, leaving the central nervous system vulnerable. Future research is focused on developing novel oximes with improved broad-spectrum efficacy and central nervous system bioavailability. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers and drug development professionals working to address this ongoing therapeutic challenge.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Broad‐Spectrum Antidote Discovery by Untangling the Reactivation Mechanism of Nerve‐Agent‐Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Counteracting Poisoning with Chemical Warfare Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Dose of Pralidoxime Reverses Paraoxon-Induced Respiratory Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjanaesthesiolreanim.org [turkjanaesthesiolreanim.org]
- 9. Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pyridine-2-aldoxime: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper handling and disposal of Pyridine-2-aldoxime, a compound commonly used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
This compound is a white to pale pink powder that is harmful if swallowed and may cause skin and eye irritation.[1] It is also moisture-sensitive and may decompose upon exposure to moist air or water.[1] All waste containing this compound, including pure substance, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste.
Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2] Appropriate personal protective equipment must be worn at all times.
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes and dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH/MSHA approved respirator may be necessary. | To avoid inhalation of dust and vapors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[3] The following provides a comprehensive, step-by-step plan for its management, from accumulation to disposal.
Waste Identification and Segregation
-
Classify: All materials contaminated with this compound must be classified as hazardous waste.
-
Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents and strong acids.[1]
Waste Collection and Storage
-
Containers: Use a designated, properly sealed, and clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., Harmful, Irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat and sources of ignition.[4]
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE.
-
Containment: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it into the designated hazardous waste container.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collection: Carefully collect the absorbed material into the hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash.[4] For pyridine-based waste, incineration is a common disposal method.[5]
Experimental Protocol: In-Lab Chemical Degradation (for small quantities)
The following is a suggested procedure for the chemical degradation of small quantities of this compound in a laboratory setting. This procedure should be thoroughly evaluated for safety by qualified personnel before implementation, and a comprehensive risk assessment must be conducted. It should be performed on a small scale initially to ensure the reaction is well-controlled.
This two-stage procedure first targets the oxidation of the pyridine ring, followed by the hydrolysis of the aldoxime functional group.
Stage 1: Oxidation of the Pyridine Ring with Potassium Permanganate
This procedure is adapted from the known oxidation of pyridine derivatives.
-
Preparation: In a properly functioning chemical fume hood, prepare a dilute aqueous solution of the this compound waste. The concentration should not exceed 5% w/v.
-
Acidification: Slowly add dilute sulfuric acid (e.g., 2 M) to the solution until the pH is between 3 and 4.
-
Oxidation: While stirring vigorously, slowly add a 5% solution of potassium permanganate (KMnO₄). Add the permanganate solution dropwise, monitoring the temperature of the reaction mixture. Do not allow the temperature to exceed 40°C. The purple color of the permanganate should disappear as it reacts. Continue adding the permanganate solution until a faint, persistent pink or brown color remains for at least 30 minutes, indicating that the oxidation is complete.
-
Quenching: Quench any excess permanganate by adding a small amount of sodium bisulfite solution until the solution becomes colorless.
Stage 2: Hydrolysis of the Aldoxime and Neutralization
This stage aims to break down the oxime into an aldehyde and hydroxylamine, followed by their neutralization.
-
Acid Hydrolysis: To the solution from Stage 1, slowly add concentrated sulfuric acid to reach a final concentration of approximately 10% v/v. Gently heat the solution to 50-60°C for 1-2 hours with stirring to facilitate the hydrolysis of the oxime.
-
Cooling and Neutralization: Allow the solution to cool to room temperature. Slowly and carefully neutralize the solution with a base, such as sodium hydroxide or sodium carbonate, to a pH between 6 and 8. This should be done in an ice bath to control the exothermic reaction.
-
Hydroxylamine Neutralization: To address the resulting hydroxylamine, which is also hazardous, add a solution of sodium hypochlorite (bleach) dropwise while stirring. Monitor the temperature and maintain it below 40°C. The addition of hypochlorite will oxidize the hydroxylamine.
-
Final Check and Disposal: Check the final pH of the solution and adjust to neutral if necessary. This treated solution may be suitable for disposal down the sanitary sewer, but you must consult with your institution's EHS department for final approval and to ensure compliance with local regulations.
Quantitative Data Summary
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[6][7][8] |
|
| Skin Irritation (Category 2) | H315: Causes skin irritation.[7] |
|
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[7] |
|
| Hazardous to the Aquatic Environment (Chronic, Category 3) | H412: Harmful to aquatic life with long lasting effects.[6] | None |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. Potassium Permanganate [commonorganicchemistry.com]
- 2. Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safe Handling and Disposal of Pyridine-2-aldoxime: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Pyridine-2-aldoxime. The following procedures detail the necessary personal protective equipment (PPE), step-by-step handling protocols, and waste disposal plans to ensure a safe laboratory environment.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as harmful if swallowed and causes both skin and serious eye irritation.[1][2] The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[3][4] It is also recognized as harmful to aquatic life with long-lasting effects.[1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[1][2] |
| Skin corrosion/irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[2] |
| Serious eye damage/irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation[2] |
| Hazardous to the aquatic environment, long-term | GHS09 | Warning | H412: Harmful to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against chemical exposure. Below are the minimum requirements for handling this compound.
| PPE Category | Specifications & Standards |
| Eye & Face Protection | Wear tightly fitting safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3][4][5] |
| Hand Protection | Chemical-resistant gloves (disposable nitrile gloves are a minimum) must be worn.[6][7] Gloves must be inspected prior to use and satisfy specifications of EU Directive 89/686/EEC and EN 374.[1] Remove and replace gloves immediately after contact with the chemical. |
| Body Protection | Wear a lab coat or chemical-resistant apron.[6][7] Fire/flame resistant and impervious clothing should be worn where the risk of splashing exists.[1] Ensure long pants and closed-toe shoes are worn.[7] |
| Respiratory Protection | A respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 must be followed.[3][4][5] Use a NIOSH-approved respirator (e.g., N95 dust mask for solids) or a full-face respirator if dust formation is likely or exposure limits are exceeded.[1][8] |
Operational Plan: Handling Protocol
A systematic approach to handling this compound minimizes risk. Facilities must be equipped with an eyewash station and a safety shower.[3][4][9]
Step 1: Preparation and Engineering Controls
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low.[3][4][6][9]
-
Designate Area: Clearly define the workspace for handling the chemical.
-
Assemble Materials: Have all necessary equipment, including spatulas, weighing paper, and waste containers, ready within the designated area.
-
Emergency Equipment: Confirm that an eyewash station, safety shower, and spill kit are unobstructed and operational.
Step 2: Donning PPE
Follow a strict sequence for putting on PPE to ensure complete protection:
-
Lab Coat or Apron
-
Respiratory Protection (if required)
-
Eye and Face Protection
-
Gloves (don last)
Step 3: Chemical Handling
-
Avoid Dust: Handle this compound, a solid powder, carefully to minimize dust generation and accumulation.[3][4][9]
-
Avoid Contact: Prevent all contact with eyes, skin, and clothing.[1][3][9] Do not eat, drink, or smoke in the handling area.[1][2]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials like strong oxidizing agents.[1][3][4][9]
Step 4: Decontamination and Doffing PPE
-
Clean Workspace: Decontaminate all surfaces and equipment after use.
-
Remove PPE: Doff PPE in the reverse order of donning to prevent cross-contamination.
-
Gloves
-
Eye and Face Protection
-
Lab Coat or Apron
-
Respiratory Protection (if worn)
-
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][3][5]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4][5] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes.[3][4] Flush skin with plenty of soap and water for at least 15 minutes.[2][3][5] Get medical aid if irritation occurs.[2] Wash clothing before reuse.[2][3][4] |
| Inhalation | Move the victim to fresh air immediately.[3][4][5] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[3][4][5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3][4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[3][4] Seek immediate medical attention.[2][3] |
| Spills | Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.[3][4][9] Place the material into a suitable, labeled container for disposal.[1][3][9] Ventilate the area of the spill.[3][4][9] |
Disposal Plan
This compound and its container must be disposed of as hazardous waste.
-
Waste Collection: Collect all residual chemical and contaminated disposable materials (e.g., gloves, weighing paper, wipes) in a suitable, closed, and clearly labeled container.[1][5]
-
Labeling: The waste container must be labeled as hazardous waste, listing this compound as a component.
-
Disposal: Dispose of the contents and the container through an approved waste disposal plant in accordance with all local, regional, and national regulations.[5][10] Do not empty into drains.[10]
This compound Handling Workflow
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. 2-吡啶醛肟甲氯 | Sigma-Aldrich [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
